molecular formula C21H34O9S2 B610655 S-acetyl-PEG6-Tos

S-acetyl-PEG6-Tos

Cat. No.: B610655
M. Wt: 494.6 g/mol
InChI Key: REKKYTBDWPWJBY-UHFFFAOYSA-N
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Description

S-acetyl-PEG6-Tos is a PEG Linker.

Properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O9S2/c1-19-3-5-21(6-4-19)32(23,24)30-16-15-28-12-11-26-8-7-25-9-10-27-13-14-29-17-18-31-20(2)22/h3-6H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKKYTBDWPWJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

S-acetyl-PEG6-Tos: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biochemical applications of S-acetyl-PEG6-Tos, a heterobifunctional linker critical in the advancement of targeted therapeutics. This document provides a comprehensive overview of its core functionalities, detailed experimental protocols, and quantitative data to support its application in bioconjugation and drug development, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool designed for the precise linkage of two different molecular entities. Its structure comprises three key components:

  • S-acetyl Protected Thiol Group: This functionality provides a stable, latent thiol group. The acetyl protecting group can be selectively removed under mild basic conditions to expose a reactive sulfhydryl (-SH) group, which can then participate in various thiol-specific conjugation reactions, such as maleimide chemistry or disulfide bond formation.

  • Polyethylene Glycol (PEG) Spacer (PEG6): The hexaethylene glycol spacer imparts hydrophilicity to the linker and the resulting conjugate. This increased water solubility is often crucial for improving the pharmacokinetic properties of bioconjugates, reducing aggregation, and minimizing non-specific binding. The defined length of the PEG6 chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1]

  • Tosyl (Tos) Leaving Group: The tosylate group is an excellent leaving group for nucleophilic substitution reactions. This allows for the efficient conjugation of the linker to molecules containing nucleophilic functional groups, such as primary amines (-NH2) or hydroxyls (-OH).

This unique combination of reactive groups makes this compound a valuable reagent for the synthesis of complex biomolecules, particularly in the field of targeted protein degradation.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of this compound. This information is essential for designing and executing bioconjugation experiments.

PropertyValueReference
Molecular Formula C₂₁H₃₄O₉S₂N/A
Molecular Weight 494.62 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, DCM[2]
Purity ≥95%N/A
Storage -20°C[3]

Application in PROTAC Development

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy by connecting the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1]

The dual reactivity of this compound allows for a sequential and controlled synthesis of PROTACs. For instance, the tosyl group can first be reacted with an amine-containing E3 ligase ligand. Subsequently, the S-acetyl group can be deprotected to reveal the thiol, which can then be conjugated to a POI ligand containing a thiol-reactive group (e.g., a maleimide).

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery POI_Ligand POI Ligand Linker This compound (Linker) POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Experimental_Workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation cluster_step4 Step 4: Purification & Analysis Start This compound + Amine-Molecule Reaction1 React with DIPEA in DMF Start->Reaction1 Intermediate S-acetyl-PEG6-Molecule Reaction1->Intermediate Reaction2 Deprotect with NaOH Intermediate->Reaction2 Thiol_Intermediate Thiol-PEG6-Molecule Reaction2->Thiol_Intermediate Reaction3 React with Thiol-Reactive Molecule Thiol_Intermediate->Reaction3 Final_Product Final Bioconjugate Reaction3->Final_Product Purification Purify (e.g., HPLC) Final_Product->Purification Analysis Analyze (e.g., LC-MS, NMR) Purification->Analysis Logical_Relationship cluster_path1 Path 1: Tosyl First cluster_path2 Path 2: Thiol First Start This compound Tos_React React with Nucleophile (e.g., R-NH2) Start->Tos_React Deprotect2 Deprotect S-acetyl Start->Deprotect2 Tos_Product S-acetyl-PEG6-NH-R Tos_React->Tos_Product Deprotect1 Deprotect S-acetyl Tos_Product->Deprotect1 Thiol_Product1 HS-PEG6-NH-R Deprotect1->Thiol_Product1 Final_Product1 Final Conjugate 1 Thiol_Product1->Final_Product1 React with Thiol-Reactive Group Thiol_Product2 HS-PEG6-Tos Deprotect2->Thiol_Product2 Thiol_React React with Thiol-Reactive Group (e.g., Maleimide) Thiol_Product2->Thiol_React Thiol_Product_Intermediate Maleimide-S-PEG6-Tos Thiol_React->Thiol_Product_Intermediate Final_Product2 Final Conjugate 2 Thiol_Product_Intermediate->Final_Product2 React with Nucleophile

References

The Role of S-acetyl-PEG6-Tos in Cellular Machinery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-acetyl-PEG6-Tos is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide elucidates the mechanism of action of PROTACs constructed with this linker, detailing its role in mediating the degradation of specific cellular proteins. We will explore the chemical functionalities of the this compound linker, provide a summary of its physicochemical properties, and present detailed experimental protocols for the synthesis and evaluation of the resulting PROTACs. This document serves as a comprehensive resource for researchers engaged in the design and development of novel protein degraders.

Introduction: The Emergence of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block the function of a target protein, PROTACs orchestrate the complete removal of the protein from the cell. This is achieved by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

A PROTAC is a chimeric molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The this compound molecule is a versatile linker widely employed in the construction of these powerful degraders.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a PROTAC synthesized using the this compound linker is a multi-step intracellular process that culminates in the degradation of the target protein.

Ternary Complex Formation

The primary role of the PROTAC is to induce the formation of a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity. The PEG6 portion of the linker plays a crucial role in this step. Its length and flexibility are critical for allowing the two proteins to adopt a productive orientation for the subsequent ubiquitination step.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. This process, known as ubiquitination, typically occurs on lysine residues of the target protein. The repeated addition of ubiquitin molecules results in the formation of a polyubiquitin chain, which acts as a degradation signal.

Proteasomal Degradation

The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having facilitated this process, is then released and can catalytically induce the degradation of additional target protein molecules.

PROTAC Mechanism of Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

The this compound Linker: A Functional Breakdown

The this compound linker is a precisely engineered molecule with distinct functional groups that facilitate the modular synthesis of PROTACs.

  • S-acetyl Group: This group serves as a protecting group for a thiol (sulfhydryl) group. The thiol is a highly reactive nucleophile that can be used for conjugation to a ligand, but it needs to be protected during the synthesis of other parts of the PROTAC to prevent unwanted side reactions. The acetyl group can be selectively removed under specific conditions to reveal the free thiol for conjugation.

  • PEG6 Linker: The polyethylene glycol (PEG) portion of the linker consists of six repeating ethylene glycol units. This hydrophilic chain offers several advantages:

    • Solubility: It enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.

    • Flexibility and Length: The PEG6 linker provides an optimal length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.

    • Cell Permeability: While highly hydrophilic linkers can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, aiding in cellular uptake.

  • Tosyl (Tos) Group: The tosyl group is an excellent leaving group. This makes the other end of the linker highly reactive towards nucleophiles, such as an amine or hydroxyl group on the E3 ligase ligand or the target protein ligand, enabling a stable covalent bond to be formed.

Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC21H34O9S2-
Molecular Weight494.62 g/mol -
Boiling Point591.0±50.0 °C[1]
Density1.202±0.06 g/cm3 [2]
SolubilitySoluble in DMSO, DMF, and other organic solvents. The PEG chain imparts some water solubility.Inferred from structure
StabilityStable under standard laboratory conditions. The S-acetyl and tosyl groups are susceptible to cleavage under strong basic or acidic conditions.Inferred from chemical structure

PROTAC Synthesis Using this compound: A Step-by-Step Approach

The synthesis of a PROTAC using the this compound linker is a modular process that involves the sequential attachment of the target protein ligand and the E3 ligase ligand. The following is a generalized protocol.

PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis Start This compound Linker Step1 Reaction of Tosyl Group with Ligand 1 (e.g., amine-functionalized) Start->Step1 Intermediate1 Ligand 1-PEG6-S-acetyl Step1->Intermediate1 Step2 Deprotection of S-acetyl Group Intermediate1->Step2 Intermediate2 Ligand 1-PEG6-SH Step2->Intermediate2 Step3 Conjugation of Thiol Group with Ligand 2 (e.g., maleimide-functionalized) Intermediate2->Step3 Final_PROTAC Final PROTAC (Ligand 1-PEG6-Ligand 2) Step3->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.
Experimental Protocol: Reaction of the Tosyl Group

This step involves the nucleophilic substitution of the tosyl group with a suitable nucleophile on one of the ligands (e.g., an amine).

  • Materials:

    • This compound

    • Amine-functionalized ligand (e.g., E3 ligase ligand)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) under a nitrogen atmosphere until the reaction is complete (monitor by LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

Experimental Protocol: Deprotection of the S-acetyl Group

This step exposes the reactive thiol group for the next conjugation step.

  • Materials:

    • Ligand-linker intermediate from the previous step

    • Methanol (MeOH)

    • Aqueous buffer (e.g., phosphate buffer, pH 8)

    • Deprotecting agent (e.g., hydroxylamine, sodium hydroxide, or a milder thiol-based reagent like cysteamine)

  • Procedure (using a mild thiol-based method):

    • Dissolve the S-acetylated ligand-linker intermediate (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8).

    • Add the deprotecting agent, such as cysteamine (2.0 equivalents).

    • Stir the reaction at room temperature under a nitrogen atmosphere until deprotection is complete (monitor by LC-MS).

    • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected thiol-linker-ligand intermediate.

Experimental Protocol: Thiol Conjugation

The final step involves the reaction of the free thiol with an electrophilic group on the second ligand (e.g., a maleimide).

  • Materials:

    • Thiol-linker-ligand intermediate

    • Maleimide-functionalized ligand (e.g., target protein ligand)

    • Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Procedure:

    • Dissolve the thiol-linker-ligand intermediate in the reaction buffer.

    • Add a solution of the maleimide-functionalized ligand (1.0-1.2 equivalents) in a suitable solvent (e.g., DMF or DMSO).

    • Stir the reaction at room temperature until the conjugation is complete (monitor by LC-MS).

    • Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Evaluating PROTAC Efficacy: Key Experiments and Protocols

Once the PROTAC is synthesized, its efficacy in degrading the target protein must be evaluated. The following are key in vitro assays used for this purpose.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
BRD4VHL3-unit PEG~18>90%
BTKCRBNPEG6<10~90%
TBK1CRBN21-atom (Alkyl/Ether)396%
BRD4CRBN0 PEG units<0.5 µM-
BRD4CRBN1-2 PEG units>5 µM-
BRD4CRBN4-5 PEG units<0.5 µM-

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific cell line, treatment time, and experimental conditions.

Experimental Protocol: Western Blot for Protein Degradation

Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Western Blot Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50 & Dmax) Detection->Analysis

Figure 3: Experimental workflow for Western Blot analysis.
  • Materials:

    • Cell line expressing the target protein

    • PROTAC stock solution (in DMSO)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Experimental Protocol: TR-FRET for Ternary Complex Formation

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in vitro.

  • Materials:

    • Purified target protein (e.g., GST-tagged)

    • Purified E3 ligase complex (e.g., His-tagged)

    • PROTAC

    • TR-FRET donor antibody (e.g., Tb-anti-GST)

    • TR-FRET acceptor fluorophore-conjugated antibody (e.g., AF488-anti-His)

    • Assay buffer

    • 384-well microplate

  • Procedure:

    • Reagent Preparation: Prepare solutions of the target protein, E3 ligase, antibodies, and a serial dilution of the PROTAC in assay buffer.

    • Assay Assembly: Add the reagents to the wells of a 384-well plate in the following order: PROTAC dilution, target protein with donor antibody, and E3 ligase with acceptor antibody.

    • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).

    • Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

    • Data Analysis: The TR-FRET ratio is calculated and plotted against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption and permeability of drug candidates.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Cell culture medium

    • PROTAC solution

    • Assay buffer (e.g., Hanks' Balanced Salt Solution)

    • LC-MS/MS system

  • Procedure:

    • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.

    • Assay:

      • For apical to basolateral (A-B) permeability, add the PROTAC solution to the apical side of the monolayer.

      • For basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral side.

    • Sampling: At various time points, take samples from the receiver compartment.

    • Analysis: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

    • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B) to assess the permeability and the extent of active efflux.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined chemical functionalities allow for a modular and efficient approach to constructing these complex molecules. The PEG6 chain provides a balance of solubility, flexibility, and length that is often crucial for achieving potent protein degradation. A thorough understanding of the mechanism of action of the resulting PROTACs, coupled with robust experimental evaluation, is essential for the successful development of this exciting new class of therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and characterize novel PROTACs for a wide range of therapeutic targets.

References

An In-depth Technical Guide to the S-acetyl-PEG6-Tos Linker: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The S-acetyl-PEG6-Tos linker is a heterobifunctional chemical tool increasingly utilized in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its unique trifunctional architecture, comprising a protected thiol, a polyethylene glycol (PEG) spacer, and a tosyl leaving group, offers a versatile platform for the covalent linkage of biomolecules. This guide provides a comprehensive overview of its fundamental properties, experimental considerations, and key applications.

Core Properties

The this compound linker's functionality is derived from its three key components: the S-acetyl group, the hexaethylene glycol (PEG6) spacer, and the tosyl group.

  • S-acetyl Group (Thiol Precursor): The S-acetyl group serves as a stable protecting group for a thiol functionality.[5] This protection prevents the highly reactive thiol from engaging in undesirable side reactions, such as oxidation to disulfides, during synthesis and purification of intermediates. The thiol can be selectively deprotected under mild conditions to generate a free sulfhydryl group, which is then available for specific conjugation chemistries, most notably Michael addition reactions with maleimides or disulfide exchange reactions.

  • Hexaethylene Glycol (PEG6) Spacer: The PEG6 chain is a flexible, hydrophilic spacer that connects the two reactive ends of the linker. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, which can be advantageous for molecules with poor solubility profiles. The flexibility of the PEG linker is crucial in applications like PROTACs, where it allows the two ligands to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length of the PEG linker can significantly impact the efficacy of the final conjugate.

  • Tosyl (Tos) Group (Leaving Group): The tosyl group is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups under appropriate conditions, leading to the formation of stable covalent bonds. This reactivity allows for the straightforward conjugation of the linker to a molecule possessing a suitable nucleophilic functional group.

Physicochemical and Structural Data

While specific quantitative data for the this compound linker is not extensively published in peer-reviewed literature, the following table summarizes its key physicochemical and structural properties based on available information from chemical suppliers and general chemical principles.

PropertyValueSource/Comment
Molecular Formula C21H34O9S2
Molecular Weight 494.62 g/mol
Appearance Solid
Purity Typically ≥98%
Solubility Soluble in DMSO, DCM, DMF. The PEG chain imparts good water solubility.General property of PEG linkers.
Storage Conditions -20°C, protected from moisture.
Stability The S-acetyl group is stable under a range of synthetic conditions. The tosyl group is stable but reactive towards nucleophiles. The PEG chain is generally stable.General chemical knowledge.

Experimental Protocols

The following are representative protocols for the deprotection of the S-acetyl group and a subsequent conjugation reaction. These protocols are based on established methods for similar linkers and may require optimization for specific applications.

Protocol 1: Deprotection of the S-acetyl Group to Generate a Free Thiol

This protocol describes the deacetylation of the this compound linker using hydroxylamine.

Materials:

  • This compound linker

  • Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

  • Conjugation Buffer (if proceeding directly to conjugation): e.g., Phosphate Buffered Saline (PBS) with 10 mM EDTA, pH 7.2

  • Desalting column

Procedure:

  • Dissolve the Linker: Prepare a stock solution of the this compound linker in an appropriate organic solvent (e.g., DMSO) at a concentration of 10-50 mM.

  • Deacetylation Reaction: In a suitable reaction vessel, combine the this compound linker solution with the Deacetylation Buffer. A typical molar ratio is a 10-fold excess of hydroxylamine to the linker.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.

  • Purification: Remove the excess hydroxylamine and byproducts using a desalting column, exchanging the buffer to the desired Conjugation Buffer. The resulting solution contains the deprotected PEG6-Tos linker with a free thiol group. It is recommended to use the freshly deprotected linker immediately to prevent disulfide bond formation.

Protocol 2: Conjugation of the Deprotected Linker to a Maleimide-Functionalized Molecule

This protocol outlines the reaction of the freshly generated thiol with a maleimide-containing molecule.

Materials:

  • Solution of deprotected PEG6-Tos linker with a free thiol (from Protocol 1)

  • Maleimide-functionalized molecule of interest

  • Conjugation Buffer: PBS, pH 7.0-7.5, degassed

  • Quenching reagent (optional): e.g., free cysteine or β-mercaptoethanol

Procedure:

  • Prepare Solutions: Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.

  • Conjugation Reaction: Add the solution of the deprotected PEG6-Tos linker to the solution of the maleimide-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the thiol-linker is often used to ensure complete reaction with the maleimide.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional): To consume any unreacted maleimide, a quenching reagent can be added.

  • Purification: The final conjugate can be purified from unreacted components using appropriate chromatographic techniques, such as size-exclusion chromatography or reverse-phase HPLC.

Mandatory Visualizations

Logical Relationship of this compound Functionalities

G Figure 1. Functional Components of this compound Linker cluster_linker This compound Linker cluster_reactivity Reactivity and Conjugation cluster_molecules Target Molecules Linker S-acetyl (Protected Thiol) PEG6 Spacer Tosyl (Leaving Group) Deprotection Deprotection (e.g., Hydroxylamine) Linker:f0->Deprotection 1. Nucleophilic_Sub Nucleophilic Substitution Linker:f2->Nucleophilic_Sub 3. Thiol_Reaction Thiol-Maleimide Conjugation Deprotection->Thiol_Reaction 2. Molecule_A Molecule A (Maleimide-functionalized) Thiol_Reaction->Molecule_A Conjugates to Molecule_B Molecule B (Nucleophile, e.g., -NH2, -OH) Nucleophilic_Sub->Molecule_B Conjugates to

Caption: Functional components and reaction pathways of the this compound linker.

Experimental Workflow for a Two-Step Conjugation

G Figure 2. Experimental Workflow for Conjugation cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Conjugation Start This compound Add_Hydroxylamine Add Hydroxylamine (pH 7.2-7.5) Start->Add_Hydroxylamine Incubate_1 Incubate (2h, RT) Add_Hydroxylamine->Incubate_1 Purify_1 Desalting Column Incubate_1->Purify_1 Thiol_Linker Thiol-PEG6-Tos Purify_1->Thiol_Linker Add_Maleimide Add Maleimide- functionalized Molecule Thiol_Linker->Add_Maleimide Immediate Use Incubate_2 Incubate (1-2h, RT) Add_Maleimide->Incubate_2 Purify_2 Purification (e.g., HPLC) Incubate_2->Purify_2 Final_Conjugate Final Conjugate Purify_2->Final_Conjugate

Caption: A two-step workflow for bioconjugation using this compound.

Applications in Drug Development

The primary application of the this compound linker is in the construction of PROTACs. In a typical PROTAC synthesis, one end of the linker is attached to a ligand for a target protein (protein of interest), and the other end is connected to a ligand for an E3 ubiquitin ligase. The bifunctional nature of the this compound linker allows for a sequential and controlled synthesis of these complex molecules. For instance, the tosyl group can be reacted with a nucleophilic handle on one of the ligands, followed by deprotection of the S-acetyl group and subsequent reaction of the thiol with an electrophilic handle (e.g., a maleimide) on the second ligand. The PEG6 spacer plays a critical role in spanning the distance between the two proteins and facilitating the formation of a productive ternary complex, which ultimately leads to the ubiquitination and degradation of the target protein.

Conclusion

The this compound linker is a valuable tool for researchers in drug discovery and bioconjugation. Its well-defined reactive groups, coupled with the beneficial properties of the PEG spacer, provide a reliable method for the synthesis of complex biomolecular conjugates. While specific quantitative data on its physicochemical properties are limited in the public domain, a thorough understanding of the reactivity of its individual components allows for its effective implementation in the laboratory. The provided representative protocols and workflows serve as a starting point for the successful application of this versatile linker in the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to the S-acetyl Protecting Group on PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern bioconjugation and drug development. Among these, the S-acetyl group stands out as a versatile and reliable protecting group for thiols, particularly when incorporated into polyethylene glycol (PEG) linkers. This guide provides a comprehensive overview of S-acetyl-PEG linkers, their applications, deprotection strategies, and detailed experimental protocols.

Introduction to the S-acetyl Protecting Group and PEG Linkers

The thiol group (-SH) is a highly reactive functional group crucial for many bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] However, its propensity for oxidation necessitates the use of a protecting group during synthesis and purification.[3] The S-acetyl group, a simple thioester, offers robust protection under a variety of reaction conditions and can be readily introduced.[3]

Polyethylene glycol (PEG) linkers are widely employed in drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[4] By combining the S-acetyl protecting group with a PEG linker, researchers can create versatile reagents for introducing a protected thiol group onto a biomolecule. This "thiolation" allows for subsequent, specific conjugation reactions once the thiol is deprotected. S-acetyl-PEG linkers are available with various terminal functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH2), allowing for flexible attachment to a wide range of molecules.

Properties and Stability

The S-acetyl group is valued for its stability under conditions commonly used in peptide synthesis and other bioconjugation reactions. It is generally stable to the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS) and to the acidic conditions of trifluoroacetic acid (TFA) cleavage, although some loss can occur with strong acid treatment. This stability allows for the selective deprotection of the thiol at a desired stage of the synthetic process. The thioester bond of the S-acetyl group is, however, susceptible to cleavage under specific nucleophilic or basic conditions, which forms the basis for its removal.

Deprotection of the S-acetyl Group

The removal of the S-acetyl group to reveal the free thiol is a critical step that requires carefully controlled conditions to prevent unwanted side reactions, such as the formation of disulfides. Several methods have been developed for the deprotection of S-acetyl groups, ranging from classical basic hydrolysis to milder, more chemoselective approaches.

A traditional method for S-acetyl deprotection involves hydrolysis using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). While effective, these harsh conditions may not be suitable for substrates that are sensitive to strong bases. A milder alternative is the use of a catalytic amount of sodium methoxide (NaOMe) in methanol, a method known as Zemplén deacetylation, which is often used in carbohydrate and peptide chemistry.

A milder and more chemoselective approach to S-acetyl deprotection is through a thiol-thioester exchange reaction. This method is particularly useful for delicate substrates. Reagents such as thioglycolic acid (TGA) and 2-aminothiols like cysteamine and L-cysteine have proven effective. The reaction is typically carried out at a neutral or slightly basic pH (around pH 8). The mechanism, especially with 2-aminothiols, is inspired by Native Chemical Ligation (NCL) and involves a reversible thiol-thioester exchange followed by an irreversible intramolecular S-to-N acyl transfer.

Hydroxylamine hydrochloride is another reagent that can be used for the removal of the S-acetyl group, particularly in the context of modified nucleic acids. Additionally, certain metal salts and Lewis acids can facilitate deprotection, though these methods are less common for S-acetyl-PEG linkers in bioconjugation.

Quantitative Data on Deprotection Methods

The choice of deprotection reagent significantly impacts the reaction time and yield. The following table summarizes quantitative data for various S-acetyl deprotection methods.

Reagent/MethodSubstrate TypeReaction ConditionsTimeYield (%)Reference
Basic Hydrolysis
KOH or NaOH in EtOH/H₂OGeneral AcetamidesRefluxVariesSubstrate dependent
Thiol-Thioester Exchange
Thioglycolic Acid (TGA) in solutionS-acyl bisthiazolidines2 eq. TGA, PB pH 8, rt24 h51-80
Polymer-supported TGA (TG-NCO-SH)S-acyl bisthiazolidines2 eq. TG-NCO-SH, PB pH 8, rt24 h61-93
Cysteamine or L-cysteineS-acetyl heterocyclesAqueous buffer pH 8, rt30 minup to 84

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key deprotection methods.

Materials:

  • S-acetylated compound

  • Thioglycolic acid (TGA)

  • Phosphate buffer (PB), pH 8

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 5% HCl solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.

  • Add thioglycolic acid (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Acidify the reaction mixture with a 5% HCl solution.

  • Extract the mixture with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected thiol. Further purification can be performed by chromatography if necessary.

Materials:

  • S-acetylated compound

  • Cysteamine

  • Phosphate buffer (PB), pH 8

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8).

  • Add cysteamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Extract the reaction mixture with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected thiol.

Materials:

  • S-acetylated compound

  • Methanol (MeOH)

  • 1M Phosphate buffer (PB) pH 8 (degassed)

  • Polymer-supported deprotecting agent (TG-NCO-SH)

Procedure:

  • Dissolve the S-acetylated compound (1 equivalent) in MeOH.

  • Add the degassed PB (pH 8) to the solution.

  • Add the TG-NCO-SH resin (2 equivalents) to the mixture.

  • Stir the reaction mixture for 24 hours at room temperature under a nitrogen atmosphere.

  • Filter the polymer and wash it with MeOH.

  • The organic layer can then be processed as described in the TGA protocol (steps 4-7).

Visualizations

G cluster_0 S-acetyl-PEG Linker cluster_1 Deprotection Mechanism (Thiol-Thioester Exchange) A R-PEG-S-C(=O)CH₃ B Free Thiol R-PEG-SH A->B Cleavage D Byproduct C Deprotection Reagent E R-PEG-S-C(=O)CH₃ G Transition State E->G F R'-SH (e.g., TGA) F->G H R-PEG-SH G->H I R'-S-C(=O)CH₃ G->I

Caption: General structure of an S-acetyl-PEG linker and its deprotection.

G A Dissolve S-acetyl-PEG Compound B Add Deprotection Reagent A->B C React under Inert Atmosphere B->C D Reaction Monitoring (TLC/HPLC) C->D E Work-up (e.g., Extraction) D->E F Purification (e.g., Chromatography) E->F G Characterization (e.g., MS, NMR) F->G H Pure Deprotected PEG-Thiol G->H

Caption: A typical experimental workflow for S-acetyl deprotection.

G cluster_0 S-acetyl-PEG Linker cluster_1 Applications A S-acetyl-PEG-X B Antibody-Drug Conjugates (ADCs) A->B C PROTACs A->C D Drug Delivery Systems (Liposomes, Micelles) A->D E Surface Modification A->E

Caption: Key applications of S-acetyl-PEG linkers in research and development.

Conclusion

The S-acetyl protecting group, in combination with PEG linkers, provides a powerful tool for researchers in bioconjugation and drug development. Its stability and the availability of mild and efficient deprotection methods make it a preferred choice for introducing thiol functionality into complex biomolecules. By understanding the principles of S-acetyl-PEG chemistry and utilizing the detailed protocols provided, scientists can effectively leverage these versatile reagents to advance their research and development efforts.

References

The Tosyl Group: A Versatile Leaving Group for Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the chemical tools available, the use of effective leaving groups to facilitate covalent bond formation is paramount. The tosyl (p-toluenesulfonyl) group, a well-established leaving group in organic synthesis, has emerged as a powerful tool in the field of bioconjugation. Its application, particularly in the context of ligand-directed tosyl (LDT) chemistry, allows for the precise and selective labeling of proteins in complex biological environments, including in living cells and organisms. This technical guide provides a comprehensive overview of the tosyl group as a leaving group in bioconjugation, detailing its core principles, experimental protocols, and quantitative data to enable its effective implementation in the laboratory.

Core Principles: Reactivity and Selectivity

The efficacy of the tosyl group as a leaving group stems from the stability of the resulting tosylate anion, which is resonance-stabilized, making it a weak base and thus an excellent leaving group.[1] In bioconjugation, a tosyl-activated reagent is designed to react with nucleophilic residues on the surface of a target biomolecule, typically a protein.

A significant advancement in the application of tosyl chemistry in biological systems is the development of Ligand-Directed Tosyl (LDT) chemistry .[2][3][4] This strategy utilizes a reagent composed of three key components: a ligand that specifically binds to the target protein, a tosyl group that acts as the leaving group, and a payload (e.g., a fluorescent dye, a biotin tag, or a drug molecule). The ligand guides the reagent to the protein of interest, and the subsequent binding event increases the effective local concentration of the reactive tosyl-containing moiety near the protein surface. This proximity-induced effect drives a selective reaction with a nearby nucleophilic amino acid residue, leading to the covalent attachment of the payload and the release of the targeting ligand.[5]

The nucleophilic amino acid residues that have been shown to react with tosyl-activated reagents in the context of LDT chemistry include histidine, tyrosine, and glutamate. The specific residue that is modified depends on its accessibility and proximity to the reactive center of the LDT reagent when the ligand is bound to the protein.

Quantitative Data

While the reaction kinetics of LDT chemistry are often described qualitatively as "slow," with incubation times ranging from hours to days, precise quantitative data is crucial for experimental design and optimization. The following tables summarize available quantitative data on the reactivity and stability of tosyl groups in relevant contexts.

Table 1: Reactivity of Tosyl Groups

ParameterValueConditionsReference
Labeling Yield (FKBP12) Spacer-dependentIn vitro, piperazine spacer showed optimal efficiency
Relative Reaction Rate (vs. Mesylate) 0.70Solvolysis reaction
β-Elimination Rate Constant of Tosyl Radical 10³ - 10⁶ s⁻¹Dependent on substituents on the adjacent carbon-centered radical, at 293 K

Table 2: Stability of Tosyl-Activated Compounds

ConditionObservationReference
Moisture Susceptible to hydrolysis
pH Degradation promoted by both acidic and basic conditions
Temperature Elevated temperatures accelerate decomposition
Aqueous Solution Tosylates can undergo solvolysis

Experimental Protocols

This section provides detailed methodologies for the synthesis of a ligand-directed tosyl reagent, a general protocol for in vitro protein labeling, and procedures for the purification and analysis of the resulting bioconjugate. The labeling of Human Carbonic Anhydrase II (CAII) with a fluorescein-based LDT reagent is used as a representative example.

Protocol 1: Synthesis of a Fluorescein-Labeled Ligand-Directed Tosyl (LDT) Reagent for Carbonic Anhydrase

This protocol describes the synthesis of a fluorescein-containing LDT reagent targeting carbonic anhydrase, using a known inhibitor as the directing ligand.

Materials:

  • Fluorescein isothiocyanate (FITC)

  • Linker with an amine group and a hydroxyl group (e.g., aminoethanol)

  • A specific ligand for the target protein containing a carboxylic acid group (e.g., a benzenesulfonamide inhibitor for Carbonic Anhydrase)

  • Tosyl chloride (TsCl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Conjugation of Fluorescein to the Linker:

    • Dissolve the amine- and hydroxyl-containing linker in anhydrous DMF.

    • Add FITC to the solution and stir at room temperature overnight in the dark.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the fluorescein-linker conjugate by silica gel chromatography.

  • Coupling of the Ligand to the Fluorescein-Linker:

    • Activate the carboxylic acid group of the carbonic anhydrase inhibitor using a standard coupling reagent (e.g., HATU, HBTU).

    • Add the fluorescein-linker conjugate to the activated ligand and stir at room temperature.

    • Monitor the reaction by TLC.

    • Purify the resulting ligand-fluorescein-linker conjugate by silica gel chromatography.

  • Tosylation of the Hydroxyl Group:

    • Dissolve the purified ligand-fluorescein-linker conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA or pyridine to the solution.

    • Slowly add tosyl chloride (TsCl) to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Purify the final fluorescein-LDT reagent by silica gel chromatography.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: In Vitro Labeling of Carbonic Anhydrase with a Fluorescein-LDT Reagent

This protocol outlines the general procedure for labeling a target protein in vitro using a synthesized LDT reagent.

Materials:

  • Purified Human Carbonic Anhydrase II (CAII)

  • Fluorescein-LDT reagent (from Protocol 1)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • DMSO

  • SDS-PAGE materials

  • Fluorescence gel scanner

Procedure:

  • Prepare the Reaction Mixture:

    • Prepare a stock solution of the Fluorescein-LDT reagent in DMSO.

    • In a microcentrifuge tube, prepare the reaction mixture containing purified CAII at a final concentration of 1-10 µM in the reaction buffer.

    • Add the Fluorescein-LDT reagent from the DMSO stock to the protein solution to the desired final concentration (typically a 1 to 10-fold molar excess over the protein). The final concentration of DMSO should be kept low (e.g., <5%) to avoid protein denaturation.

    • As a negative control, set up a parallel reaction in the presence of a competitive inhibitor to demonstrate that the labeling is ligand-directed.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1 to 24 hours). The optimal incubation time should be determined empirically.

  • Analysis of Labeling:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the fluorescently labeled protein using a fluorescence gel scanner. The labeled protein should appear as a fluorescent band at the expected molecular weight of CAII.

    • Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal protein loading.

Protocol 3: Purification and Characterization of the Labeled Protein

This protocol describes the methods for purifying the labeled protein and identifying the site of modification.

A. Purification of the Labeled Protein

Materials:

  • Size-exclusion chromatography (SEC) column or affinity chromatography resin (if an affinity tag is present on the protein)

  • Appropriate buffers for the chosen chromatography method

Procedure:

  • Removal of Unreacted Reagent:

    • After the labeling reaction, remove the excess, unreacted Fluorescein-LDT reagent using a desalting column or by dialysis against the reaction buffer.

  • Chromatographic Purification:

    • For higher purity, subject the labeled protein to size-exclusion chromatography (SEC) to separate the labeled protein from any aggregates or remaining small molecules.

    • Alternatively, if the protein has an affinity tag (e.g., His-tag), use affinity chromatography for purification.

    • Collect fractions and analyze them by SDS-PAGE and fluorescence scanning to identify the fractions containing the pure, labeled protein.

B. Identification of the Modification Site by Mass Spectrometry

Materials:

  • Purified labeled protein

  • Trypsin or other suitable protease

  • Mass spectrometer (e.g., LC-MS/MS system)

  • Standard reagents for in-gel or in-solution digestion

Procedure:

  • Proteolytic Digestion:

    • Excise the fluorescent protein band from the SDS-PAGE gel or use the purified protein solution.

    • Perform an in-gel or in-solution tryptic digestion of the labeled protein to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including the mass of the payload (fluorescein in this case) as a variable modification on potential nucleophilic residues (His, Tyr, Glu).

    • The identification of a peptide with a mass shift corresponding to the payload will pinpoint the specific amino acid residue that was modified.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

LDT_Mechanism cluster_protein Target Protein cluster_reagent LDT Reagent cluster_binding Binding & Proximity Effect cluster_reaction Covalent Modification Protein Target Protein (with binding pocket and nucleophilic residue) BoundComplex Ligand-Protein Complex Protein->BoundComplex 1. Binding Nucleophile Nucleophilic Residue (Nu) Ligand Ligand BoundLigand Bound Ligand Ligand->BoundLigand Linker Linker BoundLinker Linker Linker->BoundLinker Tosyl Tosyl (Leaving Group) BoundTosyl Tosyl Tosyl->BoundTosyl Payload Payload BoundPayload Payload Payload->BoundPayload LabeledProtein Labeled Protein BoundComplex->LabeledProtein 2. Nucleophilic Attack & Tosyl Departure ReleasedLigand Released Ligand-Tosyl BoundLigand->ReleasedLigand CovalentBond Payload LDT_Workflow start Start synthesis Synthesis of LDT Reagent start->synthesis labeling In Vitro Protein Labeling synthesis->labeling analysis Analysis of Labeling (SDS-PAGE, Fluorescence) labeling->analysis purification Purification of Labeled Protein ms_analysis Mass Spectrometry (Modification Site ID) purification->ms_analysis analysis->purification end End ms_analysis->end

References

S-acetyl-PEG6-Tos for Inducing Protein Ubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature and length of this linker are paramount for the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein ubiquitination and subsequent degradation.

This technical guide focuses on S-acetyl-PEG6-Tos, a polyethylene glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. We will delve into its chemical properties, its role in PROTAC synthesis, and provide detailed experimental protocols for its application in inducing protein ubiquitination and degradation.

The Role of this compound in PROTAC Design

This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its structure consists of a six-unit polyethylene glycol chain, which imparts favorable physicochemical properties such as increased solubility and cell permeability to the final PROTAC molecule. The two ends of the linker are functionalized for sequential conjugation:

  • S-acetyl group: This is a protected thiol group. The acetyl group can be selectively removed under mild basic conditions to reveal a reactive thiol (-SH), which can then be coupled to a suitable electrophilic handle on either the target protein ligand or the E3 ligase ligand.

  • Tosyl (Tos) group: Tosylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the efficient coupling of the linker to a nucleophilic group (e.g., an amine or hydroxyl) on the other binding moiety.

The use of a PEG linker like this compound provides flexibility to the PROTAC, which is crucial for allowing the target protein and the E3 ligase to adopt a productive orientation for ubiquitin transfer.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by coopting the native ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase E2->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

A typical workflow for the development and evaluation of a PROTAC involves several key stages, from synthesis to cellular characterization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Binary & Ternary Complex Binding Assays (SPR, ITC) Characterization->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Characterization->Ubiquitination_Assay Cell_Treatment Cell Culture & Treatment (Dose-response & Time-course) Characterization->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Treatment->Viability_Assay Quantification Densitometry Analysis Western_Blot->Quantification DC50_Dmax Calculation of DC50 & Dmax Quantification->DC50_Dmax

Exploring Flexible PEG Linkers for Ternary Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The induction of ternary complexes through bifunctional molecules has emerged as a paradigm-shifting approach in drug discovery, most notably in the field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). The linker connecting the two ligand-binding moieties of a PROTAC is a critical determinant of its efficacy, influencing the formation, stability, and conformation of the key ternary complex (Target Protein - PROTAC - E3 Ligase). Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their hydrophilicity, biocompatibility, and tunable length. This technical guide provides an in-depth exploration of the role of flexible PEG linkers in facilitating ternary complex formation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological and experimental workflows.

Introduction: The Central Role of the Linker in Ternary Complexes

Bifunctional molecules, such as PROTACs, function by bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] This action is predicated on the formation of a stable and productive ternary complex. The linker, far from being a passive spacer, plays a pivotal role in this process.[][4] Its length, flexibility, and chemical composition dictate the spatial orientation of the two proteins, influencing the stability and cooperativity of the ternary complex.[5]

Flexible linkers, particularly those based on PEG, offer several advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG can improve the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.

  • Improved Permeability: By modulating the physicochemical properties, PEG linkers can influence the cell permeability of the PROTAC.

  • Conformational Flexibility: Flexible linkers allow the PROTAC to adopt multiple conformations, potentially facilitating the optimal orientation of the POI and E3 ligase for efficient ubiquitination. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding.

  • Tunable Length: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two proteins to achieve productive ternary complex formation.

Data Presentation: Impact of PEG Linker Length on Ternary Complex Formation and Degradation

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on key parameters of PROTAC efficacy, such as ternary complex affinity and degradation potency (DC50 and Dmax).

Table 1: Effect of PEG Linker Length on BRD4 Degradation by CRBN-Recruiting PROTACs

PROTACLinker CompositionLinker Length (atoms)Ternary Complex Kd (nM)DC50 (nM)Dmax (%)Reference
dBET1PEG16254.1>95
PROTAC APEG124515~90Illustrative
PROTAC BPEG20188>95Illustrative
PROTAC CPEG243222~85Illustrative

Data is a combination of cited and illustrative examples to demonstrate the trend.

Table 2: Influence of PEG Linker Length on Ternary Complex Cooperativity

Target - E3 LigasePROTACLinker CompositionLinker Length (n, ethylene glycol units)Cooperativity (α)Reference
BRD4BD2 - VHLMZ1PEG426
Target X - CRBNPROTAC X1PEG25Illustrative
Target X - CRBNPROTAC X2PEG415Illustrative
Target X - CRBNPROTAC X3PEG68Illustrative

Cooperativity (α) is a measure of the synergistic binding of the PROTAC to the two proteins. An α value > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

Experimental Protocols

The characterization of ternary complex formation is crucial for the rational design of effective PROTACs. A variety of biophysical and biochemical assays are employed to measure the affinity, stability, and kinetics of these interactions.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the real-time binding kinetics (association and dissociation rates) of binary and ternary complexes.

Objective: To determine the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) of the PROTAC to the POI and E3 ligase, and to characterize the formation and stability of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, Streptavidin-coated)

  • Purified POI and E3 ligase complex (e.g., VCB)

  • PROTACs with varying PEG linker lengths

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or biotinylated protein

Methodology:

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface. This can be done via amine coupling or by using a biotinylated protein on a streptavidin chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics.

    • Separately, inject a series of concentrations of the POI over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

  • Ternary Complex Formation Analysis:

    • Pre-incubate a constant concentration of the POI with a series of concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complexes) to extract kinetic and affinity constants.

    • Cooperativity can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, KD, and stoichiometry).

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to assess cooperativity.

Materials:

  • Isothermal titration calorimeter

  • Purified POI and E3 ligase complex

  • PROTACs

  • Dialysis buffer

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the sample cell containing either the POI or the E3 ligase to determine the binary binding affinities and thermodynamics.

  • Ternary Complex Titration:

    • Saturate the POI with the PROTAC by mixing them at a concentration well above the binary KD.

    • Titrate this complex into the sample cell containing the E3 ligase.

  • Data Analysis:

    • Integrate the heat peaks and fit the data to a suitable binding model to obtain the thermodynamic parameters for ternary complex formation.

    • Cooperativity can be determined by comparing the binding enthalpy and affinity of the ternary interaction with the binary interactions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs that induce ternary complex formation.

Objective: To measure the formation of the ternary complex in a solution-based, high-throughput format.

Materials:

  • TR-FRET compatible plate reader

  • Labeled POI and E3 ligase (e.g., with fluorescent donor and acceptor pairs like terbium and fluorescein, or using antibody-based detection with labeled antibodies)

  • PROTACs

  • Assay buffer

Methodology:

  • Assay Setup:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.

  • Incubation:

    • Incubate the plate for a defined period to allow the ternary complex to form and the FRET signal to stabilize.

  • Measurement:

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • The TR-FRET ratio is plotted against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations, where binary complexes are favored over the ternary complex. The peak of the curve represents the maximal ternary complex formation.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb E1, E2, Ub Recycle PROTAC Recycled Ternary->Recycle dissociation Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Development and Optimization

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_biophysical 2. In Vitro Biophysical Characterization cluster_cell 3. Cellular Assays cluster_optimization 4. Lead Optimization Target_Selection Target & E3 Ligase Selection Ligand_ID Ligand Identification (POI & E3) Target_Selection->Ligand_ID Linker_Design PEG Linker Design (Varying Lengths) Ligand_ID->Linker_Design Synthesis PROTAC Library Synthesis Linker_Design->Synthesis Binary_Binding Binary Binding Assays (SPR, ITC) Synthesis->Binary_Binding Ternary_Formation Ternary Complex Assays (SPR, ITC, TR-FRET) Binary_Binding->Ternary_Formation Crystallography Structural Studies (X-ray, Cryo-EM) Ternary_Formation->Crystallography SAR Structure-Activity Relationship (SAR) Crystallography->SAR Permeability Cell Permeability Assays Degradation_Assay Target Degradation (Western Blot, MS) Permeability->Degradation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay Phenotypic_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Linker_Design Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Iterative workflow for PROTAC design and optimization.

Conclusion and Future Directions

The flexible PEG linker is a critical component in the design of effective PROTACs, directly influencing the formation and stability of the ternary complex. The tunability of PEG linker length allows for empirical optimization to achieve potent and selective protein degradation. The experimental protocols outlined in this guide provide a robust framework for characterizing the biophysical and cellular properties of PROTACs, enabling a data-driven approach to linker optimization.

Future research in this area will likely focus on:

  • Novel Linker Chemistries: Exploring linkers with different degrees of flexibility and chemical properties to fine-tune PROTAC performance.

  • Computational Modeling: Advanced computational methods, including molecular dynamics simulations, will play an increasingly important role in predicting optimal linker lengths and conformations, thereby accelerating the design-test-optimize cycle.

  • Expanding the E3 Ligase Toolbox: The development of ligands for novel E3 ligases will broaden the scope of targeted protein degradation and may require different linker strategies.

By systematically exploring the linker space and employing a comprehensive suite of biophysical and cellular assays, researchers can unlock the full therapeutic potential of PROTACs and other ternary complex-inducing modalities.

References

S-acetyl-PEG6-Tos: A Versatile Linker for Targeted Protein Degradation in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. The linker connecting the two ends of a PROTAC is a critical determinant of its efficacy. S-acetyl-PEG6-Tos is a versatile, heterobifunctional linker that offers precise control over the assembly of PROTACs. This guide provides a comprehensive overview of the applications of this compound in chemical biology, with a focus on its role in the synthesis of PROTACs. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to enable researchers to effectively utilize this powerful chemical tool.

Introduction to this compound

This compound is a chemical linker featuring three key components: a polyethylene glycol (PEG) spacer, a protected thiol group (S-acetyl), and a tosylate leaving group. This unique combination of functionalities makes it an ideal building block for the modular synthesis of complex bioconjugates, particularly PROTACs.

  • Polyethylene Glycol (PEG) Spacer: The PEG6 moiety consists of six repeating ethylene glycol units, providing a flexible and hydrophilic spacer. The length and flexibility of the PEG chain are crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase[1][2]. The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the resulting PROTAC molecule[3].

  • S-acetyl Group: The acetyl group serves as a stable protecting group for a thiol functionality[4][5]. This protection prevents unwanted side reactions during the initial steps of PROTAC synthesis. The S-acetyl group can be selectively removed under mild basic conditions to reveal a reactive thiol group, which can then be conjugated to a protein of interest or a ligand through thiol-specific chemistries.

  • Tosylate Group: The tosylate (Tos) group is an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient and specific attachment of a molecule containing a nucleophile, such as an alcohol or an amine. In the context of PROTAC synthesis, the tosylate group is typically reacted with a hydroxyl or amine group on an E3 ligase ligand.

The modular nature of this compound allows for a stepwise and controlled approach to PROTAC synthesis, enabling the precise assembly of the final heterobifunctional degrader.

Core Application: PROTAC Synthesis

The primary application of this compound in chemical biology is as a linker for the synthesis of PROTACs. PROTACs are designed to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The UPS is a major pathway for protein degradation in eukaryotic cells. It involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTACs co-opt this natural process by acting as a bridge between a target protein of interest (POI) and an E3 ligase. This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1. PROTAC Mechanism of Action.
Synthetic Strategy using this compound

A common synthetic strategy for constructing a PROTAC using this compound involves a two-step process. First, the tosylate end of the linker is reacted with a nucleophilic handle on the E3 ligase ligand. Second, the S-acetyl group is deprotected to reveal a thiol, which is then conjugated to the target protein ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: S-acetyl Deprotection cluster_step3 Step 3: Target Ligand Conjugation S_acetyl_PEG6_Tos This compound Intermediate S-acetyl-PEG6-E3 Ligase Ligand S_acetyl_PEG6_Tos->Intermediate E3_Ligand E3 Ligase Ligand (e.g., with -OH group) E3_Ligand->Intermediate Nucleophilic Substitution Intermediate_Deprotection S-acetyl-PEG6-E3 Ligase Ligand Thiol_Intermediate Thiol-PEG6-E3 Ligase Ligand Intermediate_Deprotection->Thiol_Intermediate Base (e.g., NaOH) Thiol_Intermediate_Final Thiol-PEG6-E3 Ligase Ligand Final_PROTAC Final PROTAC Thiol_Intermediate_Final->Final_PROTAC Target_Ligand Target Ligand (e.g., with Maleimide) Target_Ligand->Final_PROTAC Thiol-Maleimide Coupling

Figure 2. General PROTAC Synthesis Workflow.

Experimental Protocols

The following sections provide representative, detailed experimental protocols for the synthesis of a hypothetical PROTAC using this compound. These protocols are based on established chemical principles and general procedures found in the literature for PROTAC synthesis.

Materials and Methods
MaterialSupplierGrade
This compoundCommercial Vendor≥95%
Hydroxy-thalidomideCommercial Vendor≥98%
Potassium Carbonate (K2CO3)Commercial VendorAnhydrous
N,N-Dimethylformamide (DMF)Commercial VendorAnhydrous
Sodium Hydroxide (NaOH)Commercial VendorACS Reagent Grade
Methanol (MeOH)Commercial VendorAnhydrous
Target Ligand-MaleimideSynthesized or Commercial≥95%
Dichloromethane (DCM)Commercial VendorAnhydrous
Diisopropylethylamine (DIPEA)Commercial Vendor≥99%
Step 1: Conjugation of this compound with an E3 Ligase Ligand (Hydroxy-thalidomide)

This protocol describes the nucleophilic substitution reaction between the tosylate group of this compound and the hydroxyl group of hydroxy-thalidomide.

Procedure:

  • To a solution of hydroxy-thalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the S-acetyl-PEG6-thalidomide conjugate.

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.2494.62
Hydroxy-thalidomide1.0274.24
Potassium Carbonate2.0138.21
Step 2: S-acetyl Deprotection

This protocol describes the removal of the acetyl protecting group to generate the free thiol.

Procedure:

  • Dissolve the S-acetyl-PEG6-thalidomide conjugate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add a 1 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiol-PEG6-thalidomide intermediate.

ReactantMolar Eq.
S-acetyl-PEG6-thalidomide1.0
Sodium Hydroxide3.0
Step 3: Conjugation with a Target Ligand-Maleimide

This protocol describes the thiol-maleimide Michael addition reaction to form the final PROTAC.

Procedure:

  • Dissolve the thiol-PEG6-thalidomide intermediate (1.0 eq) and the target ligand-maleimide (1.1 eq) in anhydrous DCM.

  • Add diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

ReactantMolar Eq.
Thiol-PEG6-thalidomide1.0
Target Ligand-Maleimide1.1
DIPEA2.0

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a PROTAC using this compound, based on typical yields reported in the literature for similar reactions.

StepProductStarting MaterialTypical Yield (%)Purity (by LC-MS)
1S-acetyl-PEG6-thalidomideThis compound60-80>95%
2Thiol-PEG6-thalidomideS-acetyl-PEG6-thalidomide85-95>90% (used crude)
3Final PROTACThiol-PEG6-thalidomide50-70>98%

Conclusion

This compound is a highly valuable and versatile tool in chemical biology for the construction of complex biomolecules, most notably PROTACs for targeted protein degradation. Its well-defined structure, featuring a flexible PEG spacer and orthogonal reactive handles, allows for a controlled and modular synthetic approach. The detailed protocols and conceptual workflows presented in this guide provide a solid foundation for researchers to design and synthesize novel PROTACs, thereby accelerating the development of new therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in unlocking the full potential of this exciting therapeutic modality.

References

The Crucial Connector: An In-depth Technical guide to PROTAC Linkers and Their Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is ingeniously constructed from three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1][3]

Upon cellular entry, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalyze further degradation cycles, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.

While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is an active and critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. The linker's length, chemical composition, rigidity, and attachment points are all crucial parameters that must be meticulously optimized to ensure the formation of a stable and productive ternary complex. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances its stability and, consequently, the efficiency of protein degradation. Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable conformations, leading to negative cooperativity and diminished activity.

Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the PROTAC molecule, which are paramount for its drug-like characteristics and in vivo performance. Strategic modifications to the linker can improve critical parameters such as solubility, cell permeability, and metabolic stability. This in-depth technical guide will provide a comprehensive overview of PROTAC linkers, detailing their functions, diverse chemical architectures, and the experimental methodologies employed to characterize their impact on PROTAC activity.

The Ubiquitin-Proteasome System and PROTAC's Mechanism of Action

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation in eukaryotic cells. It plays a crucial role in maintaining protein homeostasis by selectively removing misfolded, damaged, or unwanted proteins. The system involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin chain, marking them for degradation by the proteasome. PROTAC technology cleverly hijacks this natural cellular machinery to selectively eliminate proteins of interest.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling E2 E2-Ubiquitin Conjugating Enzyme E2->Ternary_Complex Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC Linker_Functions Key Functions of PROTAC Linkers Linker PROTAC Linker Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex Dictates geometry and cooperativity Physicochemical Physicochemical Properties Linker->Physicochemical Influences solubility and permeability Pharmacokinetics Pharmacokinetics (DMPK) Linker->Pharmacokinetics Impacts metabolic stability and bioavailability Selectivity Selectivity Linker->Selectivity Can impart selectivity for target isoforms Western_Blot_Workflow Western Blot Experimental Workflow Start Start Cell_Culture Cell Culture & PROTAC Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection End End Detection->End SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis Start Start Immobilization Immobilize E3 Ligase on Sensor Chip Start->Immobilization Binary_Analysis Binary Interaction Analysis (PROTAC binding to E3) Immobilization->Binary_Analysis Ternary_Formation Pre-incubate PROTAC with Target Protein Binary_Analysis->Ternary_Formation Ternary_Analysis Ternary Complex Analysis (Flow mixture over E3) Ternary_Formation->Ternary_Analysis Data_Analysis Data Analysis (Kinetics & Cooperativity) Ternary_Analysis->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to S-acetyl-PEG6-Tos for Targeted Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug discovery has ushered in a new era of precision medicine, with heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) at the forefront of innovation. Central to the design and efficacy of these modalities is the linker that connects the targeting moiety to the therapeutic payload or E3 ligase ligand. S-acetyl-PEG6-Tos is a versatile, heterobifunctional polyethylene glycol (PEG) linker that offers a strategic advantage in the construction of these complex therapeutic agents. Its discrete PEG6 chain enhances solubility and optimizes the spatial orientation of the connected ligands, while the terminal S-acetyl and tosyl groups provide orthogonal reactivity for sequential conjugation. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use in PROTAC synthesis, and its role in targeted drug discovery.

Core Concepts: The Role of PEG Linkers in Targeted Therapies

Polyethylene glycol (PEG) linkers are widely employed in drug delivery and bioconjugation due to their unique physicochemical properties.[1] They are biocompatible, non-immunogenic, and can significantly improve the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[2][3] In the context of targeted therapies, PEG linkers serve several critical functions:

  • Enhanced Solubility: Many potent small molecule drugs and ligands are hydrophobic. The hydrophilic nature of the PEG chain dramatically increases the aqueous solubility of the entire conjugate, which is crucial for formulation and in vivo delivery.[3]

  • Improved Pharmacokinetics: The PEG chain creates a hydrophilic shield around the conjugated molecule, reducing enzymatic degradation and renal clearance. This "stealth" effect prolongs the circulation half-life of the therapeutic agent.[3]

  • Optimized Spatial Orientation: The length and flexibility of the PEG linker are critical for the proper functioning of bifunctional molecules like PROTACs. The linker must be long enough to span the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, yet not so long as to be inefficient.

  • Controlled Drug Release: In some applications, cleavable moieties can be incorporated into the PEG linker to enable the controlled release of a drug at the target site in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes.

This compound is a discrete PEG linker, meaning it has a defined chain length of six ethylene glycol units. This precise length allows for systematic optimization of linker length in structure-activity relationship (SAR) studies to identify the optimal distance for ternary complex formation in PROTACs.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of targeted therapeutics.

PropertyValueReference
Molecular Formula C21H34O9S2
Molecular Weight 494.62 g/mol
CAS Number 1818294-25-5
Appearance Solid
Purity ≥98%
Storage Temperature -20°C
Boiling Point (Predicted) 591.0 ± 50.0 °C
Density (Predicted) 1.202 ± 0.06 g/cm³

Application in PROTAC Synthesis: Targeting Bruton's Tyrosine Kinase (BTK)

To illustrate the practical application of this compound, this section provides a detailed experimental workflow for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway and a validated target in various B-cell malignancies. The following protocol is a representative synthesis of a BTK-targeting PROTAC, conceptually similar to the reversible covalent PROTAC RC-1, which utilizes a PEG6 linker.

Experimental Workflow for BTK-Targeting PROTAC Synthesis

G cluster_0 Step 1: Deprotection of S-acetyl Group cluster_1 Step 2: Conjugation to BTK Ligand cluster_2 Step 3: Conjugation to E3 Ligase Ligand cluster_3 Step 4: Purification and Characterization A This compound B Thiol-PEG6-Tos A->B  Base-mediated  hydrolysis  (e.g., NH3 in MeOH) C Thiol-PEG6-Tos E BTK Ligand-PEG6-Tos C->E D BTK Ligand (e.g., Ibrutinib analogue with electrophile) D->E  Nucleophilic  addition F BTK Ligand-PEG6-Tos H Final BTK PROTAC F->H G E3 Ligase Ligand (e.g., Pomalidomide-NH2) G->H  Nucleophilic  substitution  (SN2 reaction) I Crude PROTAC J Purified BTK PROTAC I->J  Reversed-Phase  HPLC K Characterization (NMR, MS) J->K

A representative workflow for the synthesis of a BTK-targeting PROTAC.
Detailed Experimental Protocols

Step 1: Deprotection of the S-acetyl Group

The S-acetyl group serves as a stable protecting group for the thiol functionality. Its removal is the first step in the sequential conjugation process.

  • Materials:

    • This compound

    • Anhydrous methanol (MeOH)

    • Ammonia solution (7 N in MeOH)

    • Argon or Nitrogen gas

    • Round-bottom flask and magnetic stirrer

  • Protocol:

    • Dissolve this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of ammonia in methanol (e.g., 7 N, 2.0 equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting Thiol-PEG6-Tos is often used in the next step without further purification.

Step 2: Conjugation to the BTK Ligand

This step involves the reaction of the deprotected thiol with a suitable BTK ligand. For a reversible covalent PROTAC like RC-1, an ibrutinib analogue containing a cyano-acrylamide electrophile is used.

  • Materials:

    • Thiol-PEG6-Tos from Step 1

    • BTK ligand with an electrophilic handle (e.g., ibrutinib-alkyne)

    • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

    • Base (e.g., N,N-diisopropylethylamine - DIPEA)

    • Argon or Nitrogen gas

  • Protocol:

    • Dissolve the BTK ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add the crude Thiol-PEG6-Tos (1.1 equivalents) to the solution.

    • Add a base such as DIPEA (1.5 equivalents) to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product, BTK Ligand-PEG6-Tos, may be purified by flash column chromatography on silica gel or used directly in the next step.

Step 3: Conjugation to the E3 Ligase Ligand

The tosyl group is an excellent leaving group for nucleophilic substitution reactions. In this step, it reacts with an amine-functionalized E3 ligase ligand, such as pomalidomide, to form the final PROTAC.

  • Materials:

    • BTK Ligand-PEG6-Tos from Step 2

    • E3 ligase ligand with a nucleophilic handle (e.g., Pomalidomide-NH2)

    • Anhydrous DMF

    • Base (e.g., DIPEA or K2CO3)

    • Argon or Nitrogen gas

  • Protocol:

    • Dissolve the BTK Ligand-PEG6-Tos (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

    • Add a base such as DIPEA (2.0 equivalents) or potassium carbonate (2.0 equivalents).

    • Heat the reaction mixture to 50-80°C and stir for 12-48 hours. The reaction temperature and time will depend on the specific reactivity of the substrates.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

Step 4: Purification and Characterization of the Final PROTAC

Purification is crucial to remove unreacted starting materials and byproducts. Characterization confirms the identity and purity of the synthesized PROTAC.

  • Purification Protocol (Reversed-Phase HPLC):

    • Dilute the crude reaction mixture with a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

    • Purify the crude product by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • A typical gradient could be from 20% to 80% acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) over 30 minutes.

    • Collect the fractions containing the desired product.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the final PROTAC.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized PROTAC.

Quantitative Data and Efficacy Evaluation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTACTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
RC-1 (conceptual) BTKPomalidomidePEG6<10>85K562 or Mino
PTD10 BTKPomalidomideShort Linker0.5 ± 0.2>95Ramos
P13I BTKPomalidomidePEG-based~30 (for C481S)~50HBL-1

Note: The data for RC-1 is based on a reversible covalent PROTAC with a PEG6 linker, providing a strong indication of the potential efficacy achievable with this linker length.

Signaling Pathway of BTK and PROTAC Mechanism of Action

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in several B-cell malignancies.

G cluster_0 B-Cell Receptor Signaling cluster_1 PROTAC-Mediated BTK Degradation BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PROTAC BTK PROTAC BTK->PROTAC PROTAC targets BTK Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK->Ternary_Complex binds Downstream Downstream Signaling (NF-κB, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex binds Ubiquitination Poly-ubiquitination of BTK Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degradation BTK Degradation Proteasome->Degradation

The BTK signaling pathway and its disruption by a PROTAC.

A BTK-targeting PROTAC, synthesized using a linker like this compound, functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC simultaneously binds to BTK and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BTK protein. The poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein from the cell and the subsequent inhibition of the downstream signaling pathway.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure and orthogonal reactive ends facilitate the controlled and efficient synthesis of complex targeted therapeutics like PROTACs. The integrated PEG6 linker provides crucial benefits in terms of solubility and pharmacokinetics, while its discrete length allows for precise optimization of the linker to maximize therapeutic efficacy. The detailed protocols and conceptual framework provided in this guide serve as a practical resource for researchers aiming to leverage the potential of this compound in the development of next-generation targeted therapies.

References

S-acetyl-PEG6-Tos: A Comprehensive Technical Guide to its Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG6-Tos is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] The linker component of a PROTAC is a critical determinant of its efficacy, connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The chemical properties of the linker, such as its length, flexibility, and the reactivity of its terminal functional groups, directly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.

This in-depth technical guide provides a comprehensive overview of the chemical structure and reactivity of this compound, offering valuable insights for researchers utilizing this versatile linker in their experimental designs.

Chemical Structure and Properties

This compound is comprised of three key components: an S-acetyl-protected thiol, a hexaethylene glycol (PEG6) spacer, and a tosyl (tosylate) group.

  • S-acetyl Group: This group serves as a stable protecting group for the highly reactive thiol functionality. The acetyl group prevents unwanted side reactions of the thiol, such as oxidation to disulfides, during synthesis and storage. It can be selectively removed under specific conditions to liberate the free thiol for subsequent conjugation reactions.

  • PEG6 Spacer: The polyethylene glycol chain, consisting of six ethylene glycol units, imparts several desirable properties. It enhances the aqueous solubility of the molecule and the resulting conjugates, which is often a challenge for large, hydrophobic PROTAC molecules. The flexibility of the PEG chain is also crucial for allowing the two ends of the PROTAC to optimally bind to the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

  • Tosyl Group: The tosylate group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This allows for efficient conjugation to nucleophilic moieties such as amines, thiols, and hydroxyl groups present on proteins, peptides, or small molecule ligands.

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C21H34O9S2
Molecular Weight 494.62 g/mol
Appearance Solid
Purity Typically ≥98%
Solubility Soluble in DMSO, DCM, DMF

Table 1: Chemical Properties of this compound

Reactivity and Reaction Mechanisms

The utility of this compound as a linker stems from the distinct and controllable reactivity of its two terminal functional groups.

Deprotection of the S-acetyl Group

The liberation of the free thiol from the S-acetyl protected form is a critical first step for many conjugation strategies. Several methods can be employed for this deprotection, with the choice of method depending on the sensitivity of the other functional groups in the molecule.

Base-Mediated Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide in an alcoholic or aqueous solution can effectively cleave the thioester bond. However, these harsh conditions may not be suitable for substrates that are sensitive to strong bases.

Acid-Mediated Hydrolysis: Strong acids such as hydrochloric acid can also be used for deprotection, though this method is also considered harsh and may not be compatible with acid-labile molecules.

Thiol-Thioester Exchange: A milder and more chemoselective method involves a reversible thiol-thioester exchange reaction. Reagents like thioglycolic acid can be used under buffered conditions (e.g., pH 8) to efficiently deprotect the S-acetyl group.

The stability of the S-acetyl group under various pH conditions is summarized in Table 2.

ConditionStabilityReference
Strongly Acidic (e.g., pH < 1) Labile
Mildly Acidic (e.g., pH 4-6) Generally Stable
Neutral (e.g., pH 7) Generally Stable
Mildly Basic (e.g., pH 8-9) Moderately Stable/May React
Strongly Basic (e.g., pH > 12) Labile

Table 2: Stability of the S-acetyl Protecting Group

Reactivity of the Tosyl Group

The tosyl group is a highly effective leaving group, facilitating nucleophilic substitution reactions (SN2 type). This allows for the conjugation of this compound to a variety of nucleophiles.

Reaction with Amines: Primary and secondary amines readily react with the tosylated PEG to form stable amine linkages. This is a common strategy for conjugating the linker to lysine residues on proteins or to small molecules bearing an amine handle.

Reaction with Thiols: Thiol groups, such as those from cysteine residues in proteins, are excellent nucleophiles and react efficiently with the tosyl group to form a stable thioether bond.

Reaction with Alcohols/Hydroxyls: While less nucleophilic than amines or thiols, alcohols can also react with the tosylated PEG, particularly at elevated temperatures or in the presence of a base.

The general reactivity of tosylated PEGs with various nucleophiles is summarized in Table 3.

NucleophileReaction ConditionsProductReference
Primary/Secondary Amine pH 8.0-9.5, Polar aprotic solvent (e.g., DMF, DMSO)Secondary/Tertiary Amine
Thiol pH ~8, Polar aprotic solvent (e.g., DMF, DMSO)Thioether
Hydroxyl/Alcohol Basic conditions, Elevated temperatureEther

Table 3: Reactivity of Tosylated PEGs with Nucleophiles

Experimental Protocols

The following are detailed, representative protocols for the deprotection of the S-acetyl group and the subsequent conjugation of the resulting thiol to a maleimide-functionalized molecule, a common strategy in bioconjugation.

Protocol 1: Deprotection of this compound using Thioglycolic Acid

Materials:

  • This compound

  • Thioglycolic acid (TGA)

  • Phosphate buffer (PB), 0.1 M, pH 8

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 5% HCl solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.

  • Add thioglycolic acid (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a 5% HCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG6-thiol-Tos.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Conjugation of Deprotected PEG6-thiol-Tos to a Maleimide-Functionalized Protein

Materials:

  • Deprotected PEG6-thiol-Tos (from Protocol 1)

  • Maleimide-functionalized protein (e.g., containing an engineered cysteine)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Dissolve the maleimide-functionalized protein in PBS at a concentration of 1-5 mg/mL.

  • Dissolve the deprotected PEG6-thiol-Tos in a minimal amount of DMF or DMSO.

  • Add the PEG linker solution to the protein solution in a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Monitor the conjugation reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.

  • Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine to react with any unreacted maleimide groups.

  • Purify the resulting PEGylated protein from excess linker and quenching agent using a size-exclusion chromatography (SEC) column.

Visualizations

Logical Workflow for this compound Application in PROTAC Synthesis

G Workflow for PROTAC Synthesis using this compound cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Conjugation to Ligand 1 cluster_2 Step 3: Conjugation to Ligand 2 A This compound B Deprotection of S-acetyl group (e.g., using TGA at pH 8) A->B Reagents and Conditions C PEG6-thiol-Tos B->C Yields free thiol E Conjugation Reaction (Thiol-Maleimide Ligation) C->E D Ligand 1 (e.g., with maleimide group) D->E F Ligand 1-PEG6-Tos E->F Forms stable thioether bond H Conjugation Reaction (Nucleophilic Substitution) F->H G Ligand 2 (e.g., with nucleophilic amine) G->H I PROTAC Molecule (Ligand 1-PEG6-Ligand 2) H->I Tosyl group displaced

Caption: A logical workflow for the synthesis of a PROTAC molecule using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI PROTAC recycled Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the construction of complex biomolecules, most notably PROTACs. Its well-defined structure and the orthogonal reactivity of its terminal functional groups allow for controlled, stepwise conjugation strategies. The S-acetyl protected thiol provides a stable handle that can be selectively deprotected to reveal a reactive nucleophile, while the tosyl group serves as an excellent electrophilic site for reaction with a wide range of nucleophiles. The PEG6 spacer confers favorable physicochemical properties, enhancing solubility and providing the necessary flexibility for effective biological activity. A thorough understanding of the chemical reactivity and the appropriate experimental conditions for manipulating this linker is essential for its successful application in the design and synthesis of next-generation therapeutics and research tools.

References

Navigating the Chemical Maze: A Technical Guide to PROTAC Linker Selection for Novel Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade proteins of interest. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[1] While the warhead and anchor dictate specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles and practical considerations for selecting and optimizing a PROTAC linker for a new target protein.

The Crucial Role of the Linker in PROTAC Function

The linker is far from being a passive spacer. Its length, composition, and attachment points are pivotal in orchestrating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][3] An optimal linker facilitates favorable protein-protein interactions between the target protein and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.

The key roles of the PROTAC linker include:

  • Enabling Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow the warhead and anchor to simultaneously bind to their respective proteins without steric hindrance.

  • Optimizing Ternary Complex Geometry: The linker dictates the relative orientation of the target protein and the E3 ligase within the ternary complex, which is crucial for efficient ubiquitination of the target.

  • Influencing Physicochemical Properties: The linker's chemical composition significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.

  • Modulating Selectivity: Subtle changes in linker length and composition can impart selectivity for degrading a specific protein isoform.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a PROTAC involves a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Recycled_PROTAC PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary Re-initiates cycle

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Key Linker Parameters and Their Impact on PROTAC Performance

The optimization of a PROTAC linker is often an empirical process, but a rational approach based on understanding the key linker parameters can significantly streamline development.

Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair.

  • Too short: A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.

  • Too long: An excessively long linker may not effectively bring the two proteins into close proximity for efficient ubiquitination, or it could lead to the formation of non-productive ternary complexes.

The optimal linker length is highly dependent on the specific biological system.

Table 1: Impact of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLAlkyl Chain< 12> 1000-
ERαVHLAlkyl Chain12~100> 80
ERαVHLAlkyl Chain16< 100> 90
ERαVHLAlkyl Chain19> 100< 80
ERαVHLAlkyl Chain21> 500< 60
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
BRD4CRBNPEG0 PEG units< 0.5 µM-
BRD4CRBNPEG1-2 PEG units> 5 µM-
BRD4CRBNPEG4-5 PEG units< 0.5 µM-
Linker Composition

The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.

  • Alkyl Chains: These are the most common and synthetically accessible linkers. They are generally hydrophobic, which can enhance cell permeability but may decrease aqueous solubility.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic and can improve the solubility of the PROTAC. They also offer flexibility, which can be advantageous for ternary complex formation.

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) to introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.

  • Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and modular synthesis of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered part of a rigid linker strategy.

Table 2: Impact of Linker Composition on PROTAC Properties

PROTAC System (Target-E3 Ligase)Linker CompositionKey ObservationReference
VHL-based PROTACsVaried (Alkyl, PEG, Amide)Linker composition had a profound impact on passive cell permeability, with linkers that facilitate folded conformations showing higher permeability.
CRBN-based PROTACsAmide vs. Ester in linkerPermeability increased with increasing lipophilicity (amide-to-ester substitution), provided it was kept within a drug-like range.
VHL and CRBN ligandsAlkyl vs. PEGExchange of a nine-atom alkyl chain for three PEG units led to only weak CRBN degradation.
Linker Attachment Points

The points at which the linker is attached to the warhead and the E3 ligase ligand (the "exit vectors") are crucial. The linker should be connected at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the attachment point should be in a solvent-exposed region of the ligand when it is bound to its target.

Table 3: Impact of Linker Attachment Point on PROTAC Activity

Target ProteinE3 LigaseWarhead LigandAttachment Point VariationObservationReference
Estrogen Receptor (ER)VHLEstradiolDifferent positions on the estradiol coreThe site of linker conjugation significantly impacted degradation potency.
ERVHLPentapeptideN-terminus vs. C-terminus of the peptideN-terminal attachment of the linker to the pentapeptide provided superior ER degradation.

Experimental Workflow for Linker Selection and Optimization

A systematic experimental workflow is essential for the rational design and evaluation of PROTAC linkers.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization Design Linker Design (Length, Composition, Attachment) Synthesis PROTAC Synthesis (e.g., Click Chemistry) Design->Synthesis Biophysical Biophysical Assays (ITC, SPR) Synthesis->Biophysical Cellular Cellular Assays Synthesis->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biophysical->SAR Degradation Protein Degradation (Western Blot) Cellular->Degradation Viability Cell Viability (MTS Assay) Cellular->Viability Degradation->SAR Viability->SAR SAR->Design Iterative Refinement Optimized Optimized PROTAC SAR->Optimized

Figure 2: A rational workflow for PROTAC linker selection and optimization.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

PROTAC Synthesis using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a general procedure for the final coupling step in PROTAC synthesis using CuAAC.

Materials:

  • Azide-functionalized warhead or E3 ligase ligand (1.0 eq)

  • Alkyne-functionalized counterpart (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (0.2-0.4 eq)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

  • Dissolve the azide- and alkyne-functionalized components in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

Note: This is a general protocol and may require optimization for specific substrates. The use of a copper ligand, such as TBTA, can sometimes improve reaction efficiency.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to determine the thermodynamic parameters of binding, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), which can be used to calculate the cooperativity of ternary complex formation.

General Protocol:

  • Sample Preparation:

    • Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.

    • Degas all solutions before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Binary Titrations (to determine individual binding affinities):

    • PROTAC into Target Protein: Load the PROTAC into the syringe and the target protein into the sample cell. Perform a series of injections and record the heat changes.

    • PROTAC into E3 Ligase: Load the PROTAC into the syringe and the E3 ligase into the sample cell. Perform the titration.

  • Ternary Complex Titration:

    • There are multiple ways to perform this, one common method is to load the PROTAC into the syringe and a pre-mixed solution of the target protein and E3 ligase into the sample cell.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio.

    • Fit the data to appropriate binding models to determine the thermodynamic parameters for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) to assess whether the formation of the ternary complex is favored over the binary complexes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions.

General Protocol:

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (kon and koff).

  • Ternary Complex Analysis:

    • To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface at various concentrations.

    • Alternatively, inject the target protein over a surface where the PROTAC is already bound to the immobilized E3 ligase.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • The kinetic data provides insights into the stability of the ternary complex.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule that plays a multifaceted role in determining its overall efficacy. A systematic approach to linker design, considering its length, composition, and attachment points, is paramount for the development of potent and selective protein degraders. By employing a rational experimental workflow that combines robust synthetic strategies with quantitative biophysical and cellular assays, researchers can navigate the complexities of linker optimization and unlock the full therapeutic potential of targeted protein degradation for novel proteins of interest. The iterative process of design, synthesis, and evaluation, guided by a deep understanding of the structure-activity relationships of the linker, will continue to drive the discovery of next-generation PROTAC-based therapeutics.

References

Methodological & Application

Synthesis of S-acetyl-PEG6-Tos: A Step-by-Step Protocol for PROTAC Linker Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of S-acetyl-PEG6-Tos, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). This protocol is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. The synthesis is presented in three main stages: selective mono-tosylation of hexaethylene glycol, conversion to the corresponding thiol, and subsequent acetylation to yield the final product.

Introduction

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and ternary complex formation. This compound is a valuable linker that incorporates a hexaethylene glycol (PEG6) spacer to enhance solubility and pharmacokinetic properties. The S-acetyl group serves as a protected thiol, which can be deprotected for conjugation to a ligand, while the tosylate group provides a reactive site for attachment to another ligand. This protocol details a reliable method for the preparation of this important building block.

Overall Synthesis Workflow

The synthesis of this compound from hexaethylene glycol is a three-step process. First, hexaethylene glycol undergoes a selective mono-tosylation to yield HO-PEG6-Tos. This is followed by a nucleophilic substitution to convert the tosylate to a thiol, affording HO-PEG6-SH. Finally, the thiol is acetylated to produce the desired this compound.

Synthesis_Workflow cluster_0 Step 1: Mono-tosylation cluster_1 Step 2: Thiol Formation cluster_2 Step 3: Acetylation A Hexaethylene Glycol B HO-PEG6-Tos A->B TsCl, Pyridine C HO-PEG6-Tos D HO-PEG6-SH C->D NaSH E HO-PEG6-SH F This compound E->F Acetic Anhydride

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Mono-p-toluenesulfonate of Hexaethylene Glycol (HO-PEG6-Tos)

This procedure describes the selective mono-tosylation of hexaethylene glycol. By using an excess of the diol, the formation of the di-tosylated byproduct is minimized.[1]

Materials:

  • Hexaethylene glycol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve hexaethylene glycol (e.g., 5 equivalents) in a mixture of dichloromethane and pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of tosyl chloride (1 equivalent) in dichloromethane to the stirring solution over a period of 1-2 hours.

  • Allow the reaction mixture to stir at 0 °C for an additional 2-4 hours and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford HO-PEG6-Tos as a colorless oil.

Step 2: Synthesis of Hexaethylene Glycol Monothiol (HO-PEG6-SH)

This step involves the conversion of the tosylate intermediate to a thiol via nucleophilic substitution with sodium hydrosulfide.[2]

Materials:

  • HO-PEG6-Tos

  • Sodium hydrosulfide (NaSH) hydrate

  • Deionized water

  • Dichloromethane (DCM)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve HO-PEG6-Tos (1 equivalent) in deionized water.

  • Add sodium hydrosulfide hydrate (e.g., 1.5-2 equivalents) to the solution and stir at room temperature for 5 hours.

  • Increase the temperature to 60 °C and stir for an additional hour to ensure complete reaction.[2]

  • Cool the reaction mixture to room temperature and carefully neutralize with concentrated H₂SO₄ to a pH of approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield HO-PEG6-SH.

Step 3: Synthesis of this compound (Final Product)

The final step is the acetylation of the thiol group to provide the desired this compound.

Materials:

  • HO-PEG6-SH

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve HO-PEG6-SH (1 equivalent) in dichloromethane and pyridine.

  • Cool the solution to 0 °C and add acetic anhydride (e.g., 1.2-1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

Data Presentation

The following table summarizes the expected molecular weights and representative yields for each step of the synthesis. Actual yields may vary depending on reaction scale and purification efficiency.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
1HO-PEG6-TosC₁₇H₂₈O₈S392.46[3][4]70-80
2HO-PEG6-SHC₁₂H₂₆O₆S282.4080-90
3This compoundC₂₁H₃₄O₉S₂494.62>90

Chemical Transformation Pathway

The synthesis involves a series of functional group transformations, starting from a diol and proceeding through a tosylate and a thiol to the final S-acetylated product.

Chemical_Pathway A Hexaethylene Glycol HO-(CH₂CH₂O)₆-H B HO-PEG6-Tos HO-(CH₂CH₂O)₆-Ts A->B Tosylation C HO-PEG6-SH HO-(CH₂CH₂O)₆-SH B->C Thiolation D This compound Ac-S-(CH₂CH₂O)₆-Ts C->D Acetylation

Figure 2: Chemical transformation pathway for this compound synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key linker for the construction of PROTACs. By following these procedures, researchers can reliably produce this important building block for their drug discovery efforts. The provided diagrams and data table offer a clear overview of the synthesis workflow and expected outcomes.

References

Application Notes and Protocols for Bioconjugation using S-acetyl-PEG6-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing S-acetyl-PEG6-Tos for the bioconjugation of proteins, peptides, and other biomolecules. This heterobifunctional linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and for modifying biomolecules to enhance their therapeutic properties.

This compound features a protected thiol group (S-acetyl) and a tosyl group. The S-acetyl group offers a stable form of a thiol, which can be deprotected in situ to reveal a reactive sulfhydryl group. The tosyl group is an excellent leaving group, enabling efficient reaction with nucleophilic residues on biomolecules, such as the primary amines of lysine residues or the thiol groups of cysteine residues. The hexa(ethylene glycol) (PEG6) spacer enhances solubility and provides optimal spatial separation between the conjugated molecules.

Key Applications:
  • PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand.[1][2][3]

  • PEGylation of Biomolecules: Modification of proteins, peptides, and other molecules to improve their pharmacokinetic and pharmacodynamic properties.

  • Surface Modification: Immobilization of biomolecules onto surfaces for various bioanalytical applications.

Experimental Protocols

This section details the step-by-step procedures for the deprotection of the S-acetyl group and subsequent conjugation of the tosyl-activated PEG linker to a target biomolecule.

Protocol 1: Deprotection of this compound to Generate Thiol-PEG6-Tos

This protocol describes the removal of the acetyl protecting group to generate a free thiol, which can then be used in subsequent reactions if desired, or more commonly, the deprotected thiol is part of a larger molecule before the tosyl group is reacted. For the purpose of these notes, we will focus on the reaction of the tosyl group. The S-acetyl group is typically deprotected in a separate step if the thiol is to be used for conjugation. However, for the primary application of this compound as a linker where the tosyl group is reactive, the S-acetyl group would typically be attached to one of the ligands (e.g., the E3 ligase ligand) and deprotected at a later stage of the PROTAC synthesis. For direct bioconjugation via the tosyl group, the S-acetyl group can be deprotected first.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH2OH·HCl)[4][5]

  • Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 25 mM EDTA, pH 7.2-7.5

  • DMSO (Dimethyl sulfoxide)

  • Desalting column

Procedure:

  • Prepare Deacetylation Solution: Immediately before use, prepare a 0.5 M solution of hydroxylamine in the Reaction Buffer. For example, dissolve 34.7 mg of hydroxylamine hydrochloride in 1 mL of Reaction Buffer and adjust the pH to 7.2-7.5 with NaOH.

  • Dissolve this compound: Dissolve the this compound in a minimal amount of DMSO.

  • Deacetylation Reaction: Add the dissolved this compound to the Deacetylation Solution. A typical molar ratio would be a 10-fold molar excess of hydroxylamine to the S-acetylated compound.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess hydroxylamine and byproducts using a desalting column, exchanging the buffer to a suitable buffer for the subsequent conjugation step (e.g., 0.1 M sodium phosphate, pH 7.5).

Protocol 2: Conjugation of Thiol-PEG6-Tos to a Protein via Lysine Residues

This protocol outlines the reaction of the tosyl group with the primary amine of lysine residues on a target protein.

Materials:

  • Thiol-PEG6-Tos (from Protocol 1) or this compound (if the thiol is not the reactive group for this step)

  • Target Protein (e.g., Antibody, Enzyme)

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System (e.g., HPLC with a suitable column)

Procedure:

  • Prepare Protein Solution: Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Dissolve the Thiol-PEG6-Tos (or this compound) in the Conjugation Buffer.

  • Conjugation Reaction: Add the linker solution to the protein solution. A molar excess of the linker (e.g., 10 to 50-fold) over the protein is typically used to drive the reaction. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted tosyl groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted linker and protein using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) HPLC.

Protocol 3: Conjugation of Thiol-PEG6-Tos to a Protein via Cysteine Residues

This protocol describes the reaction of the tosyl group with the thiol group of cysteine residues. It's important to note that while tosylates can react with thiols, they are more commonly used for reaction with amines. For cysteine-specific modification, other reagents like maleimides are often preferred. However, under specific conditions, tosylates can react with thiols.

Materials:

  • Thiol-PEG6-Tos (from Protocol 1) or this compound

  • Cysteine-containing Protein or Peptide

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, 5 mM EDTA, pH 7.0-7.5

  • Purification System (e.g., RP-HPLC)

Procedure:

  • Prepare Protein/Peptide Solution: Dissolve the cysteine-containing biomolecule in the Conjugation Buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a pre-reduction step with a reducing agent like DTT or TCEP is necessary, followed by removal of the reducing agent.

  • Prepare Linker Solution: Dissolve the Thiol-PEG6-Tos (or this compound) in the Conjugation Buffer.

  • Conjugation Reaction: Add the linker solution to the protein/peptide solution at a 5 to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

  • Purification: Purify the conjugate using Reversed-Phase HPLC (RP-HPLC) for peptides or SEC/IEX for larger proteins.

Data Presentation

The following tables provide representative data for the characterization of a model protein (e.g., a monoclonal antibody, ~150 kDa) conjugated with this compound.

Table 1: Quantitative Summary of a Typical Conjugation Reaction

ParameterValueMethod of Determination
Protein Concentration 5 mg/mLUV-Vis at 280 nm
Linker:Protein Molar Ratio 20:1N/A
Reaction Time 4 hoursN/A
Reaction Temperature 25°CN/A
Conjugation Efficiency ~75%SDS-PAGE Densitometry
Average Degree of PEGylation 2.5Mass Spectrometry / NMR
Final Yield of Purified Conjugate 60%UV-Vis at 280 nm

Table 2: Characterization of the Purified Bioconjugate

Analytical MethodParameter MeasuredResult
SDS-PAGE Apparent Molecular WeightShift in band corresponding to PEGylated protein compared to native protein.
Mass Spectrometry (ESI-MS) Molecular WeightDistribution of species with 1, 2, 3, etc., PEG chains attached.
Size Exclusion HPLC (SEC-HPLC) Purity and Aggregation>95% monomer, <5% aggregates.
Ion Exchange HPLC (IEX-HPLC) Charge HeterogeneitySeparation of different PEGylated isoforms.
¹H NMR Spectroscopy Degree of PEGylationQuantification of PEG signal relative to protein signal.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Analysis s_acetyl This compound deacetylation Deprotection (Hydroxylamine) s_acetyl->deacetylation thiol_peg Thiol-PEG6-Tos deacetylation->thiol_peg conjugation Conjugation (pH 8.0-9.0) thiol_peg->conjugation protein Target Protein (e.g., Lysine residues) protein->conjugation crude_conjugate Crude Bioconjugate conjugation->crude_conjugate purification Purification (HPLC) crude_conjugate->purification final_product Purified Bioconjugate purification->final_product analysis Characterization (MS, SDS-PAGE) final_product->analysis

Caption: General workflow for bioconjugation using this compound.

PROTAC Mechanism of Action

protac_mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome targeted to E3 E3 Ubiquitin Ligase E3->PROTAC binds PolyUb Poly-ubiquitination E3->PolyUb recruits E2 Ub Ubiquitin Ub->PolyUb PolyUb->POI tags Degradation POI Degradation Proteasome->Degradation results in

Caption: PROTAC-mediated protein degradation workflow.

References

Application Notes and Protocols for the Deprotection of S-Acetyl Groups on PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol (sulfhydryl) group is a versatile functional handle in bioconjugation and drug delivery, primarily due to its ability to react selectively with various electrophiles to form stable thioether bonds or reversible disulfide linkages. Polyethylene glycol (PEG) linkers are often functionalized with thiols to improve the solubility, stability, and pharmacokinetic properties of conjugated biomolecules. To prevent premature oxidation or unwanted side reactions during synthesis and purification, the thiol group is typically protected. The S-acetyl group is a commonly employed protecting group for thiols due to its stability under a wide range of reaction conditions.

The effective deprotection of the S-acetyl group to regenerate the free, reactive thiol is a critical final step in the synthesis of thiol-functionalized PEG linkers and their conjugates. The choice of deprotection method is dictated by the sensitivity of the PEGylated molecule and any conjugated cargo to the reaction conditions. This document provides a detailed overview of common experimental conditions for the deprotection of S-acetyl groups on PEG linkers, complete with experimental protocols and a comparative summary of the available methods.

Comparison of S-Acetyl Deprotection Methods

Several methods are available for the cleavage of the S-acetyl group, each with its own advantages and disadvantages in terms of reaction time, yield, and compatibility with sensitive functional groups. The optimal method should be selected based on the specific requirements of the PEGylated substrate.

Deprotection MethodReagent(s)Typical ConditionsReaction TimeTypical Yield (%)AdvantagesDisadvantages
Base-Mediated Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 - 0.5 M in MeOH/water, Room Temperature1 - 17 hoursVariable, generally good for robust substrates[1]Inexpensive and common reagents.Harsh conditions can degrade sensitive substrates. Yields can be variable[1].
Nucleophilic Cleavage Hydroxylamine Hydrochloride (NH₂OH·HCl)Aqueous buffer or organic solvent, Room Temperature1 - 2 hoursGenerally highMild conditions, suitable for many biomolecules[2].Reagent can potentially have side reactions with other functional groups.
Thiol-Thioester Exchange Thioglycolic Acid (TGA)Phosphate Buffer (pH 8), Room Temperature24 hours51 - 80%[3]Mild, chemoselective conditions.Long reaction times.
Biomimetic (NCL-Inspired) Cysteamine or L-CysteineAqueous Buffer (pH 8), Room Temperature30 minutesUp to 84%[4]Very fast, high yields under mild, physiological conditions.Reagents are more specialized.

Experimental Workflow and Reaction Mechanisms

A general workflow for the deprotection of an S-acetylated PEG linker involves the reaction with a deprotecting agent, followed by workup and purification to isolate the PEG-thiol.

G cluster_workflow General Deprotection Workflow S-Acetyl-PEG S-Acetyl-PEG Reaction Reaction S-Acetyl-PEG->Reaction Deprotection_Reagent Deprotection_Reagent Deprotection_Reagent->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification PEG-Thiol PEG-Thiol Purification->PEG-Thiol G cluster_mechanism Base-Mediated Hydrolysis Mechanism PEG-S-Ac PEG-S-C(=O)CH₃ Intermediate PEG-S-C(O⁻)(OH)CH₃ PEG-S-Ac->Intermediate Nucleophilic Attack OH- ⁻OH PEG-SH PEG-SH Intermediate->PEG-SH Bond Cleavage Acetate CH₃COO⁻ G cluster_mechanism Thiol-Thioester Exchange Mechanism PEG-S-Ac PEG-S-C(=O)CH₃ Intermediate PEG-S-C(O⁻)(S-R)CH₃ PEG-S-Ac->Intermediate Nucleophilic Attack R-SH R-SH PEG-SH PEG-SH Intermediate->PEG-SH Thiol Exchange R-S-Ac R-S-C(=O)CH₃ G cluster_mechanism Biomimetic Deprotection Mechanism PEG-S-Ac PEG-S-C(=O)CH₃ Thioester_Intermediate PEG-SH + H₂N-R-S-C(=O)CH₃ PEG-S-Ac->Thioester_Intermediate Thiol-Thioester Exchange (Reversible) H2N-R-SH H₂N-R-SH Amide_Product HS-R-NH-C(=O)CH₃ Thioester_Intermediate->Amide_Product S-to-N Acyl Transfer (Irreversible)

References

Application Notes and Protocols for the Synthesis of PROTACs for Kinase Degradation using S-acetyl-PEG6-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), such as a kinase, while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and cell permeability. The length and composition of the PEG linker are crucial parameters that require optimization for each specific target and E3 ligase pair.[2]

This document provides detailed application notes and protocols for the synthesis of kinase-targeting PROTACs utilizing S-acetyl-PEG6-Tos, a flexible PEG linker.

Mechanism of Action: PROTAC-Mediated Kinase Degradation

The fundamental mechanism of PROTAC action involves the recruitment of the ubiquitin-proteasome system to a specific kinase target. This process can be visualized as a catalytic cycle where the PROTAC molecule acts as a bridge, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target kinase, mediated by the recruited E3 ligase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Kinase (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb_POI Polyubiquitinated Kinase TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle DegradedPOI Proteasome->DegradedPOI Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a Kinase-Targeting PROTAC using this compound

This protocol outlines a two-step synthesis of a kinase-targeting PROTAC. The first step involves the coupling of an amine-functionalized kinase inhibitor with this compound. The second step is the deprotection of the acetyl group and subsequent reaction with an E3 ligase ligand containing a suitable electrophile, such as a maleimide group.

Step 1: Coupling of Amine-Functionalized Kinase Inhibitor with this compound

  • Reagents and Materials:

    • Amine-functionalized kinase inhibitor (1.0 eq)

    • This compound (1.1 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the amine-functionalized kinase inhibitor in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the KinaseInhibitor-PEG6-S-acetyl conjugate.

Step 2: Deprotection and Coupling to E3 Ligase Ligand

  • Reagents and Materials:

    • KinaseInhibitor-PEG6-S-acetyl (1.0 eq)

    • Hydroxylamine hydrochloride (excess)

    • Maleimide-functionalized E3 ligase ligand (e.g., pomalidomide-maleimide) (1.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the KinaseInhibitor-PEG6-S-acetyl conjugate in anhydrous DMF under a nitrogen atmosphere.

    • Add an excess of hydroxylamine hydrochloride to deprotect the acetyl group, revealing the free thiol. Stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once the deprotection is complete, add the maleimide-functionalized E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the final coupling reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of Kinase Degradation

This protocol is for assessing the degradation of the target kinase in a cellular context.

  • Materials:

    • Cancer cell line expressing the target kinase

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132) as a negative control

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibody against the target kinase

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

    • Western blot imaging system

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO-treated control and a positive control with a known degrader if available. A condition with PROTAC and a proteasome inhibitor should also be included to confirm proteasome-dependent degradation.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescence substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of kinase degradation.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize reported data for various kinase-targeting PROTACs, many of which utilize PEG-based linkers.

Target KinasePROTACE3 Ligase LigandDC50DmaxCell LineReference
BCR-ABLArg-PEG1-DasaN-end rule ligand0.85 nM98.8%K562[3]
EGFRL858R/T790MP3Lenalidomide203.01 nM>90%H1975
EGFRdel19P3Lenalidomide0.83 nM>90%HCC827
CDK9B03PomalidomideLow nMN/AAML cells
BTKMT802CRBN Ligand<1 nM>95%MOLM-14
Target KinasePROTACIC50 (Proliferation)Cell LineReference
BCR-ABLArg-PEG1-Dasa0.3595 nMK562
EGFRL858R/T790MP3203.01 nMH1979
EGFRdel19P30.83 nMHCC827

Signaling Pathways and Experimental Workflow

Kinase Signaling Pathways

Understanding the signaling pathway of the target kinase is crucial for assessing the downstream functional consequences of its degradation. Below are simplified representations of key kinase signaling pathways.

EGFR_Signaling cluster_egfr EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway.

BTK_Signaling cluster_btk BTK Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB BCell_Activity B-Cell Proliferation & Survival NFkB->BCell_Activity

Figure 3: Simplified BTK signaling pathway.

CDK_Signaling cluster_cdk CDK Signaling in Cell Cycle CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase

Figure 4: Simplified CDK signaling in cell cycle progression.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC follows a logical workflow from initial design and synthesis to comprehensive biological evaluation.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Design (Target, E3 Ligase, Linker) Synthesis 2. Chemical Synthesis (Protocol 1) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay 4. In Vitro Degradation Assay (Western Blot - Protocol 2) Purification->Degradation_Assay Functional_Assay 5. Cellular Functional Assays (Proliferation, Apoptosis) Degradation_Assay->Functional_Assay Optimization 6. Lead Optimization (Linker Modification, etc.) Functional_Assay->Optimization Optimization->Design Iterative Improvement

Figure 5: Experimental workflow for PROTAC development.

References

Application Notes and Protocols for S-acetyl-PEG6-Tos Linker in VHL E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the S-acetyl-PEG6-Tos linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. This document outlines the mechanism of action, protocols for synthesis and biological evaluation, and representative data for VHL-recruiting PROTACs.

Introduction to VHL-Recruiting PROTACs and the Role of the this compound Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][4] This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression. The this compound linker is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. Its key features include:

  • PEG6 Spacer: The six-unit polyethylene glycol chain provides a flexible and hydrophilic spacer of a defined length. This is crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. The length of the linker is a critical parameter that often requires optimization for each specific target.

  • S-acetyl Group: This protected thiol group can be deprotected under mild conditions to reveal a reactive thiol, which can be used for conjugation to a ligand for the protein of interest.

  • Tosyl (Tos) Group: The tosylate is an excellent leaving group, facilitating the nucleophilic substitution reaction with a VHL ligand, typically a hydroxyproline (Hyp) derivative, to form a stable ether linkage.

The modular nature of the this compound linker allows for a convergent and efficient synthesis of VHL-recruiting PROTACs.

Data Presentation: Representative Performance of VHL-Recruiting PROTACs with PEG Linkers

Table 1: Representative Degradation Potency of a VHL-Recruiting PROTAC with a PEG Linker

ParameterValueCell LineTarget ProteinReference
DC50 50 nMHeLaBRD4
Dmax >90%HeLaBRD4

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Representative Binding Affinities of a VHL-Recruiting PROTAC with a PEG Linker

ParameterValueTargetMethodReference
Kd (to VHL) 150 nMVHLSPRFictional
Kd (to Target) 80 nMBRD4SPRFictional
Ternary Complex KD 25 nMVHL-PROTAC-BRD4SPRFictional
Cooperativity (α) 6VHL-PROTAC-BRD4SPRFictional

Kd: Dissociation constant, a measure of binding affinity. Ternary Complex KD: The dissociation constant of the PROTAC in the presence of both the E3 ligase and the target protein. Cooperativity (α): A measure of the enhancement of binding affinity in the ternary complex compared to the binary complexes.

Experimental Protocols

Protocol 1: Synthesis of a VHL-Recruiting PROTAC using this compound Linker

This protocol describes a general procedure for the two-step synthesis of a VHL-recruiting PROTAC.

Step 1: Conjugation of this compound to a VHL Ligand

  • Dissolve VHL Ligand: Dissolve the VHL ligand (e.g., a hydroxyproline-based ligand, 1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as cesium carbonate (Cs2CO3, 1.5 eq) or potassium carbonate (K2CO3, 2.0 eq) to the solution to deprotonate the hydroxyl group of the VHL ligand.

  • Linker Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the VHL ligand-PEG6-S-acetyl conjugate.

Step 2: Deprotection and Conjugation to the Target Protein Ligand

  • Deprotection of S-acetyl Group: Dissolve the VHL ligand-PEG6-S-acetyl conjugate (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water. Add a mild base like ammonium hydroxide or hydrazine to deprotect the acetyl group and generate the free thiol. Stir at room temperature for 1-2 hours and monitor by LC-MS.

  • Conjugation to Target Ligand: To the solution containing the deprotected VHL ligand-PEG6-thiol, add the target protein ligand functionalized with a thiol-reactive group (e.g., a maleimide or an alkyl halide, 1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Diagram 1: PROTAC Synthesis Workflow

G cluster_0 Step 1: VHL Ligand Conjugation cluster_1 Step 2: Target Ligand Conjugation VHL_ligand VHL Ligand (with -OH group) Reaction1 Nucleophilic Substitution VHL_ligand->Reaction1 Linker This compound Linker->Reaction1 Base Base (e.g., Cs2CO3) Base->Reaction1 Conjugate1 VHL-PEG6-S-acetyl Deprotection Deprotection (e.g., NH4OH) Conjugate1->Deprotection Reaction1->Conjugate1 Thiol_intermediate VHL-PEG6-SH Deprotection->Thiol_intermediate Reaction2 Thiol-Maleimide/ Alkylation Thiol_intermediate->Reaction2 Target_ligand Target Ligand (with reactive group) Target_ligand->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC

Caption: A schematic workflow for the synthesis of a VHL-recruiting PROTAC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescence substrate and capture the image.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Diagram 2: Western Blot Experimental Workflow

G A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Data Analysis (DC50, Dmax) F->G

Caption: A streamlined workflow for Western blot analysis of protein degradation.

Protocol 3: AlphaLISA Assay for Ternary Complex Formation

This protocol describes a proximity-based assay to measure the formation of the Target-PROTAC-VHL ternary complex.

Materials:

  • Recombinant tagged target protein (e.g., His-tagged)

  • Recombinant tagged VHL E3 ligase complex (e.g., GST-tagged VCB complex)

  • PROTAC compound

  • AlphaLISA acceptor beads (e.g., anti-His)

  • AlphaLISA donor beads (e.g., anti-GST)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare solutions of the tagged target protein and VHL complex in the assay buffer.

  • Assay Plate Setup: In a 384-well microplate, add the target protein, VHL complex, and the PROTAC dilutions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells.

  • Incubation in the Dark: Incubate the plate in the dark at room temperature for 1 hour.

  • Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, from which the ternary complex formation can be quantified.

Diagram 3: VHL-Mediated Ubiquitination Signaling Pathway

G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex binds Target Target Protein (POI) Target->Ternary_Complex binds VHL VHL E3 Ligase VHL->Ternary_Complex binds Poly_Ub Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The signaling pathway of PROTAC-induced protein degradation via VHL.

Conclusion

The this compound linker is a valuable tool for the synthesis of VHL-recruiting PROTACs. Its defined length, flexibility, and straightforward conjugation chemistry make it an attractive choice for researchers in the field of targeted protein degradation. The protocols provided herein offer a foundation for the synthesis and biological evaluation of PROTACs utilizing this linker, enabling the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using S-acetyl-PEG6-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[] Polyethylene glycol (PEG) linkers are often employed to enhance the solubility and stability of ADCs, reduce aggregation, and prolong circulation time.[2][3] S-acetyl-PEG6-Tos is a heterobifunctional linker containing a protected thiol (S-acetyl) and a tosyl group. The tosyl group can be displaced by a nucleophile on a payload molecule, while the S-acetyl group can be deprotected to reveal a reactive thiol for conjugation to an antibody. This application note provides a detailed protocol for the synthesis and characterization of ADCs using the this compound linker.

Principle of this compound in ADC Synthesis

The synthesis of an ADC using this compound involves a two-step process. First, the tosyl group of the linker is reacted with a suitable functional group on the cytotoxic payload, typically an amine or hydroxyl group, to form a stable ether or amine linkage. In the second step, the S-acetyl protecting group on the PEG linker is removed to generate a free thiol. This thiol group is then conjugated to a maleimide-functionalized antibody, which is typically prepared by reacting the antibody with a maleimide-containing crosslinker. The resulting ADC has the payload attached to the antibody via a hydrophilic PEG6 spacer.

Experimental Protocols

Materials
  • This compound

  • Cytotoxic payload with a reactive amine or hydroxyl group

  • Monoclonal antibody (mAb)

  • Maleimide functionalization reagent (e.g., SMCC)

  • Reducing agent (e.g., TCEP)

  • Deprotection reagent (e.g., hydroxylamine or a suitable base)

  • Reaction buffers (e.g., PBS, borate buffer)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Protocol 1: Synthesis of Payload-Linker Conjugate
  • Payload Activation: Dissolve the cytotoxic payload in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

  • Reaction with this compound: Add a molar excess of this compound to the payload solution. If the payload has an amine group, the reaction can be carried out in the presence of a non-nucleophilic base (e.g., DIEA) to facilitate the displacement of the tosyl group.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as LC-MS or TLC, to confirm the formation of the payload-linker conjugate.

  • Purification: Once the reaction is complete, purify the payload-linker conjugate using flash chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the payload-linker conjugate by analytical HPLC, mass spectrometry, and NMR.

Protocol 2: Antibody Modification and Conjugation
  • Antibody Reduction (for cysteine conjugation):

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a calculated amount of a reducing agent, such as TCEP, to partially reduce the interchain disulfide bonds of the antibody, exposing free thiol groups. The molar ratio of TCEP to antibody will determine the number of available thiols and, consequently, the drug-to-antibody ratio (DAR).[4]

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess reducing agent by buffer exchange using a desalting column.

  • Deprotection of the Payload-Linker Conjugate:

    • Dissolve the purified payload-linker conjugate in a suitable buffer.

    • Add a deprotection reagent to remove the S-acetyl group and generate the free thiol. Mild basic conditions or hydroxylamine can be used for this step.[5]

    • Monitor the deprotection reaction by LC-MS.

    • Purify the deprotected payload-linker by HPLC.

  • Thiol-Maleimide Conjugation:

    • Prepare the reduced antibody in a conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5).

    • Prepare the maleimide-activated payload-linker conjugate by reacting the deprotected payload-linker with a maleimide crosslinker.

    • Add the maleimide-activated payload-linker to the reduced antibody solution. A molar excess of the payload-linker is typically used.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction should be performed in an inert atmosphere to prevent re-oxidation of the antibody thiols.

    • Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Protocol 3: ADC Purification and Characterization
  • Purification: Purify the ADC from unreacted payload-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination: Determine the average number of drug molecules conjugated per antibody. This can be done using UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Aggregation Analysis: Assess the level of aggregation in the purified ADC sample using SEC.

    • In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on target antigen-expressing cancer cells using assays like MTT or XTT.

    • Bystander Effect Assay: Assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Data Presentation

The following tables summarize key quantitative data for ADCs, which can be generated using the protocols described above.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

MethodPrincipleTypical Results
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein and the payload's λmax) to calculate the concentrations of antibody and payload.Average DAR value (e.g., 3.5)
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.Distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.)
Mass Spectrometry (LC-MS) Measures the mass of the intact ADC to determine the number of conjugated drug molecules.Precise mass of different DAR species and their relative abundance.

Table 2: In Vitro Cytotoxicity of a PEGylated ADC

Cell LineAntigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
Target-Positive (e.g., SK-BR-3) High1.5>10000.1
Target-Negative (e.g., MCF-7) Low/None>1000>10000.1

IC50 values are representative and will vary depending on the antibody, payload, and cell line used.

Table 3: Pharmacokinetic Parameters of a PEGylated ADC in a Rodent Model

ADC FormulationClearance (mL/hr/kg)Half-life (t1/2, hours)Area Under the Curve (AUC, µg*hr/mL)
Non-PEGylated ADC 1.51002000
PEGylated ADC (PEG6) 0.81503750

Data is illustrative of the expected trend with PEGylation. Actual values will depend on the specific ADC and animal model.

Visualizations

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Payload Cytotoxic Payload PayloadLinker Payload-Linker Conjugate Payload->PayloadLinker Linker This compound Linker->PayloadLinker ActivatedPL Activated Payload-Linker PayloadLinker->ActivatedPL Antibody Monoclonal Antibody ReducedAb Reduced Antibody Antibody->ReducedAb ADC Antibody-Drug Conjugate ReducedAb->ADC ActivatedPL->ADC Purification Purification (SEC/HIC) ADC->Purification DAR DAR Determination Purification->DAR Cytotoxicity In Vitro Cytotoxicity Assay Purification->Cytotoxicity PK Pharmacokinetic Studies Purification->PK

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_bystander Neighboring Tumor Cell (Antigen-Negative) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Target Engagement BystanderCell Bystander Cell Payload->BystanderCell Bystander Effect Apoptosis Apoptosis Target->Apoptosis BystanderApoptosis Apoptosis BystanderCell->BystanderApoptosis

Caption: General mechanism of action of an antibody-drug conjugate.

Payload_Signaling cluster_tubulin Tubulin Inhibitor Payload cluster_dna DNA Damaging Agent Payload Tubulin Tubulin Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis_Tubulin Apoptosis CellCycleArrest->Apoptosis_Tubulin DNA DNA DNADamage DNA Damage (e.g., Cross-linking) DNA->DNADamage Alkylation/ Strand Breaks DamageResponse DNA Damage Response DNADamage->DamageResponse Apoptosis_DNA Apoptosis DamageResponse->Apoptosis_DNA

Caption: Signaling pathways affected by common ADC payloads.

References

Application Notes and Protocols for S-acetyl-PEG6-Tos in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing S-acetyl-PEG6-Tos, a heterobifunctional linker, in the synthesis of complex bioconjugates, with a particular focus on the construction of Proteolysis Targeting Chimeras (PROTACs). The protocols herein describe a sequential, three-step process that leverages the unique functionalities of this linker: a tosyl group for initial conjugation via nucleophilic substitution, and a protected thiol for subsequent "click" chemistry.

This compound is a polyethylene glycol (PEG)-based linker designed for modular synthesis.[1][2] Its structure allows for the covalent linkage of two different molecular entities. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, typically with an amine-containing molecule.[3][4] The S-acetyl group protects a thiol functionality, which, after deprotection, can readily participate in highly efficient and selective click chemistry reactions, such as thiol-maleimide conjugation.[5] This dual functionality makes this compound a valuable tool in drug discovery, particularly for the systematic synthesis and optimization of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two ligands and influences the stability and physicochemical properties of the final molecule. The PEG6 spacer in this compound enhances the solubility and bioavailability of the resulting PROTAC.

This document provides detailed experimental protocols for a complete synthetic workflow, from the initial reaction at the tosyl group to the final click conjugation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the three-step workflow. These values are based on literature precedents for similar reactions and should be used as a guideline. Optimization may be required for specific substrates.

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Nucleophilic SubstitutionAmine-containing molecule, K₂CO₃Acetonitrile8012-2470-90
2S-acetyl DeprotectionHydroxylamine hydrochlorideMethanol/Water251-2>90
3Thiol-Maleimide ConjugationMaleimide-containing moleculePBS (pH 7.2)252-480-95

Logical Workflow for PROTAC Synthesis

The overall strategy involves a sequential, three-step process to assemble the final PROTAC molecule.

A Step 1: Nucleophilic Substitution (Attach First Ligand) B Step 2: S-acetyl Deprotection (Unmask Thiol) A->B Intermediate 1 C Step 3: Thiol-Maleimide Conjugation (Attach Second Ligand) B->C Intermediate 2 (with free thiol) D Final PROTAC Conjugate C->D Final Product cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: S-acetyl Deprotection cluster_2 Step 3: Thiol-Maleimide Conjugation A1 Dissolve this compound & Molecule A-NH2 in ACN A2 Add K2CO3 A1->A2 A3 Reflux at 80°C for 12-24h A2->A3 A4 Work-up & Purification A3->A4 B1 Dissolve Intermediate 1 in MeOH/H2O A4->B1 Intermediate 1 B2 Add NH2OH·HCl B1->B2 B3 Adjust pH to 7.5 B2->B3 B4 Stir at RT for 1-2h B3->B4 C2 Add solution from Step 2 B4->C2 Intermediate 2 (use immediately) C1 Dissolve Molecule B-Maleimide in degassed PBS (pH 7.2) C1->C2 C3 Stir at RT for 2-4h C2->C3 C4 Purify by prep-HPLC C3->C4 D D C4->D Final PROTAC PROTAC Synthesized PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs with S-acetyl-PEG6-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Solid-Phase Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional small-molecule inhibitors.

Solid-phase synthesis offers a streamlined and efficient approach for the preparation of PROTACs. By immobilizing one of the PROTAC components onto a solid support, the synthesis can be driven to completion using excess reagents, and purification is simplified to washing the resin. This methodology is particularly well-suited for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

This document provides detailed protocols for the solid-phase synthesis of PROTACs utilizing the S-acetyl-PEG6-Tos linker, a versatile polyethylene glycol (PEG)-based linker. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal S-acetyl and tosyl groups offer orthogonal handles for conjugation to the protein of interest (POI) ligand and the E3 ligase ligand.

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process is cyclical, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub->Ternary_Complex Recruits

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols outline a representative solid-phase synthesis of a PROTAC using the this compound linker. This strategy involves the initial immobilization of an E3 ligase ligand onto a solid support, followed by the sequential addition of the linker and the POI ligand.

Materials and Reagents
  • Aminomethylated polystyrene resin (e.g., Rink Amide AM resin)

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative)

  • This compound linker

  • POI ligand with a nucleophilic handle (e.g., a free amine or thiol)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% Piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Hydrazine monohydrate (for deacetylation)

  • Standard laboratory glassware and solid-phase synthesis vessel

Protocol 1: Immobilization of E3 Ligase Ligand
  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Ligand Coupling:

    • In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (2.0 eq.), HATU (1.9 eq.), and HOBt (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) to the solution and stir for 5 minutes.

    • Add the activated E3 ligase ligand solution to the swollen resin.

  • Reaction: Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash as in step 4.

Protocol 2: Linker Attachment via Nucleophilic Substitution
  • Linker Preparation: Dissolve this compound (3.0 eq.) and DIPEA (5.0 eq.) in DMF.

  • Coupling: Add the linker solution to the resin-bound E3 ligase ligand.

  • Reaction: Shake the mixture at 50°C for 24 hours. The tosyl group is a good leaving group, allowing for nucleophilic substitution by the amine on the resin-bound E3 ligase ligand.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: On-Resin Deacetylation and POI Ligand Conjugation

This protocol presents two alternative methods for conjugating the POI ligand, depending on the nature of its reactive handle.

Method A: Conjugation via Thiol-Maleimide Michael Addition

  • Deacetylation:

    • Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 30 minutes to remove the acetyl protecting group and expose the free thiol.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

  • POI Ligand Coupling:

    • Dissolve the maleimide-functionalized POI ligand (2.0 eq.) in DMF.

    • Add the solution to the resin.

  • Reaction: Shake the mixture at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

Method B: Conjugation via Amide Bond Formation (if POI ligand has an amine)

Note: This method assumes the S-acetyl group was intended as a stable protecting group and the primary conjugation is through a different functionality on the linker. For this example, we will proceed with the thiol-based conjugation which is the primary utility of the S-acetyl group.

Protocol 4: Cleavage and Purification
  • Final Wash and Drying: Wash the resin with DCM (3x) and dry under vacuum for 1 hour.

  • Cleavage: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Product Collection: Filter the resin and collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Experimental Workflow

The following diagram illustrates the logical flow of the solid-phase synthesis of a PROTAC using this compound.

a start Start: Aminomethyl Resin swell 1. Resin Swelling in DMF start->swell couple_e3 2. Couple E3 Ligand-COOH (HATU, DIPEA, DMF) swell->couple_e3 wash1 3. Wash (DMF, DCM) couple_e3->wash1 couple_linker 4. Add this compound (DIPEA, DMF, 50°C) wash1->couple_linker wash2 5. Wash (DMF, DCM) couple_linker->wash2 deacetylate 6. Deacetylate with Hydrazine (Expose Thiol) wash2->deacetylate wash3 7. Wash (DMF) deacetylate->wash3 couple_poi 8. Couple POI-Maleimide (DMF) wash3->couple_poi wash4 9. Wash (DMF, DCM, MeOH) couple_poi->wash4 cleave 10. Cleave from Resin (TFA/TIS/H2O) wash4->cleave purify 11. Purify via RP-HPLC cleave->purify end Final PROTAC purify->end

Caption: Solid-phase synthesis workflow for PROTACs.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of PROTACs using PEG-based linkers. The values are indicative and may vary depending on the specific ligands and reaction conditions.

StepParameterRepresentative ValueNotes
E3 Ligand Loading Loading efficiency85-95%Determined by UV-Vis spectroscopy of the Fmoc-deprotection step.
Linker Coupling Reaction Conversion>90%Monitored by a qualitative test (e.g., Kaiser test for free amines).
POI Ligand Coupling Reaction Conversion>85%Monitored by LC-MS analysis of a small cleavage sample.
Final PROTAC Crude Purity60-80%Determined by analytical HPLC of the crude product after cleavage.
Final PROTAC Overall Yield15-40%Based on the initial resin loading.
Purified PROTAC Final Purity>98%Determined by analytical HPLC.

Conclusion

The solid-phase synthesis of PROTACs using the this compound linker provides a versatile and efficient method for the generation of these important molecules. The orthogonal reactive handles of the linker allow for a modular and flexible approach to PROTAC design and synthesis. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics.

Application Note: Characterization of S-acetyl-PEG6-Tos Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the characterization of S-acetyl-PEG6-Tos, a heterobifunctional PROTAC linker, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology outlined here is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of PROTACs and other PEGylated small molecules. This document includes procedures for sample preparation, LC-MS analysis, and data interpretation, complemented by tables of expected ion masses and a proposed fragmentation pathway.

Introduction

This compound is a commonly utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). It features a thioacetyl group, which can be deprotected to a reactive thiol, and a tosyl group, a good leaving group for nucleophilic substitution. The hexa(ethylene glycol) (PEG6) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Accurate mass determination and structural confirmation are critical quality control steps in the synthesis of PROTACs to ensure the integrity of the linker and the final conjugate. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific method for the characterization of such molecules.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Vortex the solution until the compound is completely dissolved.

  • Working Solution for LC-MS Analysis:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid).

    • Filter the working solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters provide a general guideline and may require optimization based on the specific instrumentation used.

Parameter Condition
LC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6520 Q-TOF LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Skimmer Voltage 65 V
Gas Temperature 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Mass Range (MS1) m/z 100-1000
Collision Energy (MS/MS) 10-40 eV (for fragmentation of the precursor ion)

Data Presentation

The chemical formula for this compound is C₂₁H₃₄O₉S₂[1][2], with a monoisotopic mass of 494.1644 g/mol . In positive ion mode ESI, the molecule is expected to be observed as various adducts, primarily the protonated molecule [M+H]⁺ and the sodiated molecule [M+Na]⁺.

Table 1: Theoretical m/z of Precursor Ions for this compound

Ion SpeciesChemical FormulaTheoretical Monoisotopic m/z
[M+H]⁺[C₂₁H₃₅O₉S₂]⁺495.1719
[M+Na]⁺[C₂₁H₃₄O₉S₂Na]⁺517.1538
[M+K]⁺[C₂₁H₃₄O₉S₂K]⁺533.1278

Upon collision-induced dissociation (CID), the precursor ion will fragment at its most labile bonds. For this compound, fragmentation is expected to occur along the PEG chain, at the thioester bond, and at the tosyl group.

Table 2: Predicted m/z of Major Fragment Ions for the [M+H]⁺ Precursor (m/z 495.17)

Fragment Ion m/z (Theoretical)Proposed Structure / Neutral Loss
453.1815[M+H - C₂H₂O]⁺ (Loss of ketene from S-acetyl)
340.1114[M+H - C₇H₇SO₂]⁺ (Loss of tosyl group)
323.1342[M+H - C₇H₈SO₃]⁺ (Loss of p-toluenesulfonic acid)
171.0062[C₇H₇SO₂]⁺ (Tosyl cation)
155.0320[C₇H₇O₃S]⁺ (Fragment of the tosyl group)
91.0548[C₇H₇]⁺ (Tropylium ion from tosyl group)
43.0184[C₂H₃O]⁺ (Acetyl cation)
PEG FragmentsSequential losses of C₂H₄O (44.0262 Da)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 1-10 µg/mL Working Solution stock->working filter 3. Filter with 0.22 µm Syringe Filter working->filter lc 4. Inject into LC for Separation filter->lc ms1 5. MS1 Scan (Full Scan) lc->ms1 ms2 6. MS/MS Scan (Fragmentation) ms1->ms2 mass_det 7. Determine Accurate Mass ms2->mass_det frag_analysis 8. Analyze Fragmentation Pattern mass_det->frag_analysis struct_confirm 9. Confirm Structure frag_analysis->struct_confirm

Caption: Experimental workflow for the characterization of this compound.

fragmentation_pathway cluster_frags Major Fragmentation Pathways parent Precursor Ion [M+H]⁺ m/z 495.17 frag1 Loss of Ketene [M+H - C₂H₂O]⁺ m/z 453.18 parent:f1->frag1 - C₂H₂O frag2 Loss of p-Toluenesulfonic Acid [M+H - C₇H₈SO₃]⁺ m/z 323.13 parent:f1->frag2 - C₇H₈SO₃ frag3 Tosyl Cation [C₇H₇SO₂]⁺ m/z 171.01 parent:f1->frag3 Cleavage frag4 Acetyl Cation [C₂H₃O]⁺ m/z 43.02 parent:f1->frag4 Cleavage peg_frags PEG Chain Fragments Sequential Loss of C₂H₄O (44.03 Da) frag2->peg_frags - C₂H₄O units

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric characterization of this compound. The described LC-MS method is suitable for verifying the identity and purity of this important PROTAC linker. The provided tables of theoretical masses and the proposed fragmentation pathway can serve as a valuable reference for data interpretation. Researchers can adapt this methodology for the analysis of other PEGylated small molecules and PROTAC conjugates.

References

Application Notes and Protocols for the HPLC Purification of S-acetyl-PEG6-Tos Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, increase serum half-life, and reduce immunogenicity. The S-acetyl-PEG6-Tos linker is a specific type of PEGylation reagent that allows for the introduction of a PEG chain with a terminal tosyl group, while the S-acetyl group can be used for further conjugation or as a protecting group.

The purification of these modified peptides is a critical step to ensure the homogeneity and purity of the final product, which is essential for reliable biological and pharmacological studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic peptides, including those modified with PEG linkers.[1] This document provides detailed application notes and protocols for the successful purification of this compound modified peptides using RP-HPLC.

Challenges in Purifying PEGylated Peptides

The purification of PEGylated peptides by RP-HPLC presents unique challenges compared to their unmodified counterparts:

  • Peak Broadening: The inherent polydispersity of PEG chains can lead to broader peaks in the chromatogram, making it difficult to achieve sharp, well-resolved separations.[2]

  • Altered Hydrophobicity: The addition of the PEG linker significantly alters the hydrophobicity of the peptide, which in turn affects its retention behavior on the RP-HPLC column.

  • Presence of Multiple Species: The reaction mixture after peptide synthesis and modification may contain a complex mixture of the desired product, unmodified peptide, excess PEGylation reagent, and other side-products.

Key Considerations for HPLC Method Development

Successful purification of this compound modified peptides requires careful optimization of several HPLC parameters.

Column Selection

The choice of stationary phase is critical for achieving optimal separation. For PEGylated peptides, C4 and C18 columns are the most commonly used.

  • C18 Columns: These columns provide high hydrophobicity and are well-suited for the separation of small to medium-sized peptides and for resolving impurities that are closely related to the target peptide.

  • C4 Columns: With a shorter alkyl chain, C4 columns are less hydrophobic than C18 columns. They are often a good choice for larger, more hydrophobic PEGylated peptides, as they can prevent irreversible adsorption and improve recovery.

The selection between C4 and C18 will depend on the specific peptide sequence and the overall hydrophobicity of the conjugate. It is often recommended to screen both column types during method development.

Mobile Phase Composition

A gradient of increasing organic solvent in an aqueous mobile phase is used to elute the peptide from the column.

  • Aqueous Phase (Solvent A): Deionized water with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution.

  • Organic Phase (Solvent B): Acetonitrile (ACN) with 0.1% TFA. Acetonitrile is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.

The Role of the S-acetyl and Tosyl Groups
  • Tosyl Group: The tosyl (p-toluenesulfonyl) group is a relatively hydrophobic moiety and will generally increase the retention time of the modified peptide on a reversed-phase column compared to a non-tosylated PEG linker. This increased hydrophobicity can be advantageous for separating the modified peptide from more polar impurities.

  • S-acetyl Group: The S-acetyl group is a thioester. While generally stable, prolonged exposure to harsh acidic or basic conditions can lead to its cleavage. The standard 0.1% TFA in the mobile phase is typically mild enough to not cause significant degradation during the course of the HPLC run. However, it is advisable to process the collected fractions promptly to avoid any potential hydrolysis.

Experimental Protocols

Sample Preparation
  • Dissolution: Carefully dissolve the crude, lyophilized this compound modified peptide in a minimal amount of a suitable solvent. A good starting point is the initial mobile phase composition (e.g., 5-10% acetonitrile in water with 0.1% TFA). If solubility is an issue, small amounts of isopropanol or dimethyl sulfoxide (DMSO) can be added, but care should be taken as these strong solvents can affect the chromatography.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

Analytical RP-HPLC Method

This method is for assessing the purity of the crude product and for optimizing the separation conditions before scaling up to preparative HPLC.

ParameterRecommended Condition
Column C18 or C4, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-45 °C
Detection UV at 214 nm (peptide bond) and 280 nm (aromatic residues)
Injection Volume 10-20 µL
Preparative RP-HPLC Method

Once the analytical separation is optimized, the method can be scaled up for purification.

ParameterRecommended Condition
Column C18 or C4, 5-10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm (or larger)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Optimized based on the analytical run (typically a shallower gradient around the elution point of the target peptide)
Flow Rate 15-20 mL/min (for a 21.2 mm ID column)
Column Temperature 30-45 °C
Detection UV at 214 nm and 280 nm
Injection Volume Scaled up from the analytical injection based on column dimensions and loading capacity
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions from the preparative run using analytical RP-HPLC to determine the purity of each fraction.

  • Mass Spectrometry: Confirm the identity of the purified peptide in the desired fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. The acetonitrile and TFA are then removed by lyophilization (freeze-drying) to obtain the purified peptide as a stable, fluffy white powder.

Data Presentation

Table 1: Representative HPLC Purification Data for an this compound Modified Peptide
SampleRetention Time (min)Peak Area (%) - CrudePeak Area (%) - PurifiedPurity by HPLC (%)Recovery (%)
Unmodified Peptide12.515.2<0.1>98N/A
Target Peptide 18.7 75.8 98.5 >98 65
Side-product 116.25.3<0.5N/AN/A
Side-product 220.13.7<1.0N/AN/A

Note: The data presented in this table is representative and will vary depending on the specific peptide sequence, synthesis efficiency, and purification conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification and analysis of an this compound modified peptide.

G cluster_synthesis Peptide Synthesis & Modification cluster_purification HPLC Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Modification Modification with this compound Cleavage->Modification Crude_Peptide Crude Modified Peptide Modification->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep Analytical_HPLC Analytical RP-HPLC (Method Development) Sample_Prep->Analytical_HPLC Prep_HPLC Preparative RP-HPLC Analytical_HPLC->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Fraction_Analysis Fraction Purity Analysis (Analytical HPLC) Fraction_Collection->Fraction_Analysis MS_Analysis Mass Spectrometry (Identity Confirmation) Fraction_Analysis->MS_Analysis Pooling Pooling of Pure Fractions MS_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product G cluster_properties Peptide Properties cluster_hplc_params HPLC Parameters cluster_goals Purification Goals Target_Peptide This compound Peptide Sequence Peptide Sequence Target_Peptide->Sequence Hydrophobicity Overall Hydrophobicity Target_Peptide->Hydrophobicity MW Molecular Weight Target_Peptide->MW Column Column (C4 vs. C18) Sequence->Column Mobile_Phase Mobile Phase (ACN/H2O/TFA) Sequence->Mobile_Phase Gradient Gradient Slope Sequence->Gradient Flow_Rate Flow Rate Sequence->Flow_Rate Temperature Temperature Sequence->Temperature Hydrophobicity->Column Hydrophobicity->Mobile_Phase Hydrophobicity->Gradient Hydrophobicity->Flow_Rate Hydrophobicity->Temperature MW->Column MW->Mobile_Phase MW->Gradient MW->Flow_Rate MW->Temperature Purity High Purity (>95%) Column->Purity Recovery Good Recovery Column->Recovery Resolution Resolution from Impurities Column->Resolution Mobile_Phase->Purity Mobile_Phase->Recovery Mobile_Phase->Resolution Gradient->Purity Gradient->Recovery Gradient->Resolution Flow_Rate->Purity Flow_Rate->Recovery Flow_Rate->Resolution Temperature->Purity Temperature->Recovery Temperature->Resolution

References

Application Notes and Protocols: S-acetyl-PEG6-Tos for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-acetyl-PEG6-Tos is a heterobifunctional linker commonly employed in bioconjugation and is a valuable building block for Proteolysis Targeting Chimeras (PROTACs).[1][] This linker possesses two distinct reactive ends: a tosylate (Tos) group and an S-acetyl-protected thiol group, connected by a hydrophilic hexaethylene glycol (PEG6) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with amines, hydroxyls, and thiols.[3][4] The S-acetyl group serves as a stable protecting group for the thiol functionality, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group.[5] The PEG6 spacer enhances the aqueous solubility of the molecule and its conjugates.

These application notes provide detailed protocols for the two primary reactions involving this compound: the nucleophilic substitution at the tosylate terminus and the deprotection of the S-acetyl group to yield a free thiol.

Reaction of the Tosylate Group with Thiol Nucleophiles

The tosylate group is susceptible to nucleophilic attack, making it ideal for conjugation to biomolecules. Thiols, such as the side chain of cysteine residues in peptides and proteins, are particularly effective nucleophiles for this transformation. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the tosylate leaving group. To facilitate this, a base is typically required to deprotonate the thiol.

This protocol describes a general procedure for the reaction of the tosylate group of this compound with a cysteine residue in a peptide.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base: Diisopropylethylamine (DIPEA) or an inorganic base like Potassium Carbonate (K₂CO₃)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

  • Dissolve the cysteine-containing peptide in the chosen anhydrous solvent (e.g., DMF).

  • Add 1.5 to 3.0 molar equivalents of the base (e.g., DIPEA) to the peptide solution. This will deprotonate the thiol group of the cysteine residue, forming the more nucleophilic thiolate.

  • In a separate vial, dissolve 1.2 to 1.5 molar equivalents of this compound in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirring peptide solution.

  • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate buffer and purified by reverse-phase HPLC to isolate the conjugated peptide.

Deprotection of the S-acetyl Group

The S-acetyl group is a robust protecting group for the thiol, stable to a variety of reaction conditions. Its removal is a critical step to unmask the thiol for subsequent conjugation or other modifications. Several methods exist for the deprotection of S-acetyl groups, ranging from harsh basic or acidic conditions to milder, more chemoselective approaches suitable for sensitive biomolecules.

MethodReagents and ConditionsYieldSuitability
Base-Mediated Hydrolysis 0.5M NaOH in Ethanol/H₂O, reflux at 82°C for 2h.50-75%Effective but harsh; may not be suitable for base-sensitive substrates.
Acid-Catalyzed Hydrolysis Concentrated HCl in Methanol, reflux at 77°C for 5h.50-75%Harsh conditions; may cleave other acid-labile protecting groups.
Hydroxylamine-Mediated Hydroxylamine (1.4 equiv.) in Ethanol, room temperature for 2h.PoorMilder than strong acid or base, but often gives low yields.
Thiol-Thioester Exchange Thioglycolic acid (2 equiv.) in aqueous buffer (pH 8), room temp.GoodMild and chemoselective, suitable for labile substrates.
Biomimetic (NCL-inspired) Cysteamine or L-cysteine (2 equiv.) in aqueous buffer (pH 8), room temp for 30 min.Up to 84%Mild, rapid, and high-yielding; inspired by Native Chemical Ligation.

Protocol 1: Mild Deprotection using Cysteamine

This method is highly recommended for biomolecules due to its mild conditions and high efficiency.

Materials:

  • S-acetyl-PEGylated compound

  • Cysteamine

  • Phosphate buffer (PB), pH 8 (degassed)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-acetyl-PEGylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A 1:9 ratio of MeOH to PB can be used.

  • Add cysteamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by HPLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected thiol-PEGylated compound.

Protocol 2: Base-Mediated Deprotection

This protocol is suitable for small molecules that are stable to basic conditions.

Materials:

  • S-acetyl-PEGylated compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethanol (degassed)

  • Hydrochloric acid (HCl) solution (e.g., 1 M, degassed)

  • Diethyl ether (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-acetyl-PEGylated compound in degassed ethanol in a round-bottom flask under an inert atmosphere.

  • Add the NaOH solution dropwise to the stirred solution.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with degassed HCl solution to a pH of approximately 7.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with degassed diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected compound. Note: The resulting free thiol is susceptible to oxidation and should be used immediately or stored under an inert atmosphere at a low temperature.

Visualizations

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection A This compound D S-acetyl-PEG6-S-Peptide A->D B Cysteine-Peptide B->D C Base (e.g., DIPEA) Solvent (e.g., DMF) C->D Reaction (RT, 4-24h) E S-acetyl-PEG6-S-Peptide G HS-PEG6-S-Peptide E->G F Cysteamine Aq. Buffer pH 8 F->G Reaction (RT, 30-60 min) PROTAC_MoA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (Target) PROTAC PROTAC (containing PEG linker) POI->PROTAC Proteasome Proteasome POI->Proteasome targeted for degradation E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin E3->Ub transfers PROTAC->Ub recruits Ub->POI tags Degraded Degraded Peptides Proteasome->Degraded

References

Application Notes and Protocols for the Conjugation of S-acetyl-PEG6-Tos to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of S-acetyl-PEG6-Tos to small molecule inhibitors, a critical step in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical principles, detailed experimental protocols, data interpretation, and visualization of the key processes involved.

Introduction

This compound is a heterobifunctional linker containing a tosyl (Tos) group and a protected thiol in the form of an S-acetyl group, connected by a six-unit polyethylene glycol (PEG) spacer. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups commonly found on small molecule inhibitors, such as amines, phenols, and thiols. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The S-acetyl group provides a stable, protected thiol that can be deprotected post-conjugation for further functionalization, such as linking to an E3 ligase ligand in the synthesis of PROTACs.[1][2][3]

This document will detail the protocols for the conjugation of this compound to small molecule inhibitors, the subsequent deprotection of the S-acetyl group, and the purification and characterization of the final product.

Chemical Principles

The core of the conjugation strategy is a nucleophilic substitution reaction (SN2) where a nucleophilic group on the small molecule inhibitor (e.g., -NH2, -OH, -SH) attacks the carbon atom adjacent to the tosyl group on the this compound linker, displacing the tosylate. This reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the nucleophile, thereby increasing its reactivity.

Following successful conjugation, the S-acetyl group can be selectively removed under mild conditions, most commonly using hydroxylamine, to reveal a free thiol group.[4][5] This thiol can then be used for subsequent bioconjugation reactions.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the conjugation and deprotection steps. Actual results may vary depending on the specific small molecule inhibitor used.

Table 1: Typical Reaction Conditions for Conjugation of this compound

ParameterCondition
Small Molecule Nucleophile Primary/Secondary Amine, Phenol, Thiol
Stoichiometry (Inhibitor:Linker) 1 : 1.1-1.5
Solvent Anhydrous DMF, DMSO, or Acetonitrile
Base K₂CO₃, Cs₂CO₃, DIPEA, or Et₃N
Temperature Room Temperature to 60 °C
Reaction Time 4 - 24 hours
Expected Yield 60 - 90%

Table 2: Typical Conditions for S-acetyl Deprotection

ParameterCondition
Deprotection Reagent Hydroxylamine·HCl
Stoichiometry (Conjugate:Reagent) 1 : 10-50
Solvent PBS (pH 7.2-7.5) / DMSO or DMF co-solvent
Temperature Room Temperature
Reaction Time 1 - 4 hours
Expected Yield > 90%

Experimental Protocols

Protocol 1: Conjugation of this compound to a Small Molecule Inhibitor with a Phenolic Hydroxyl Group

This protocol describes a general procedure for the conjugation of this compound to a small molecule inhibitor containing a phenolic hydroxyl group.

Materials:

  • This compound

  • Small molecule inhibitor with a phenolic -OH group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Nitrogen or Argon gas

  • Reaction vial with a magnetic stir bar

  • TLC plates (Silica gel 60 F₂₅₄)

  • HPLC-grade water and acetonitrile

  • Formic acid (for HPLC)

Procedure:

  • Preparation:

    • Dry the reaction vial and stir bar under vacuum or in an oven at 120 °C and cool under a stream of inert gas.

    • Ensure all reagents and solvents are anhydrous.

  • Reaction Setup:

    • To the reaction vial, add the small molecule inhibitor (1.0 equivalent).

    • Add anhydrous DMF to dissolve the inhibitor (concentration typically 0.1-0.5 M).

    • Add this compound (1.2 equivalents) to the solution.

    • Add anhydrous potassium carbonate (3.0 equivalents).

    • Purge the vial with nitrogen or argon for 2-3 minutes.

  • Reaction:

    • Stir the reaction mixture at room temperature (or heat to 40-60 °C if the reaction is sluggish) under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product should have a different retention factor/time compared to the starting materials. The reaction is typically complete within 4-18 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Dilute the filtrate with ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC. A typical gradient for RP-HPLC would be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 30 minutes.

  • Characterization:

    • Confirm the structure and purity of the S-acetyl-PEG6-inhibitor conjugate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Deprotection of the S-acetyl Group

This protocol describes the removal of the S-acetyl group from the PEGylated inhibitor to yield a free thiol.

Materials:

  • S-acetyl-PEG6-inhibitor conjugate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Desalting column (e.g., PD-10) or preparative RP-HPLC system

Procedure:

  • Preparation of Deprotection Solution:

    • Prepare a 0.5 M solution of hydroxylamine in PBS (pH 7.4). For example, dissolve 1.74 g of hydroxylamine hydrochloride in 50 mL of PBS and adjust the pH to 7.2-7.5 with NaOH.

  • Deprotection Reaction:

    • Dissolve the S-acetyl-PEG6-inhibitor conjugate in a minimal amount of DMSO or DMF.

    • Add the hydroxylamine solution to the dissolved conjugate (a 10- to 50-fold molar excess of hydroxylamine is recommended).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by LC-MS to confirm the loss of the acetyl group (a mass decrease of 42 Da).

  • Purification:

    • The resulting thiol-PEG6-inhibitor can be purified by a desalting column to remove excess hydroxylamine and other small molecules.

    • Alternatively, for higher purity, use preparative RP-HPLC with a suitable gradient.

  • Storage:

    • The purified thiol-containing conjugate should be used immediately for the next reaction step or stored under an inert atmosphere at -20 °C or below to prevent oxidation to the disulfide.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and the overall experimental workflow.

conjugation_reaction cluster_conditions Conditions inhibitor Small Molecule Inhibitor (R-XH) X = O, NH, S reaction inhibitor->reaction linker This compound linker->reaction base Base (e.g., K₂CO₃) reaction_label SN2 Reaction (DMF, RT-60°C) base->reaction_label Activates Nucleophile product S-acetyl-PEG6-Inhibitor (R-X-PEG6-SAc) reaction->product

Caption: Chemical scheme for the conjugation of this compound.

deprotection_reaction cluster_start Starting Material start_material S-acetyl-PEG6-Inhibitor reaction start_material->reaction reagent Hydroxylamine (NH₂OH·HCl) reaction_label Deprotection (PBS, pH 7.4, RT) reagent->reaction_label product Thiol-PEG6-Inhibitor (Free Thiol) reaction->product

Caption: S-acetyl group deprotection to yield the free thiol.

experimental_workflow start Start: Small Molecule Inhibitor & This compound conjugation Step 1: Conjugation Reaction (Base, Anhydrous Solvent) start->conjugation purification1 Step 2: Purification of Conjugate (Flash Chromatography or RP-HPLC) conjugation->purification1 characterization1 Step 3: Characterization (NMR, HRMS) purification1->characterization1 deprotection Step 4: S-acetyl Deprotection (Hydroxylamine) characterization1->deprotection purification2 Step 5: Purification of Thiol Product (Desalting Column or RP-HPLC) deprotection->purification2 characterization2 Step 6: Characterization (LC-MS) purification2->characterization2 end End: Purified Thiol-PEG6-Inhibitor characterization2->end

Caption: Overall experimental workflow for PEGylation and deprotection.

protac_logic cluster_protac PROTAC Molecule Assembly poi Protein of Interest (POI) inhibitor Small Molecule Inhibitor poi->inhibitor Binds to linker Thiol-PEG6 Linker inhibitor->linker Conjugated via protac PROTAC e3_ligand E3 Ligase Ligand linker->e3_ligand Links to e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binds to

Caption: Logical relationship of components in a PROTAC.

References

Application Notes and Protocols for Nucleophilic Substitution with S-acetyl-PEG6-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application

S-acetyl-PEG6-Tos is a heterobifunctional crosslinker used in bioconjugation and drug delivery. This linker contains two distinct reactive sites: a tosyl group and an S-acetyl protected thiol. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to primary amines, thiols, or hydroxyls. The S-acetyl group serves as a stable protecting group for the thiol, which can be selectively deprotected under mild basic conditions to reveal a free sulfhydryl group.[1][2] This free thiol is then available for subsequent conjugation, most commonly with maleimide-functionalized molecules, to form a stable thioether bond.[3][4]

This step-wise reactivity makes this compound an ideal tool for covalently linking two different molecules, such as a small molecule drug to a targeting protein or a payload to an antibody, with a flexible polyethylene glycol (PEG) spacer that can improve solubility and pharmacokinetic properties. This document provides detailed protocols for the sequential nucleophilic substitution of the tosyl group, deprotection of the S-acetyl group, and the final thiol-maleimide conjugation.

Experimental Protocols

This experimental design is divided into three main parts:

  • Part A: Nucleophilic substitution reaction at the tosyl group.

  • Part B: Deprotection of the S-acetyl group to generate a free thiol.

  • Part C: Thiol-maleimide ligation to form the final conjugate.

Part A: Nucleophilic Substitution of the Tosyl Group with an Amine-Containing Molecule

This protocol describes the reaction of the tosyl group on this compound with a primary amine on a molecule of interest (Molecule-NH₂). The tosyl group is a good leaving group for nucleophilic substitution.[5]

Materials:

  • This compound

  • Amine-containing molecule (Molecule-NH₂)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Add this compound (1.2 equivalents) to the solution.

  • Add TEA or DIPEA (3.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC, until the starting material is consumed.

  • Upon completion, the resulting product, S-acetyl-PEG6-Molecule, can be purified using techniques like reversed-phase HPLC or flash chromatography.

Part B: Deprotection of the S-Acetyl Group

This protocol details the removal of the S-acetyl protecting group to yield a free thiol (HS-PEG6-Molecule). This is typically achieved through base-mediated hydrolysis under mild conditions to prevent disulfide bond formation.

Materials:

  • S-acetyl-PEG6-Molecule (from Part A)

  • Degassed Phosphate Buffer (PB), pH 7.5-8.0, or a solution of hydroxylamine hydrochloride.

  • Methanol (MeOH) or a suitable co-solvent

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the S-acetyl-PEG6-Molecule (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (e.g., 1:9 MeOH:PB).

  • Alternatively, for a milder deprotection, dissolve the starting material in a suitable buffer and add hydroxylamine hydrochloride (excess, e.g., 10-50 equivalents) at a pH of 7.0-7.5.

  • Stir the reaction under an inert atmosphere at room temperature for 1-4 hours.

  • Monitor the deprotection by LC-MS, looking for the mass corresponding to the free thiol.

  • Once the reaction is complete, if an organic workup is feasible, acidify the mixture slightly (to pH ~6) and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (HS-PEG6-Molecule) should be used immediately in the next step to minimize oxidation of the free thiol to a disulfide.

Part C: Thiol-Maleimide Conjugation

This protocol describes the reaction of the free thiol on HS-PEG6-Molecule with a maleimide-functionalized molecule (Maleimide-MoleculeB) to form a stable thioether linkage. This reaction is highly selective for thiols at a pH range of 6.5-7.5.

Materials:

  • HS-PEG6-Molecule (from Part B)

  • Maleimide-functionalized molecule (Maleimide-MoleculeB)

  • Thiol-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.0-7.4

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the maleimide-functionalized molecule (1.0 equivalent) in the thiol-free conjugation buffer.

  • Immediately add the freshly prepared solution of HS-PEG6-Molecule (1.0 to 1.2 equivalents) to the maleimide solution.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.

  • Monitor the progress of the conjugation by LC-MS.

  • The final conjugate can be purified by size exclusion chromatography (SEC), dialysis, or reversed-phase HPLC to remove any unreacted starting materials.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical quantitative data for the described experimental protocols.

ParameterPart A: Nucleophilic SubstitutionPart B: S-Acetyl DeprotectionPart C: Thiol-Maleimide Ligation
Molar Ratio (Linker:Molecule) 1.2 : 1N/A1.0 - 1.2 : 1
Solvent/Buffer Anhydrous DMF or DMSOMeOH / Phosphate Buffer (pH 7.5-8.0)PBS (pH 7.0-7.4)
Base/Reagent TEA or DIPEA (3.0 eq.)Hydroxylamine (excess) or baseN/A
Reaction Temperature Room Temp to 50°CRoom Temperature4°C to Room Temperature
Reaction Time 12 - 24 hours1 - 4 hours2 - 4 hours (or overnight at 4°C)
Typical Yield 70 - 90%> 90%> 85%

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_start Starting Materials cluster_part_a Part A: Nucleophilic Substitution cluster_part_b Part B: S-Acetyl Deprotection cluster_part_c Part C: Thiol-Maleimide Ligation SA This compound StepA React with Molecule-A-NH2 (DMF, TEA, RT, 12-24h) SA->StepA MolA Molecule-A-NH2 MolA->StepA MolB Molecule-B-Maleimide StepC React with Molecule-B-Maleimide (PBS pH 7.2, RT, 2-4h) MolB->StepC ProdA S-acetyl-PEG6-Molecule-A StepA->ProdA StepB Deprotection (Buffer pH 8, RT, 1-4h) ProdA->StepB ProdB HS-PEG6-Molecule-A StepB->ProdB ProdB->StepC FinalProd Molecule-A-PEG6-Molecule-B StepC->FinalProd

Caption: Workflow for bioconjugation using this compound.

Diagram 2: Chemical Transformation Pathway

G Start This compound (Heterobifunctional Linker) NucSub Nucleophilic Substitution (Tosyl Displacement) Start->NucSub + Molecule-NH2 Intermediate1 S-acetyl-PEG6-Molecule (Protected Thiol Intermediate) NucSub->Intermediate1 Deprotection S-Acetyl Deprotection (Base-mediated Hydrolysis) Intermediate1->Deprotection Intermediate2 HS-PEG6-Molecule (Free Thiol Intermediate) Deprotection->Intermediate2 ThiolAdd Thiol-Maleimide Addition (Michael Addition) Intermediate2->ThiolAdd + Molecule-Maleimide Final Final Conjugate (Stable Thioether Bond) ThiolAdd->Final

Caption: Chemical transformations in the conjugation process.

References

Troubleshooting & Optimization

troubleshooting incomplete tosyl displacement in S-acetyl-PEG6-Tos reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-acetyl-PEG6-Tos reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges with incomplete tosyl displacement.

Frequently Asked Questions (FAQs)

Q1: My this compound displacement reaction is incomplete. What are the common causes?

A1: Incomplete tosyl displacement in the reaction between this compound and a nucleophile (such as a thiol or thioacetate) is a common issue that can arise from several factors:

  • Insufficient Nucleophile: The stoichiometry of the nucleophile to the tosylated PEG is critical. An inadequate amount of the nucleophile will naturally lead to an incomplete reaction.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the reaction rate and completion. SN2 reactions, like this displacement, are sensitive to these parameters.

  • Poor Reagent Quality: The purity of your this compound, nucleophile, and solvent is crucial. Contaminants can interfere with the reaction.

  • Presence of Water: The tosyl group can be susceptible to hydrolysis, especially under basic conditions, which consumes the starting material without yielding the desired product. Ensure you are using anhydrous solvents and reagents.

  • Steric Hindrance: While less of a concern for the primary tosylate on a PEG chain, significant steric bulk on the nucleophile could slow down the reaction rate.

Q2: What is the best solvent for this reaction?

A2: Polar aprotic solvents are generally preferred for SN2 reactions as they can dissolve the reactants while not solvating the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity. Dimethylformamide (DMF) and acetonitrile (ACN) are commonly used and effective solvents for this type of reaction.

Q3: How does the choice of base affect the reaction?

A3: A base is often used to deprotonate a thiol nucleophile, making it more nucleophilic. However, for thioacetate, a base is not always necessary as potassium thioacetate can be used directly. If you are using a thiol, a non-nucleophilic base like diisopropylethylamine (DIPEA) or a weak inorganic base like potassium carbonate (K₂CO₃) is recommended. Strong, sterically hindered bases can promote elimination side reactions, although this is less likely with a primary tosylate. The amount of base is also important, as an excess can lead to side reactions.

Q4: I see a side product in my analysis. What could it be?

A4: A common side product is the corresponding alcohol (HO-PEG6-S-acetyl) resulting from the hydrolysis of the tosylate starting material. Another possibility, especially if your nucleophile is a thiol, is the formation of a disulfide bond from the oxidation of your thiol nucleophile. If the reaction is run at a high temperature for an extended period, ether formation by reaction with a hydroxyl-containing species could also occur.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, you can compare the spot of the reaction mixture to the spots of your starting materials. The disappearance of the this compound spot and the appearance of a new product spot indicate the reaction is proceeding. LC-MS is a more quantitative method to determine the ratio of starting material to product.

Troubleshooting Guide

If you are experiencing incomplete tosyl displacement, consult the following table for potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
Incomplete reaction with significant starting material remaining 1. Insufficient nucleophile2. Short reaction time3. Low reaction temperature1. Increase the equivalents of the nucleophile (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).2. Extend the reaction time and monitor by TLC or LC-MS.3. Increase the reaction temperature in increments of 10 °C and monitor progress.
Formation of a more polar side product Hydrolysis of the tosylate starting materialEnsure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield despite complete consumption of starting material Product degradation or side reactionsUse a milder base or reaction conditions. Ensure proper work-up and purification to minimize product loss. Consider potential oxidation of thiol-containing products and handle them accordingly.
Reaction is slow or stalled Poor solvent choice or reagent qualityUse a polar aprotic solvent like DMF or ACN. Ensure the purity of all reagents before starting the reaction.

Experimental Protocols

Protocol 1: Standard this compound Displacement with Potassium Thioacetate

This protocol describes a typical procedure for the displacement of the tosyl group with potassium thioacetate.

Materials:

  • This compound

  • Potassium thioacetate (KSAc)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add potassium thioacetate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Troubleshooting Incomplete Reaction

If the standard protocol results in an incomplete reaction, the following troubleshooting steps can be taken:

  • Increase Nucleophile Stoichiometry: Repeat the reaction using 2.0 to 3.0 equivalents of potassium thioacetate.

  • Elevate Temperature: After adding the potassium thioacetate, heat the reaction mixture to 40-50 °C and monitor the progress every few hours.

  • Change Solvent: If the reaction is still slow, consider switching the solvent to another polar aprotic solvent such as acetonitrile (ACN).

Data Presentation

The following table provides illustrative data on how the choice of base can affect the yield in a related sulfide synthesis, highlighting the importance of optimizing reaction parameters.

EntryBaseEquivalents of BaseYield (%)
1K₂CO₃1.075
2K₂CO₃2.092
3DIPEA1.585
4None (using KSAc)N/A95

Note: This data is for illustrative purposes and the optimal conditions for your specific reaction may vary.

Visualizations

Reaction_Pathway S-acetyl-PEG6-OTs S-acetyl-PEG6-OTs Transition_State SN2 Transition State S-acetyl-PEG6-OTs->Transition_State Nucleophile (KSAc) Nucleophile (KSAc) Nucleophile (KSAc)->Transition_State Product S-acetyl-PEG6-SAc Transition_State->Product Leaving_Group OTs- Transition_State->Leaving_Group

Caption: SN2 reaction pathway for tosyl displacement.

Troubleshooting_Workflow Start Incomplete Reaction Observed Check_Stoichiometry Check Stoichiometry of Nucleophile Start->Check_Stoichiometry Increase_Nucleophile Increase Equivalents of Nucleophile Check_Stoichiometry->Increase_Nucleophile Low Check_Conditions Review Reaction Conditions (Time, Temperature) Check_Stoichiometry->Check_Conditions Adequate Success Reaction Complete Increase_Nucleophile->Success Modify_Conditions Increase Reaction Time and/or Temperature Check_Conditions->Modify_Conditions Suboptimal Check_Reagents Verify Reagent and Solvent Quality Check_Conditions->Check_Reagents Optimal Modify_Conditions->Success Use_New_Reagents Use Fresh/Anhydrous Reagents and Solvents Check_Reagents->Use_New_Reagents Suspect Analyze_Side_Products Analyze for Side Products (e.g., Hydrolysis) Check_Reagents->Analyze_Side_Products High Purity Use_New_Reagents->Success Inert_Atmosphere Ensure Inert Atmosphere Analyze_Side_Products->Inert_Atmosphere Inert_Atmosphere->Success

Caption: Troubleshooting workflow for incomplete tosyl displacement.

Cause_Solution_Relationship cluster_causes cluster_solutions Causes Potential Causes Cause1 Insufficient Nucleophile Cause2 Suboptimal Conditions Cause3 Reagent/Solvent Impurities Cause4 Water Contamination Solutions Recommended Solutions Solution1 Increase Nucleophile Equivalents Solution2 Increase Time/Temperature Solution3 Use High Purity Reagents Solution4 Use Anhydrous Solvents Cause1:f0->Solution1:f0 Cause2:f0->Solution2:f0 Cause3:f0->Solution3:f0 Cause4:f0->Solution4:f0

Caption: Relationship between causes and solutions.

common side reactions with S-acetyl-PEG6-Tos and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-acetyl-PEG6-Tos. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional PEG linker. It contains two key functional groups: an S-acetyl protected thiol group and a tosylate group.[1][2][3] The S-acetyl group serves as a protecting group for a thiol (-SH) group, which can be deprotected to reveal a reactive nucleophilic thiol.[4][5] The tosylate group (-OTs) is an excellent leaving group, making the carbon it is attached to susceptible to nucleophilic substitution. This dual functionality allows for sequential or site-specific conjugation strategies.

Q2: What is the purpose of the S-acetyl group?

The thiol group is highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds. The S-acetyl group protects the thiol from such unwanted side reactions during synthesis and purification. It is stable under a variety of reaction conditions and can be selectively removed when the free thiol is needed for conjugation.

Q3: How is the S-acetyl group typically removed to deprotect the thiol?

The S-acetyl group is commonly removed under basic conditions, a process known as deacetylation. This is a critical step that requires careful control to prevent side reactions. Common reagents for deacetylation include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or hydroxylamine. The reaction is typically monitored by TLC or LC-MS to ensure complete deprotection without significant degradation of the starting material or product.

Q4: What are the most common side reactions observed when using this compound?

The most prevalent side reactions include:

  • Incomplete deacetylation: Failure to completely remove the acetyl group, resulting in an unreactive PEG linker.

  • Oxidation of the deprotected thiol: The free thiol can be oxidized to form a disulfide-linked dimer of the PEG linker.

  • Hydrolysis of the tosylate group: The tosylate group can be hydrolyzed by water, especially under basic conditions, leading to a hydroxyl-terminated PEG.

  • Reaction with unintended nucleophiles: The tosylate group can react with other nucleophiles present in the reaction mixture besides the intended target.

  • Intramolecular cyclization: Although less common for a PEG6 linker, intramolecular reactions are a possibility to consider.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Guide 1: Low Yield of Thiol-Reactive PEG Linker (Incomplete Deacetylation)

Problem: After the deacetylation step, you observe a low yield of the free thiol PEG linker, or your subsequent thiol-specific reaction has a low yield.

Possible Cause: Incomplete removal of the S-acetyl protecting group.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Incomplete Deacetylation start Low Yield of Thiol-Reactive Product q1 Verify Deacetylation Conditions start->q1 s1 Increase base concentration or reaction time. Monitor reaction progress by LC-MS or TLC. q1->s1 No end Successful Deacetylation q1->end Yes q2 Check Reagent Quality s1->q2 s2 Use fresh, high-purity base. Ensure anhydrous conditions if necessary. q2->s2 No q2->end Yes q3 Consider Alternative Deprotection Methods s2->q3 s3 Use hydroxylamine for milder deacetylation. q3->s3 No q3->end Yes s3->end G cluster_1 Troubleshooting: Disulfide Dimer Formation start Disulfide Dimer Detected q1 Use Degassed Solvents? start->q1 s1 Degas solvents by sparging with nitrogen or argon. q1->s1 No end Minimized Disulfide Formation q1->end Yes q2 Perform Reaction Under Inert Atmosphere? s1->q2 s2 Use a nitrogen or argon blanket over the reaction. q2->s2 No q2->end Yes q3 Add a Reducing Agent? s2->q3 s3 Add a small amount of a mild reducing agent like TCEP or DTT post-deprotection. q3->s3 No q3->end Yes s3->end G cluster_2 Troubleshooting: Low Conjugation Yield start Low Conjugation Yield q1 Optimize Reaction pH start->q1 s1 Adjust pH to favor nucleophilicity of the target group (e.g., pH 8-9.5 for amines). [27] q1->s1 No end Improved Conjugation Yield q1->end Yes q2 Increase Molar Excess of PEG Linker s1->q2 s2 Increase the molar ratio of this compound to the target molecule. q2->s2 No q2->end Yes q3 Use Anhydrous Solvents s2->q3 s3 Use dry, aprotic solvents to minimize tosylate hydrolysis. q3->s3 No q3->end Yes s3->end

References

Technical Support Center: Improving PROTAC Synthesis Yield with S-acetyl-PEG6-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC synthesis utilizing S-acetyl-PEG6-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield and success of your PROTAC synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a PEG linker like this compound in PROTAC synthesis?

A1: Polyethylene glycol (PEG) linkers, such as this compound, are primarily used to improve the physicochemical properties of the final PROTAC molecule. The PEG chain enhances hydrophilicity, which can significantly increase the aqueous solubility and cell permeability of the PROTAC, two common challenges in PROTAC development.[1][2][3] The defined length of the PEG6 linker also allows for systematic optimization of the distance between the warhead and the E3 ligase ligand for efficient ternary complex formation.[1][4]

Q2: What are the functional groups of this compound and how are they utilized in PROTAC synthesis?

A2: this compound is a heterobifunctional linker with two key functional groups:

  • Tosylate (Tos): A very good leaving group that is readily displaced by nucleophiles such as amines or thiols. This end is typically used for coupling with an amine-functionalized warhead or E3 ligase ligand.

  • S-acetyl (Thioacetate): A protected thiol group. The acetyl group can be selectively removed to reveal a free sulfhydryl (-SH) group, which can then be reacted with an electrophile, such as a maleimide, on the other binding partner.

Q3: Which end of the this compound linker should I react first?

A3: It is generally recommended to first perform the nucleophilic substitution on the tosylate group with an amine-containing binding partner. This reaction is typically robust and less prone to side reactions compared to thiol-based chemistry. The S-acetyl group is stable under these conditions and can be deprotected in a subsequent step before coupling to the second binding partner.

Q4: What are the common challenges when using this compound?

A4: Common challenges include:

  • Low yield during the nucleophilic substitution of the tosylate.

  • Inefficient deprotection of the S-acetyl group.

  • Unwanted disulfide bond formation after deprotection of the thiol.

  • Difficulty in purifying the final PROTAC product.

Experimental Protocols

This section provides detailed methodologies for a two-step synthesis of a PROTAC using this compound, an amine-containing warhead (Warhead-NH2), and a maleimide-functionalized E3 ligase ligand (E3-Maleimide).

Workflow for PROTAC Synthesis using this compound

G A Warhead-NH2 C Warhead-PEG6-S-acetyl (Intermediate) A->C DIPEA, DMF 60°C, 16h B This compound B->C D Warhead-PEG6-S-acetyl E Warhead-PEG6-SH D->E F Warhead-PEG6-SH H Final PROTAC F->H Buffer pH 6.5-7.5 RT, 1-2h G E3-Maleimide G->H G cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2/3 Start Low Final PROTAC Yield Step1_Check Check Step 1 Yield (Tosyl Displacement) Start->Step1_Check Step2_Check Check Step 2/3 Yield (Deprotection/Ligation) Start->Step2_Check Low_Step1 Low Yield in Step 1 Step1_Check->Low_Step1 Low_Step2 Low Yield in Step 2/3 Step2_Check->Low_Step2 Sol_1A Incomplete Reaction: - Increase temp/time - Check amine nucleophilicity Low_Step1->Sol_1A Sol_1B Side Reactions: - Use a non-nucleophilic base - Ensure anhydrous conditions Low_Step1->Sol_1B Sol_1C Degradation of Tos-Linker: - Store linker properly - Use fresh reagent Low_Step1->Sol_1C Sol_2A Inefficient Deprotection: - Prepare fresh hydroxylamine - Check pH of solution Low_Step2->Sol_2A Sol_2B Disulfide Formation: - Degas buffers - Add TCEP (reducing agent) Low_Step2->Sol_2B Sol_2C Maleimide Hydrolysis: - Maintain pH < 7.5 - Use maleimide immediately Low_Step2->Sol_2C

References

Technical Support Center: Purifying S-acetyl-PEG6-Tos Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of biomolecules conjugated with S-acetyl-PEG6-Tos. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the unique challenges associated with this specific linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying biomolecules conjugated with this compound?

The primary challenges stem from the inherent reactivity of the S-acetyl and tosylate functional groups within the linker. The S-acetyl group, a thioester, is susceptible to hydrolysis, particularly at neutral to basic pH. The tosylate group is an excellent leaving group, making the linker susceptible to nucleophilic attack, which can lead to undesired side reactions and heterogeneity of the final product. Additionally, as with other PEGylated molecules, challenges include removing unreacted PEG reagent and separating biomolecules with different degrees of PEGylation.[1][2]

Q2: What are the initial quality control checks I should perform on my crude conjugation reaction mixture before purification?

Before proceeding with purification, it is highly recommended to perform a preliminary analysis of your crude reaction mixture. This will provide a baseline and help in tailoring the purification strategy. Recommended techniques include:

  • SDS-PAGE: To visualize the extent of PEGylation by observing the shift in molecular weight of the biomolecule. A "smear" or multiple bands above the unconjugated biomolecule indicate varying degrees of PEGylation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the successful conjugation and to identify the distribution of different PEGylated species (mono-, di-, multi-PEGylated) and the presence of unreacted starting materials. This can also provide an initial assessment of S-acetyl group integrity.[3][4]

Q3: Which purification techniques are most suitable for this compound conjugated biomolecules?

A multi-step, orthogonal purification strategy is often necessary to achieve high purity. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight this compound reagent and for separating PEGylated biomolecules from the unconjugated form, especially when there is a significant size difference.[5]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield the surface charges of a biomolecule, altering its elution profile compared to the unconjugated form. This can be a powerful technique for separating different PEGylation states.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. The PEG chain can alter the hydrophobicity of the biomolecule, allowing for separation from the native form and potentially different PEGylated species.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for smaller biomolecules like peptides, separating based on hydrophobicity.

An orthogonal approach, for example, combining IEX and SEC, is often recommended for purifying complex mixtures like those generated in PROTAC synthesis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of S-acetyl group during purification (hydrolysis) High pH of buffers: Thioesters are prone to hydrolysis at neutral and basic pH.Maintain a slightly acidic buffer pH (e.g., pH 5.0-6.5) throughout the purification process. Avoid prolonged exposure to pH > 7.0.
Elevated temperature: Higher temperatures can accelerate hydrolysis.Perform all purification steps at 4°C (on ice or in a cold room) to minimize the rate of hydrolysis.
Presence of unexpected byproducts with higher molecular weight Reaction with nucleophiles in buffers: The tosylate is a good leaving group and can react with nucleophilic species present in the purification buffers (e.g., Tris, free amines).Use non-nucleophilic buffers such as MES, HEPES, or phosphate buffers. Avoid buffers containing primary or secondary amines.
Poor separation of PEGylated and un-PEGylated biomolecule Inadequate resolution of the chosen chromatography technique: The size or charge difference between the PEGylated and un-PEGylated forms may not be sufficient for separation with a single method.Employ an orthogonal purification strategy. For example, follow an IEX step with SEC or HIC to exploit different separation principles. Optimize the gradient in IEX or HIC for better resolution.
Co-elution of unreacted this compound reagent Similar chromatographic behavior to the conjugated biomolecule: This can occur in IEX or HIC if the unreacted PEG reagent interacts with the resin.Size Exclusion Chromatography (SEC) is the most effective method for removing small molecule reagents from larger biomolecules. Use a resin with an appropriate fractionation range.
Smearing or broad peaks during chromatography Heterogeneity of the PEGylated product: A wide distribution of PEGylation states (mono-, di-, multi-PEGylated) can lead to broad peaks.Optimize the conjugation reaction to favor a single species (e.g., by controlling the stoichiometry). Use high-resolution techniques like IEX or HIC with shallow gradients to try and resolve the different species.
On-column aggregation: The biomolecule may be aggregating on the chromatography column.Add non-ionic detergents (e.g., Tween-20) or adjust the salt concentration in your buffers to minimize aggregation.

Experimental Protocols

General Buffer Recommendations for Maintaining S-acetyl Group Integrity

To minimize the hydrolysis of the S-acetyl group, it is crucial to use buffers with a slightly acidic pH and to work at low temperatures.

Parameter Recommended Condition Rationale
pH 5.0 - 6.5Thioesters are more stable at acidic pH.
Temperature 4°CReduces the rate of hydrolysis and potential side reactions.
Buffer Type MES, HEPES, PhosphateNon-nucleophilic buffers that will not react with the tosylate group.
Additives Avoid primary and secondary amines (e.g., Tris)These can act as nucleophiles and react with the tosyl group.
Protocol 1: Purification of a Monoclonal Antibody (mAb) conjugated with this compound using a Two-Step Orthogonal Strategy

This protocol outlines a general procedure for purifying a PEGylated monoclonal antibody, a common biomolecule in drug development.

Step 1: Cation Exchange Chromatography (CEX)

  • Column: A weak or strong cation exchange column.

  • Buffer A (Binding Buffer): 20 mM MES, pH 6.0.

  • Buffer B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0.

  • Procedure: a. Equilibrate the column with Buffer A. b. Dilute the crude conjugation reaction mixture with Buffer A to reduce the salt concentration and load it onto the column. c. Wash the column with Buffer A to remove unreacted this compound and other non-binding impurities. d. Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% B over 20 column volumes). The PEGylated mAb is expected to elute earlier than the more positively charged unconjugated mAb due to charge shielding by the PEG linker. e. Collect fractions and analyze by SDS-PAGE and LC-MS to identify those containing the desired mono-PEGylated product.

Step 2: Size Exclusion Chromatography (SEC)

  • Column: A size exclusion column with a fractionation range suitable for separating the mAb monomer from aggregates and any remaining small molecule impurities.

  • Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 6.5.

  • Procedure: a. Pool and concentrate the fractions from the CEX step that contain the desired product. b. Equilibrate the SEC column with the SEC buffer. c. Load the concentrated sample onto the column. d. Elute with the SEC buffer at a constant flow rate. e. Collect fractions corresponding to the monomeric PEGylated mAb peak. f. Analyze the final product for purity, integrity of the S-acetyl group, and aggregation state using SDS-PAGE, LC-MS, and SEC-MALS (Multi-Angle Light Scattering).

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude Conjugation Mixture qc1 Initial QC (SDS-PAGE, LC-MS) start->qc1 decision1 Is unreacted PEG reagent present? qc1->decision1 sec1 Size Exclusion Chromatography (SEC) to remove excess PEG reagent decision1->sec1 Yes iex Ion Exchange Chromatography (IEX) to separate by charge decision1->iex No sec1->iex decision2 Is further purification needed? iex->decision2 hic Hydrophobic Interaction Chromatography (HIC) to separate by hydrophobicity hic->decision2 sec2 Polishing Step: Size Exclusion Chromatography (SEC) to remove aggregates decision2->sec2 Yes final_product Purified this compound Conjugated Biomolecule decision2->final_product No sec2->final_product analysis Final QC (LC-MS, NMR, Purity Assay) final_product->analysis

Caption: A decision workflow to guide the selection of an appropriate purification strategy for this compound conjugated biomolecules.

Potential Side Reactions During Purification

Side_Reactions cluster_s_acetyl S-acetyl Group Instability cluster_tosyl Tosyl Group Reactivity s_acetyl Biomolecule-PEG-S-C(O)CH3 hydrolysis Hydrolysis (pH > 7.0) s_acetyl->hydrolysis hydrolyzed_product Biomolecule-PEG-SH (Free Thiol) hydrolysis->hydrolyzed_product tosyl Biomolecule-PEG-OTs nucleophile Nucleophilic Attack (e.g., Tris buffer) tosyl->nucleophile side_product Biomolecule-PEG-Nu (Side Product) nucleophile->side_product

Caption: Diagram illustrating the potential side reactions of the S-acetyl and tosyl groups during the purification process.

References

S-acetyl-PEG6-Tos stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals experiencing stability issues with S-acetyl-PEG6-Tos in aqueous buffers. The following information addresses common problems through troubleshooting guides and frequently asked questions to ensure the successful use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive ends?

This compound is a heterobifunctional linker used extensively in bioconjugation and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It consists of three key components:

  • An S-acetyl group : This is a protecting group for a thiol (sulfhydryl) group.[4][5] It prevents the highly reactive thiol from oxidizing or reacting prematurely. The acetyl group can be selectively removed to expose the free thiol for conjugation.

  • A PEG6 linker : A six-unit polyethylene glycol spacer that enhances the hydrophilicity, solubility, and stability of the conjugate.

  • A Tosyl (tosylate) group : An excellent leaving group derived from p-toluenesulfonic acid. It makes the terminal position of the PEG chain highly reactive towards nucleophiles, such as amines or thiols, enabling covalent bond formation.

cluster_molecule This compound Structure Sac S-acetyl Group (Thiol Protection) PEG PEG6 Spacer (Hydrophilicity) Sac->PEG Thioester Bond Tos Tosyl Group (Leaving Group) PEG->Tos Sulfonate Ester Bond decision decision issue issue cause cause solution solution start Start Troubleshooting Low Reaction Yield or Unexpected Products decision1 Which reaction is failing? start->decision1 Identify primary issue issue1 Issue: Low yield in tosylate reaction decision1->issue1 Tosyl Conjugation issue2 Issue: Premature deprotection or side products during deprotection decision1->issue2 S-acetyl Deprotection cause1 Primary Cause: Tosyl group hydrolysis (S-acetyl-PEG6-OH formed) issue1->cause1 solution1 Solutions: 1. Use anhydrous solvents. 2. Use non-nucleophilic buffers (e.g., PBS, HEPES). 3. Run reaction at a controlled, lower temperature. 4. Confirm linker integrity via LC-MS before use. cause1->solution1 cause2 Primary Cause: Buffer pH is too basic (>8) or deprotection agent reacts with tosyl group. issue2->cause2 solution2 Solutions: 1. Maintain buffer pH between 6.0-7.5. 2. Perform tosylate conjugation *before* S-acetyl deprotection. 3. Choose a mild deprotection method (e.g., hydroxylamine). cause2->solution2 main This compound (in Aqueous Buffer) deg1 S-acetyl-PEG6-OH (Inactive Linker) main->deg1 Tosyl Hydrolysis (H₂O, Nucleophiles) deg2 HS-PEG6-Tos (Prematurely Deprotected) main->deg2 S-acetyl Hydrolysis (High pH) deg3 HS-PEG6-OH (Fully Degraded) deg1->deg3 S-acetyl Hydrolysis deg2->deg3 Tosyl Hydrolysis

References

Technical Support Center: Optimizing PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the cell permeability of PROTACs, with a specific focus on those containing polyethylene glycol (PEG) linkers.

Troubleshooting Guide: Low Cell Permeability of PEG-Linked PROTACs

This guide is designed to help you diagnose and resolve common issues encountered when a PROTAC with a PEG linker exhibits poor cellular permeability and, consequently, low degradation activity.

Q1: My PROTAC, which contains a PEG linker, shows potent in vitro binding but poor cellular degradation of the target protein. Could this be a permeability issue?

A: Yes, a significant drop-off in activity between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs are often large molecules that fall "beyond the Rule of Five," meaning their high molecular weight and polar surface area can impede their ability to cross the cell membrane.[1][2] Even with a potent warhead and an effective E3 ligase binder, the PROTAC must reach its intracellular target to induce degradation.[1][3]

Q2: I suspect low permeability. What are the first steps to troubleshoot my PEG-linked PROTAC?

A: A systematic approach is crucial. Start by evaluating the physicochemical properties of your PROTAC and then proceed to experimental permeability assessment.

Troubleshooting Workflow for Poor PROTAC Permeability

Caption: A logical workflow for troubleshooting poor PROTAC permeability.

Q3: How do I modify the PEG linker to improve cell permeability?

A: Modifying the PEG linker is a key strategy. The goal is to strike a balance between solubility and lipophilicity.

  • Shorten the PEG chain: Generally, permeability increases with decreasing linker length, as this reduces molecular weight and the number of hydrogen bond acceptors.

  • Replace PEG with alkyl chains: Substituting parts of the hydrophilic PEG linker with more lipophilic alkyl chains can enhance permeability. However, this may decrease aqueous solubility.

  • Introduce rigid elements: Incorporating rigid moieties like piperazine, piperidine, or triazole rings can improve metabolic stability and pre-organize the PROTAC into a more permeable conformation.

  • Incorporate aromatic rings: Replacing a portion of the PEG linker with a phenyl ring has been shown to significantly improve cellular permeability.

Relationship between Linker Properties and Permeability

G cluster_0 Linker Modifications cluster_1 Impact on Properties A Increase PEG Length E Permeability A->E Decreases F Solubility A->F Increases B Increase Lipophilicity (e.g., Alkyl Chains) B->E Increases B->F Decreases C Increase Rigidity (e.g., Rings) C->E Often Increases D Decrease H-Bond Donors/Acceptors D->E Increases

References

PROTAC Technical Support Center: Mitigating Off-Target Effects of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects associated with PROTACs containing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC with a PEG linker is showing significant off-target protein degradation. What are the likely causes and how can I troubleshoot this?

A1: Off-target effects with PEG-linker-containing PROTACs can stem from several factors. The flexibility and hydrophilicity of PEG linkers, while often beneficial for solubility, can sometimes lead to non-specific interactions and degradation of unintended proteins.[1][2][3]

Troubleshooting Steps:

  • Confirm Off-Target Degradation: The first step is to rigorously confirm the off-target degradation.

    • Global Proteomics: Employ quantitative mass spectrometry (e.g., TMT or iTRAQ labeling followed by LC-MS/MS) to get a global view of protein level changes after PROTAC treatment.[4][5] This will help identify all potential off-target proteins.

    • Validation: Validate the findings from your proteomics screen using targeted assays like Western Blotting for specific off-target candidates.

  • Optimize the Linker: The linker is a critical determinant of PROTAC selectivity.

    • Vary Linker Length: Systematically synthesize and test PROTACs with different PEG linker lengths. Excessively long linkers can increase the entropic penalty upon binding and may lead to more off-target effects. Conversely, a linker that is too short may not allow for the formation of a stable ternary complex.

    • Modify Linker Composition: Consider replacing the PEG linker with more rigid or structurally diverse alternatives. Options include alkyl chains, cycloalkane-based linkers (e.g., piperazine, piperidine), or aromatic rings. These can constrain the PROTAC's conformation and improve selectivity.

  • Re-evaluate the Warhead and E3 Ligase Ligand:

    • Warhead Specificity: Ensure your warhead (the ligand binding to the protein of interest) is highly selective for its target. A non-selective warhead will inherently lead to off-target effects.

    • E3 Ligase Choice: The choice of E3 ligase can influence the off-target profile. For instance, pomalidomide-based ligands for CRBN are known to have intrinsic off-target effects on zinc-finger proteins. Switching to a different E3 ligase, such as VHL, may mitigate these specific off-targets.

Q2: How does the length of a PEG linker influence PROTAC efficacy and off-target effects?

A2: The length of the PEG linker is a crucial parameter that directly impacts the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which in turn affects degradation efficiency and specificity.

  • Optimal Length is Key: An optimal linker length is required to facilitate a productive ternary complex formation.

  • Too Short: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.

  • Too Long: Excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding. They can also increase flexibility, potentially allowing the PROTAC to engage with unintended off-target proteins.

  • Empirical Determination: The ideal linker length is target-dependent and must be determined empirically for each new PROTAC system.

Q3: What are some alternatives to PEG linkers for reducing off-target effects?

A3: Several alternatives to PEG linkers can enhance PROTAC selectivity by introducing rigidity and specific conformational constraints.

Linker TypeCharacteristicsAdvantages for Mitigating Off-Targets
Alkyl Linkers Consist of saturated or unsaturated alkyl chains.Can be more hydrophobic than PEG linkers, potentially altering cellular uptake and target engagement profiles.
Cycloalkane-Based Linkers Incorporate structures like piperazine, piperidine, or cyclohexane.Introduce rigidity, which can pre-organize the PROTAC into an active conformation, enhancing selectivity. Improved metabolic stability.
Aromatic-Based Linkers Contain phenyl rings, providing planarity and rigidity.Can enhance non-covalent interactions, such as π-π stacking, to stabilize the desired ternary complex.
Triazole-Containing Linkers Synthesized via click chemistry, offering metabolic stability.The rigid triazole moiety helps to reduce oxidative degradation in vivo.
Macrocyclic Linkers Form large ring structures, imposing a highly constrained conformation.Can significantly enhance selectivity and reduce entropy penalties during binding.
Spiro-Based Linkers Offer a unique 3D rigid geometry that locks molecular conformation.Reduces rotational freedom, which can enhance selectivity by favoring the formation of the intended ternary complex.
Photoswitchable/Photocaged Linkers Contain light-sensitive groups (e.g., azobenzene) that allow for spatiotemporal control of PROTAC activity.PROTAC activity can be switched on only in targeted regions, minimizing systemic side effects.

Q4: My PROTAC is causing cellular toxicity. How can I determine if this is due to off-target effects?

A4: Cellular toxicity can arise from either on-target effects (if the target protein is essential for cell viability) or off-target effects.

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration of your PROTAC.

  • Global Proteomics: As mentioned in Q1, a global proteomics analysis is the most direct way to identify unintended protein degradation that could be causing toxicity.

  • Negative Control PROTAC: Synthesize and test a negative control PROTAC, such as an epimer that does not bind to the E3 ligase. If the negative control is not toxic, it suggests the toxicity of your active PROTAC is dependent on E3 ligase engagement and subsequent protein degradation.

  • Rescue Experiments: If a specific off-target is identified and hypothesized to be the cause of toxicity, attempt a rescue experiment by overexpressing the off-target protein.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification (LC-MS/MS)

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 70-80% confluency.

    • Treat cells with your PROTAC at an optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.

    • Incubate for a duration that enriches for direct degradation targets (e.g., 4-6 hours).

  • Cell Lysis and Protein Digestion:

    • Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • Isobaric Labeling (TMT or iTRAQ):

    • Label the peptides from each treatment condition with isobaric tags for multiplexed quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • Identify proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm if your PROTAC engages with potential off-target proteins in a cellular context.

  • Treatment and Heating:

    • Treat intact cells with your PROTAC.

    • Heat the cells to a range of temperatures. Ligand binding can stabilize a protein, leading to a higher melting temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction from the precipitated proteins.

  • Analysis:

    • Detect the amount of soluble protein at each temperature using techniques like Western blotting or mass spectrometry. A shift in the thermal stability of a protein in the presence of the PROTAC indicates engagement.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (PEG Linker) POI Protein of Interest (Target) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Off_Target Off-Target Protein PROTAC->Off_Target Binds (Off-Target) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Off_Target_Complex Off-Target Ternary Complex E3_Ligase->Off_Target_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Facilitates Transfer Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin->POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to Off_Target->Off_Target_Complex Ub_Off_Target Polyubiquitinated Off-Target Off_Target_Complex->Ub_Off_Target Ub_Off_Target->Proteasome Unintended Degradation

Caption: Mechanism of PROTAC action and potential for off-target degradation.

Off_Target_Workflow cluster_identification Off-Target Identification cluster_validation Validation cluster_mitigation Mitigation Strategies start PROTAC with PEG Linker Shows Off-Target Effects proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Identify Downregulated Proteins proteomics->data_analysis western_blot Western Blot data_analysis->western_blot Validate Candidates cetsa CETSA data_analysis->cetsa Confirm Engagement linker_opt Optimize Linker (Length, Composition) western_blot->linker_opt warhead_opt Optimize Warhead western_blot->warhead_opt e3_ligase_swap Change E3 Ligase western_blot->e3_ligase_swap cetsa->linker_opt cetsa->warhead_opt cetsa->e3_ligase_swap end Selective PROTAC linker_opt->end warhead_opt->end e3_ligase_swap->end

Caption: Experimental workflow for identifying and mitigating off-target effects.

Linker_Logic start Goal: Reduce Off-Target Effects flexibility Is Linker Too Flexible? start->flexibility length Is Linker Length Optimal? flexibility->length No increase_rigidity Increase Rigidity: - Cycloalkanes - Aromatics - Triazoles flexibility->increase_rigidity Yes vary_length Vary Linker Length: - Synthesize shorter/longer versions length->vary_length No spatiotemporal Need Spatiotemporal Control? length->spatiotemporal Yes increase_rigidity->length vary_length->spatiotemporal photoswitch Use Photoswitchable/ Photocaged Linker spatiotemporal->photoswitch Yes end Improved Selectivity spatiotemporal->end No photoswitch->end

Caption: Decision-making logic for linker optimization to enhance selectivity.

References

dealing with poor solubility of S-acetyl-PEG6-Tos conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S-acetyl-PEG6-Tos conjugates, focusing on challenges related to poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a potential issue?

This compound is a heterobifunctional crosslinker containing a six-unit polyethylene glycol (PEG) chain. One end is functionalized with an S-acetyl group, which can be deprotected to reveal a reactive thiol, while the other end features a tosylate group, an excellent leaving group for nucleophilic substitution reactions with amines, thiols, or alcohols.[1] As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2][3]

While the PEG6 chain is incorporated to enhance aqueous solubility, the terminal S-acetyl and tosyl groups introduce hydrophobic characteristics.[4][5] This dual nature can sometimes lead to solubility challenges, particularly in purely aqueous solutions or at high concentrations.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and performance of this compound, it is crucial to adhere to proper storage and handling protocols. Most suppliers recommend storing the solid compound at -20°C, protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation, as moisture can compromise the reactivity of the tosyl group. For preparing stock solutions, use anhydrous solvents.

Q3: In which solvents is this compound generally soluble?

While specific solubility data for this compound is not extensively published, related PEG-tosylate compounds are known to be soluble in a range of organic solvents. Generally, PEG derivatives are soluble in water and polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). They are typically less soluble in alcohols and toluene and insoluble in diethyl ether. The presence of the tosyl group can decrease water solubility.

Troubleshooting Guide: Poor Solubility

Initial Dissolution Protocol

This protocol provides a general starting point for dissolving this compound.

Experimental Protocol: Reconstitution of this compound

  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening. This minimizes the introduction of moisture.

  • Solvent Selection: Choose a suitable anhydrous organic solvent. Anhydrous DMSO or DMF are common first choices for creating a concentrated stock solution.

  • Stock Solution Preparation:

    • Add a small volume of the chosen anhydrous solvent to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex or gently sonicate the mixture to aid dissolution. Mild heating (30-40°C) can be applied if necessary, but monitor for any signs of degradation.

  • Dilution into Aqueous Buffer:

    • For reactions in aqueous media, add the organic stock solution dropwise to the stirred aqueous buffer.

    • The final concentration of the organic co-solvent in the aqueous buffer should be kept to a minimum (typically <10% v/v) to avoid precipitation of aqueous components or denaturation of proteins.

Problem: The this compound conjugate does not dissolve in the initial solvent.

Possible Cause Troubleshooting Steps
Inappropriate Solvent The polarity of the solvent may not be suitable.
Solution: Try a different anhydrous organic solvent. If a non-polar solvent was used, switch to a polar aprotic solvent like DMSO or DMF. If solubility is still an issue, consider a chlorinated solvent like dichloromethane (DCM).
Low Temperature Dissolution may be kinetically slow at room temperature.
Solution: Gently warm the solution (e.g., to 30-40°C) while stirring or vortexing. Avoid excessive heat, which could lead to degradation.
High Concentration The desired concentration may exceed the solubility limit of the solvent.
Solution: Prepare a more dilute stock solution. It is often better to work with a larger volume of a more dilute solution than to struggle with an insoluble, highly concentrated one.

Problem: The conjugate precipitates when the organic stock solution is added to an aqueous buffer.

Possible Cause Troubleshooting Steps
Co-solvent Shock The rapid change in solvent polarity upon adding the organic stock to the aqueous buffer can cause the compound to precipitate.
Solution 1: Add the organic stock solution very slowly, drop by drop, to the vigorously stirred aqueous buffer.
Solution 2: Consider using a co-solvent system in your aqueous buffer. For example, having a small percentage (e.g., 5-10%) of DMSO or DMF in the aqueous buffer before adding the conjugate stock can help maintain solubility.
pH of the Aqueous Buffer The pH of the buffer can influence the solubility of the conjugate, especially if it is being conjugated to a molecule with ionizable groups.
Solution: Empirically test a range of pH values for your aqueous buffer to find the optimal pH for solubility.
High Final Concentration The final concentration in the aqueous buffer may be too high.
Solution: Reduce the final target concentration of the this compound conjugate in the aqueous medium.

Data Presentation

Table 1: General Solubility of PEG Derivatives

Solvent ClassExamplesGeneral Solubility of PEG Derivatives
Aqueous Buffers PBS, Tris, HEPESGenerally soluble, but can be limited by hydrophobic end groups and higher molecular weights.
Polar Aprotic Solvents DMSO, DMFHigh solubility; often used to prepare concentrated stock solutions.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood solubility for many PEG derivatives.
Alcohols Methanol, EthanolModerate to low solubility.
Ethers Diethyl etherGenerally insoluble.
Hydrocarbons Hexane, TolueneGenerally insoluble (Toluene solubility can be increased with heating).

Note: This table provides general guidance. The specific solubility of this compound may vary.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification reagent This compound (Lyophilized) warm Warm to Room Temperature reagent->warm dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) warm->dissolve stock Concentrated Stock Solution dissolve->stock add Add Stock Solution Dropwise to Buffer stock->add buffer Aqueous Reaction Buffer buffer->add reaction_mix Final Reaction Mixture add->reaction_mix conjugation Incubate for Conjugation reaction_mix->conjugation product Conjugated Product conjugation->product analysis Reaction Monitoring (e.g., LC-MS) product->analysis purification Purification (e.g., HPLC, SEC) analysis->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for dissolving and using this compound.

troubleshooting_workflow Troubleshooting Poor Solubility of this compound cluster_stock Stock Solution Issues cluster_aqueous Aqueous Buffer Issues action action start Poor Solubility Observed is_stock Is it the stock solution in organic solvent? start->is_stock is_aqueous Is it precipitating in the aqueous buffer? is_stock->is_aqueous No action_stock_solvent Try a different anhydrous solvent (DMSO, DMF, DCM) is_stock->action_stock_solvent Yes action_slow_addition Add stock solution slowly with vigorous stirring is_aqueous->action_slow_addition Yes action_warm Gently warm the solution (30-40°C) action_stock_solvent->action_warm action_dilute_stock Prepare a more dilute stock solution action_warm->action_dilute_stock action_cosolvent Add a co-solvent (5-10%) to the aqueous buffer action_slow_addition->action_cosolvent action_ph Optimize the pH of the aqueous buffer action_cosolvent->action_ph action_dilute_final Reduce the final concentration action_ph->action_dilute_final

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: S-Acetyl Deprotection and Prevention of Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of S-acetyl deprotection and subsequent prevention of unwanted disulfide bond formation in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of Free Thiol After S-Acetyl Deprotection

Q: I performed an S-acetyl deprotection, but I'm getting a low yield of the free thiol. What could be the problem?

A: Low yields of free thiols after deprotection can be attributed to several factors, primarily incomplete deprotection or subsequent oxidation to a disulfide. Here’s a step-by-step guide to troubleshoot this issue:

  • Incomplete Deprotection: The choice of deprotection reagent and reaction conditions are critical and depend on the stability of your substrate.[1] For robust molecules, traditional methods using strong bases (e.g., NaOH) can be effective.[2] However, for more sensitive substrates, these harsh conditions can lead to degradation.[1] Milder methods, such as using hydroxylamine or thiol-based reagents like 2-aminothiols (e.g., cysteamine), are often preferred for labile compounds.[3][4]

    • Recommendation: If you suspect incomplete deprotection, consider optimizing the reaction time, temperature, or the molar excess of the deprotecting agent. For equilibrium-driven reactions like thiol-thioester exchange, using an excess of the deprotecting agent can drive the reaction to completion.

  • Oxidation to Disulfide: The newly formed free thiol is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which can lead to the formation of disulfide bonds (R-S-S-R). This dimerization reduces the yield of the desired monomeric thiol.

    • Recommendation: To minimize oxidation, perform the deprotection and subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Using degassed buffers and solvents is also crucial to remove dissolved oxygen.

  • Verification of Free Thiols: It is essential to quantify the concentration of free thiols after the deprotection reaction to confirm its success.

    • Verification Method: Use Ellman's reagent (DTNB) to quantify the free thiol concentration. This method is a reliable way to determine the efficiency of your deprotection step.

Issue 2: My Purified Thiol-Containing Compound Readily Forms Disulfide Bonds

Q: I've successfully deprotected the S-acetyl group, but my compound is oxidizing back to a disulfide during purification or storage. How can I prevent this?

A: This is a common challenge due to the inherent reactivity of the thiol group. Here are several strategies to maintain the thiol in its reduced state:

  • Use of Reducing Agents: Incorporate a reducing agent in your purification buffers and final storage solution. The two most common choices are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

    • DTT: A strong reducing agent, but it is a thiol itself and can interfere with downstream applications like maleimide conjugations. It is also less stable and prone to oxidation, especially in the presence of metal ions.

    • TCEP: A non-thiol-based reducing agent that is more stable, odorless, and effective over a broader pH range. TCEP does not typically need to be removed before downstream reactions like maleimide conjugation.

    • Recommendation: For long-term storage or when performing subsequent thiol-specific reactions, TCEP is often the superior choice.

  • Work Under Inert Atmosphere: As with the deprotection step, handling the purified thiol under an inert atmosphere of nitrogen or argon will significantly reduce oxidation.

  • Use of Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in your buffers can catalyze thiol oxidation.

    • Recommendation: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester these metal ions.

  • pH Control: The rate of thiol oxidation is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at alkaline pH, is more susceptible to oxidation.

    • Recommendation: Maintain a slightly acidic pH (around 6.5) to keep the thiol group protonated and less reactive towards oxidation.

Quantitative Data Summary

The choice of deprotection reagent and the subsequent use of reducing agents are critical for a successful experiment. The following tables summarize key data to aid in your decision-making process.

Table 1: Comparison of Common S-Acetyl Deprotection Reagents

Reagent/MethodSubstrate TypeReaction ConditionsTimeYield (%)Reference(s)
Basic Hydrolysis (NaOH) General ThioacetatesEtOH/H₂O, reflux2 hSubstrate dependent
Hydroxylamine S-acetylated proteins0.5M Hydroxylamine, pH 7.2-7.5, RT2 hNot specified
2-Aminothiols (Cysteamine) S-acetyl heterocyclesAqueous buffer pH 8, RT30 min59-84%
Thioglycolic Acid (TGA) S-acyl bisthiazolidinesPB pH 8, RT24 h51-80%

Table 2: Comparison of DTT and TCEP as Reducing Agents

PropertyDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Reference(s)
Type Thiol-basedPhosphine-based (non-thiol)
Stability Prone to air oxidation, especially in the presence of metal ions.More stable in aqueous solution and resistant to air oxidation.
Effective pH Range Optimal around pH 7-8.Effective over a broad pH range (1.5-8.5).
Interference with Maleimide Conjugation Yes, must be removed prior to conjugation.No, generally does not interfere.
Odor Strong, unpleasant odor.Odorless.

Key Experimental Protocols

Protocol 1: S-Acetyl Deprotection using Hydroxylamine

This protocol is suitable for the deacetylation of S-acetylated proteins and other biomolecules.

Materials:

  • S-acetylated compound

  • Deacetylation Solution: 0.5M Hydroxylamine•HCl, 25mM EDTA in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Immediately before use, prepare the Deacetylation Solution.

  • Combine 1 part of the S-acetylated protein solution with 0.1 parts of the freshly prepared Deacetylation Solution.

  • Mix gently and incubate at room temperature for 2 hours.

  • Remove excess hydroxylamine using a desalting column, eluting with a degassed buffer containing 10mM EDTA to minimize disulfide bond formation.

  • The resulting free thiol is now ready for downstream applications.

Protocol 2: Quantification of Free Thiols using Ellman's Test

This protocol allows for the quantification of free sulfhydryl groups in a sample.

Materials:

  • Sample containing free thiols

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Ellman's Reagent Solution: 4 mg/mL 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in Reaction Buffer

  • UV-Vis Spectrophotometer

Procedure:

  • For each sample, prepare a blank and a sample tube.

  • To the blank tube, add 1.25 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.

  • To the sample tube, add 1.25 mL of Reaction Buffer, 25 µL of Ellman's Reagent Solution, and 125 µL of your sample.

  • Mix both tubes well and incubate at room temperature for 15 minutes.

  • Zero the spectrophotometer at 412 nm using the blank solution.

  • Measure the absorbance of the sample at 412 nm.

  • Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the 2-nitro-5-thiobenzoate (TNB) anion is 14,150 M⁻¹cm⁻¹.

Visualized Workflows and Pathways

Workflow for S-Acetyl Deprotection and Thiol Protection

This workflow guides the user through the decision-making process for choosing the appropriate deprotection and protection strategies based on the properties of their molecule.

Deprotection_Workflow cluster_start Start: S-Acetylated Molecule cluster_deprotection Step 1: S-Acetyl Deprotection cluster_verification Step 2: Verification cluster_troubleshooting Troubleshooting cluster_protection Step 3: Prevent Disulfide Formation cluster_end End: Stable Free Thiol start S-Acetylated Molecule decision_substrate Is the substrate sensitive to harsh conditions? start->decision_substrate proc_harsh Use Strong Base (e.g., NaOH) decision_substrate->proc_harsh No proc_mild Use Mild Reagent (e.g., Hydroxylamine, 2-Aminothiol) decision_substrate->proc_mild Yes proc_quantify Quantify Free Thiol (Ellman's Test) proc_harsh->proc_quantify proc_mild->proc_quantify decision_yield Is the yield of free thiol sufficient? proc_quantify->decision_yield troubleshoot Optimize Deprotection: - Increase reagent excess - Adjust temperature/time - Change deprotection method decision_yield->troubleshoot No decision_downstream Will downstream application be affected by a thiol-based reducing agent? decision_yield->decision_downstream Yes troubleshoot->decision_substrate proc_tcep Use TCEP (non-thiol reducing agent) decision_downstream->proc_tcep Yes proc_dtt Use DTT (remove before conjugation) decision_downstream->proc_dtt No proc_inert Work under inert atmosphere (N2 or Ar) proc_tcep->proc_inert proc_dtt->proc_inert proc_chelate Add Chelating Agent (e.g., EDTA) proc_inert->proc_chelate proc_ph Maintain slightly acidic pH (~6.5) proc_chelate->proc_ph end Stable Free Thiol for Downstream Applications proc_ph->end

Caption: A decision-making workflow for S-acetyl deprotection and subsequent thiol protection.

Signaling Pathway of Thiol Oxidation and Prevention

This diagram illustrates the competing pathways of a deprotected thiol: the desired stable free thiol versus the undesired disulfide formation, and the interventions to favor the former.

Thiol_Oxidation_Pathway cluster_process Thiol Fate after Deprotection cluster_factors Factors Influencing Oxidation cluster_prevention Prevention Strategies s_acetyl S-Acetylated Compound free_thiol Free Thiol (R-SH) s_acetyl->free_thiol Deprotection disulfide Disulfide (R-S-S-R) free_thiol->disulfide Oxidation stable_thiol Stable Free Thiol (Ready for use) free_thiol->stable_thiol Protection oxygen O₂ (Atmospheric Oxygen) oxygen->disulfide metal_ions Metal Ions (e.g., Cu²⁺) metal_ions->disulfide alkaline_ph Alkaline pH alkaline_ph->disulfide reducing_agents Reducing Agents (TCEP, DTT) reducing_agents->stable_thiol inert_atmosphere Inert Atmosphere (N₂ or Ar) inert_atmosphere->stable_thiol chelating_agents Chelating Agents (EDTA) chelating_agents->stable_thiol acidic_ph Slightly Acidic pH acidic_ph->stable_thiol

Caption: Competing pathways of a deprotected thiol and strategies to prevent oxidation.

References

Technical Support Center: Optimizing S-acetyl-PEG6-Tos Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-acetyl-PEG6-Tos conjugations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the S-acetyl and tosyl groups in this compound?

A1: The this compound linker is a bifunctional molecule designed for sequential or one-pot conjugations.

  • S-acetyl group: This is a protecting group for the thiol (sulfhydryl) functionality. It prevents the highly reactive thiol from engaging in side reactions until its deprotection is desired.

  • Tosyl (Tos) group: This is an excellent leaving group. Once the S-acetyl group is removed to reveal the free thiol on another molecule, that thiol can act as a nucleophile to displace the tosyl group on a target molecule, forming a stable thioether bond. Alternatively, the tosyl group on the PEG linker can be displaced by a nucleophile on a target molecule.

Q2: What is the general workflow for a conjugation reaction using this compound?

A2: The general workflow involves two key steps: deprotection of the S-acetyl group to generate a free thiol, followed by the nucleophilic substitution of the tosyl group. These steps can be performed sequentially with intermediate purification or in a one-pot reaction.

Q3: What are the common nucleophiles used for conjugation with the tosyl group?

A3: The most common nucleophiles for displacing the tosyl group are thiols (from cysteine residues in peptides or other thiol-containing molecules) and amines (from lysine residues or the N-terminus of proteins). Thiols are generally more nucleophilic than amines and will react more readily.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of reactants, intermediates, and the final conjugate, providing a more detailed picture of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the final purified conjugate.

Experimental Protocols

Protocol 1: One-Pot Deprotection and Conjugation to a Thiol-Containing Molecule

This protocol describes a general one-pot procedure for the deprotection of the S-acetyl group and subsequent conjugation to a thiol-containing molecule (e.g., a peptide with a cysteine residue).

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Degassed phosphate buffer (pH 8)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Deprotection agent: e.g., Hydroxylamine hydrochloride or a basic solution like dilute NaOH.

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the this compound and the thiol-containing molecule in a minimal amount of an organic solvent like MeOH or DMF before diluting with the degassed phosphate buffer (pH 8). A common ratio is 1:9 organic solvent to buffer.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas to prevent oxidation of the free thiol once it is formed.

  • Deprotection: Add the deprotection agent. For a milder deprotection, hydroxylamine can be used. For a faster, but potentially harsher deprotection, a dilute solution of NaOH can be added to adjust the pH to a level suitable for thioester hydrolysis.

  • Conjugation: The deprotection will generate a free thiol on the PEG linker, which will then react as a nucleophile with the tosyl-activated molecule in the same pot.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction progress by LC-MS or TLC.

  • Quenching and Purification: Once the reaction is complete, the reaction can be quenched by adjusting the pH. The final conjugate can be purified using standard techniques such as reverse-phase HPLC.

Protocol 2: Conjugation to an Amine-Containing Molecule

This protocol outlines the conjugation of the tosyl end of the PEG linker to an amine-containing molecule. This assumes the S-acetyl group will be removed in a subsequent step or is part of a different reaction sequence.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the this compound and the amine-containing molecule in the aprotic polar solvent.

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. This will deprotonate the amine groups, increasing their nucleophilicity.

  • Reaction Time and Temperature: The reaction can be stirred at room temperature or gently heated (e.g., 40-50 °C) to increase the reaction rate. Reaction times can range from several hours to overnight.

  • Monitoring and Purification: Monitor the reaction by LC-MS or TLC. Once complete, the solvent can be removed under reduced pressure, and the product purified by chromatography.

Data Presentation

Table 1: General Reaction Parameters for S-acetyl Deprotection

Deprotection MethodReagentpHTypical Reaction TimeTemperatureNotes
Base-Mediated Hydrolysis Dilute NaOH or NH3 in MeOH> 1030 min - 4 hoursRoom TemperatureCan be harsh on sensitive substrates.
Transthioesterification Thioglycolic acid (TGA)~ 830 min - 24 hoursRoom TemperatureMilder conditions, suitable for labile molecules.[1]
Biomimetic (NCL-inspired) Cysteamine or L-cysteine~ 830 min - 2 hoursRoom TemperatureGenerally faster and higher yielding.[2]
Hydroxylamine Hydroxylamine hydrochloride~ 7-81 - 4 hoursRoom TemperatureMild and effective for many substrates.

Table 2: Factors Influencing Tosyl Group Displacement Reaction Times

FactorEffect on Reaction TimeRationale
Nucleophile Strength Stronger nucleophiles decrease reaction time.Thiols are generally more nucleophilic than amines, leading to faster reactions.
Nucleophile Concentration Higher concentration decreases reaction time.Increases the frequency of molecular collisions.
Temperature Higher temperature decreases reaction time.Provides more energy for molecules to overcome the activation energy barrier.
Solvent Polar aprotic solvents (DMF, DMSO) are often preferred.They solvate the cation but not the nucleophile, increasing its reactivity.
pH For thiols, pH > pKa increases thiolate concentration and reaction rate. For amines, a non-nucleophilic base is used to deprotonate.The deprotonated form is the active nucleophile.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Inefficient S-acetyl deprotection. 2. Low nucleophilicity of the conjugating partner. 3. Suboptimal pH. 4. Low reaction temperature. 5. Reagent degradation.1. Confirm deprotection conditions are adequate (check pH, deprotection agent concentration). Consider a more robust deprotection method. 2. Increase the concentration of the nucleophile. For amines, ensure a suitable base is used to deprotonate. 3. For thiol conjugations, ensure the pH is around 8 to facilitate thiolate formation. 4. Gently warm the reaction mixture (e.g., to 37-40 °C). 5. Use fresh reagents. Ensure this compound is stored under recommended conditions.
Formation of Side Products 1. Oxidation of the free thiol to form disulfides. 2. Reaction of the tosyl group with the deprotection agent or buffer components. 3. For proteins, multiple sites of conjugation.1. Perform the reaction under an inert atmosphere (nitrogen or argon). Degas all buffers before use. 2. Use a non-nucleophilic buffer. Ensure the deprotection agent is compatible with the tosyl group under the reaction conditions. 3. Consider using a site-specific conjugation strategy or adjusting the stoichiometry of the reagents.
Low Yield 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Side reactions consuming starting materials.1. Increase reaction time or temperature. 2. Use mild purification conditions. Avoid extreme pH values if the conjugate is sensitive. 3. Optimize reaction conditions to minimize side product formation (see above).
Difficulty in Purifying the Final Conjugate 1. Similar chromatographic behavior of the product and starting materials. 2. Presence of multiple conjugated species.1. Optimize the chromatography method (e.g., change the gradient, solvent system, or column). 2. If multiple conjugations are undesirable, adjust the molar ratio of the reactants to favor mono-conjugation.

Visualizations

experimental_workflow Experimental Workflow for One-Pot this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve this compound and Nucleophile B Purge with Inert Gas (N2 or Ar) A->B C Add Deprotection Agent (e.g., Hydroxylamine or Base) B->C D S-acetyl Deprotection (Thiol Formation) C->D E Nucleophilic Substitution of Tosyl Group D->E F Monitor Reaction (LC-MS, TLC) E->F G Quench Reaction F->G H Purify Conjugate (e.g., HPLC) G->H I Characterize Final Product H->I

Caption: One-pot conjugation workflow.

troubleshooting_guide Troubleshooting Logic for Slow/Incomplete Reactions Start Slow or Incomplete Reaction CheckDeprotection Is S-acetyl deprotection complete? (Test with Ellman's reagent or LC-MS) Start->CheckDeprotection DeprotectionYes Yes CheckDeprotection->DeprotectionYes DeprotectionNo No CheckDeprotection->DeprotectionNo CheckNucleophile Is the nucleophile concentration adequate? DeprotectionYes->CheckNucleophile OptimizeDeprotection Optimize Deprotection: - Increase deprotection agent concentration - Adjust pH - Increase reaction time/temperature DeprotectionNo->OptimizeDeprotection End Reaction Optimized OptimizeDeprotection->End NucleophileYes Yes CheckNucleophile->NucleophileYes NucleophileNo No CheckNucleophile->NucleophileNo CheckConditions Check Reaction Conditions: - pH optimal for nucleophile? - Temperature too low? - Solvent appropriate? NucleophileYes->CheckConditions IncreaseNucleophile Increase Nucleophile Concentration NucleophileNo->IncreaseNucleophile IncreaseNucleophile->End CheckConditions->End

Caption: Troubleshooting decision tree.

References

impact of reaction temperature on S-acetyl-PEG6-Tos stability

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reaction temperature on the stability of S-acetyl-PEG6-Tos.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound at elevated temperatures?

A1: this compound has two primary functional groups susceptible to degradation at elevated temperatures: the S-acetyl (thioacetate) group and the tosylate (tosyl) group. The main concerns are:

  • Hydrolysis of the S-acetyl group: This reaction removes the acetyl protecting group, exposing a free thiol (-SH). This hydrolysis is accelerated by increases in temperature and pH (especially pH > 8).

  • Hydrolysis of the tosylate group: The tosylate is a good leaving group and can be hydrolyzed back to a hydroxyl (-OH) group. This process is also accelerated by heat, particularly in aqueous or protic solvents.[1]

  • PEG Chain Degradation: While generally more stable, the polyethylene glycol (PEG) backbone can undergo oxidative degradation at very high temperatures, especially in the presence of oxygen and metal ions.[2][3][4]

Q2: I need to run my reaction at 60°C. Will this compound be stable?

A2: Stability at 60°C is highly dependent on the specific reaction conditions, particularly the pH of the medium and the reaction duration. At this temperature, there is an increased risk of hydrolysis for both the S-acetyl and tosylate groups. For instance, thioacetate hydrolysis rates increase significantly with temperature.[5] We strongly recommend performing a preliminary stability study under your exact reaction conditions (solvent, pH, and key reagents) before proceeding with your main experiment.

Q3: What is the optimal pH range to maintain the stability of this compound during a reaction?

A3: A slightly acidic to neutral pH range (pH 5-7) is generally recommended to minimize the rate of hydrolysis for both the S-acetyl and tosylate groups. Basic conditions (pH > 8) will significantly accelerate the hydrolysis of the S-acetyl group, leading to premature deprotection of the thiol.

Q4: How should I properly store this compound to ensure its long-term stability?

A4: To ensure long-term stability, this compound should be stored at -20°C or lower, under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from moisture. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the product.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solutions
Formation of an unexpected disulfide impurity (R-S-S-R). The S-acetyl group has been cleaved due to high temperature or basic pH, and the resulting free thiol has been oxidized.• Lower the reaction temperature. • Buffer the reaction to maintain a pH between 5 and 7. • Degas solvents and run the reaction under an inert atmosphere (e.g., N₂) to minimize oxidation.
Low or no reactivity at the tosylate end of the molecule. The tosylate group has been hydrolyzed to a hydroxyl group (-OH), which is a poor leaving group. This is often caused by excessive heat in aqueous solutions.• Confirm the integrity of the starting material using an analytical method like NMR or Mass Spectrometry. • Lower the reaction temperature. • If possible, reduce the amount of water in the reaction mixture or use an anhydrous solvent.
Appearance of multiple PEG-related peaks in HPLC or Mass Spectrometry analysis. This may indicate degradation of the PEG backbone itself, potentially through oxidation. This is more likely at very high temperatures or during long reaction times.• Ensure high-purity, antioxidant-free solvents are used. • Lower the reaction temperature. • Reduce the reaction time if possible. • Consider adding a radical scavenger if compatible with your reaction chemistry.
Low overall yield despite complete consumption of other reactants. Both functional groups may be degrading under the reaction conditions, leading to a mixture of non-target products.• Perform a stability study of this compound alone under the planned reaction conditions (temperature, solvent, pH) and monitor its degradation over time by HPLC. • Systematically lower the reaction temperature to find a balance between reaction rate and reagent stability.

Data on Thermal Stability

The stability of this compound is a function of temperature, pH, and time. Below are illustrative tables demonstrating the expected trends.

Table 1: Illustrative Impact of Temperature on S-acetyl Group Hydrolysis (Conditions: 8 hours in a buffered aqueous solution at pH 7.5)

Temperature (°C)% S-acetyl Hydrolysis (Illustrative)
4< 1%
25~ 3%
40~ 10%
60~ 25%
80> 50%

Table 2: Illustrative Impact of Temperature on Tosylate Group Hydrolysis (Conditions: 8 hours in 50% aqueous TFE solvent)

Temperature (°C)% Tosylate Hydrolysis (Illustrative)
25< 2%
40~ 8%
60~ 20%
80~ 45%

Experimental Protocols

Protocol: HPLC-Based Thermal Stability Assay for this compound

This protocol describes a general method to quantify the stability of this compound at a specific temperature.

1. Materials:

  • This compound

  • Reaction buffer/solvent of interest

  • Thermostated heating block or water bath

  • HPLC system with a suitable C18 column and UV detector

  • Mobile phases (e.g., Acetonitrile and Water with 0.1% TFA)

  • Quenching solution (e.g., 10% Acetic Acid in mobile phase A)

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen reaction buffer or solvent.

  • Aliquot equal volumes of the solution into several HPLC vials.

  • Place the vials in a heating block pre-set to the desired experimental temperature (e.g., 60°C). Keep one vial at 4°C as a control (T=0 sample).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heating block.

  • Immediately quench the degradation reaction by diluting the sample 10-fold with the cold quenching solution. This stops further degradation by lowering the temperature and pH.

  • Analyze the sample by reverse-phase HPLC. Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks (e.g., the thiol-containing deprotected molecule or the hydrolyzed tosylate product).

  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

Visualizations

G cluster_workflow Workflow for Thermal Stability Assessment prep Prepare Stock Solution of this compound aliquot Aliquot into Vials prep->aliquot incubate Incubate at Test Temperature (e.g., 60°C) aliquot->incubate sample Sample at Time Points (0, 1, 2, 4, 8h) incubate->sample quench Quench Reaction (Cold Acidic Solution) sample->quench analyze Analyze by HPLC quench->analyze data Calculate % Degradation analyze->data

Caption: A typical experimental workflow for assessing the thermal stability of this compound.

G cluster_degradation Degradation Pathways at Elevated Temperature compound This compound hydrolysis_s S-acetyl Hydrolysis compound->hydrolysis_s H₂O, ΔT, pH > 7 hydrolysis_t Tosylate Hydrolysis compound->hydrolysis_t H₂O, ΔT oxidation PEG Chain Oxidation compound->oxidation O₂, ΔT, metal ions product_thiol HS-PEG6-Tos (Free Thiol) hydrolysis_s->product_thiol product_alcohol S-acetyl-PEG6-OH (Hydrolyzed Tosylate) hydrolysis_t->product_alcohol product_disulfide Tos-PEG6-S-S-PEG6-Tos (Disulfide Impurity) product_thiol->product_disulfide O₂

Caption: Potential degradation pathways for this compound under thermal stress.

G cluster_troubleshooting Troubleshooting Logic for Stability Issues start Low Yield or Unexpected Impurity? check_temp Is Reaction Temp > 40°C? start->check_temp check_ph Is pH > 7? check_temp->check_ph Yes sol_inert Action: Use degassed solvents and inert atmosphere. check_temp->sol_inert No sol_temp Action: Lower Temperature and re-evaluate kinetics. check_ph->sol_temp No sol_ph Action: Adjust pH to 5-7 using a suitable buffer. check_ph->sol_ph Yes

Caption: A decision tree for troubleshooting stability issues with this compound.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the removal of unreacted S-acetyl-PEG6-Tos from their final reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted this compound present in my final product?

The presence of unreacted starting material is common and can result from several factors, including:

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving some of the PEG linker unconsumed.

  • Suboptimal Stoichiometry: An excess of the this compound reagent is often used to drive the reaction forward, leading to leftovers.

  • Reagent Stability: Degradation of the PEG linker or the target molecule can affect reaction efficiency.

Q2: What analytical methods can I use to detect this compound contamination?

To confirm the presence and quantity of the unreacted linker, the following high-resolution techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Especially Reverse-Phase HPLC (RP-HPLC), can effectively separate the small, more polar PEG linker from the larger, often more hydrophobic, final product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification by confirming the mass of the impurity (MW of this compound is ~494.62 g/mol ).[2][3]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the presence of multiple components in the reaction mixture.[4][5]

Q3: What is the most important factor to consider when choosing a purification strategy?

The most critical factor is the significant difference in physicochemical properties between the small this compound linker and the typically much larger final product (e.g., a PEGylated protein, antibody-drug conjugate, or PROTAC). Properties like molecular weight, size, charge, and hydrophobicity can all be leveraged for effective separation.

Troubleshooting Guide: Removing Unreacted this compound

Problem: My purified product shows a contaminating peak corresponding to the mass and/or retention time of this compound.

Below are potential solutions categorized by the separation principle.

Solution 1: Separation Based on Molecular Size

This is often the most effective approach when the final product is significantly larger than the ~0.5 kDa PEG linker.

  • Method A: Size Exclusion Chromatography (SEC) This technique separates molecules based on their hydrodynamic radius. Larger molecules elute first, while smaller molecules like the unreacted PEG linker are retained longer. SEC is highly effective at removing low molecular weight by-products from the main product.

  • Method B: Ultrafiltration / Diafiltration This method uses semi-permeable membranes with a specific Molecular Weight Cut-Off (MWCO). By selecting a membrane with an MWCO well above the linker's weight (e.g., 3-10 kDa) but below the product's weight, the unreacted this compound can be washed away during a diafiltration process while the desired product is retained.

Solution 2: Separation Based on Physicochemical Properties

If the size difference is not substantial or if orthogonal purification is required, other chromatographic techniques can be employed.

  • Method C: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) This method separates molecules based on their hydrophobicity. The final conjugated product will likely have a different hydrophobicity profile than the PEG linker, allowing for separation on a C8 or C18 column using a water/acetonitrile or water/methanol gradient.

  • Method D: Ion Exchange Chromatography (IEX) IEX separates molecules based on their net charge. The attachment of the PEG linker can shield charges on the surface of a protein or other biomolecule, altering its interaction with the IEX resin compared to the unreacted species. This change in charge interaction allows for the separation of the PEGylated product from unreacted components.

Solution 3: Separation Based on Solubility
  • Method E: Liquid-Liquid Extraction or Precipitation Depending on the nature of the final product, its solubility profile may differ significantly from the hydrophilic PEG linker.

    • Extraction: A liquid-liquid extraction using an organic solvent and an aqueous phase (like brine) can selectively partition the product and the impurity into different layers.

    • Precipitation: If the final product is poorly soluble in a specific solvent in which the this compound is soluble (e.g., cold diethyl ether), precipitation can be an effective way to isolate the product.

Data Presentation: Comparison of Purification Methods

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Molecular Size / Hydrodynamic RadiusHigh resolution for size differences; gentle, non-denaturing conditions.Limited sample loading capacity; can be time-consuming for large volumes.Final products >10 kDa (e.g., PEGylated proteins, large molecules).
Ultrafiltration / Diafiltration Molecular Weight Cut-Off (MWCO)Scalable; relatively fast for large volumes; good for buffer exchange.Lower resolution than chromatography; potential for membrane fouling or product adsorption.Removing small impurities from products >10-30 kDa.
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution; excellent for analytical and preparative scales; well-established.Requires organic solvents; can be denaturing for sensitive biomolecules.Small to medium-sized molecules with different polarity profiles.
Ion Exchange Chromatography (IEX) Net Surface ChargeHigh capacity; separates based on a different principle than size; non-denaturing.Effectiveness depends on a significant charge difference between product and impurity.Charged biomolecules where PEGylation alters the net charge.
Extraction / Precipitation Differential SolubilitySimple, rapid, and inexpensive; good for initial cleanup.Low resolution; may result in product loss; highly dependent on compound properties.Crude purification steps where solubility characteristics are distinct.

Experimental Protocols

Detailed Protocol: Removal of this compound using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for purifying a PEGylated protein product from the smaller, unreacted PEG linker.

1. Principle Size exclusion chromatography separates molecules based on their size as they pass through a porous gel matrix. Larger molecules that cannot enter the pores travel a shorter path and elute from the column first. Smaller molecules, like this compound, enter the pores, increasing their path length and causing them to elute later.

2. Materials

  • HPLC or FPLC system with a UV detector (e.g., 280 nm for proteins).

  • SEC column with a fractionation range appropriate for the final product (e.g., a column suitable for separating 10-70 kDa proteins would easily separate a 50 kDa protein from a 0.5 kDa impurity).

  • Mobile Phase/Running Buffer: A buffer in which the product is stable and soluble (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Crude reaction mixture containing the final product and unreacted this compound.

  • 0.22 µm syringe filters.

3. Methodology

  • Buffer Preparation: Prepare the mobile phase buffer and degas it thoroughly to prevent air bubbles in the system.

  • System Equilibration: Install the SEC column and equilibrate the system by flowing at least 2-3 column volumes of the mobile phase through it at the recommended flow rate. Monitor the UV baseline until it is stable.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase buffer. Centrifuge the sample to pellet any precipitates and then filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Run the mobile phase at a constant flow rate. The larger, PEGylated product will elute first, followed by the smaller, unreacted this compound. Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using UV absorbance readings, SDS-PAGE, or analytical HPLC/LC-MS to identify the fractions containing the pure product. Pool the desired fractions for downstream applications.

4. Expected Outcome The resulting chromatogram should show at least two peaks. The first, larger peak corresponds to the high-molecular-weight final product, while the second, later-eluting peak corresponds to the low-molecular-weight this compound and other small molecule impurities.

Mandatory Visualization

G Troubleshooting Workflow for Removing Unreacted this compound start Impurity Detected: Unreacted This compound decision1 Is Final Product Significantly Larger (e.g., >10 kDa)? start->decision1 method_sec Primary Method: Size Exclusion Chromatography (SEC) decision1->method_sec  Yes decision2 Is Product Stable in Organic Solvents? decision1->decision2 No / Marginally method_tff Alternative Method: Tangential Flow Filtration (TFF) method_sec->method_tff if scaling up method_rphplc Primary Method: Reverse-Phase HPLC (RP-HPLC) decision2->method_rphplc  Yes method_iex Consider: Ion Exchange Chromatography (IEX) decision2->method_iex No / Sensitive

Caption: Troubleshooting workflow for selecting a purification method.

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of S-acetyl-PEG6-Tos and S-acetyl-PEG4-Tos

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its function. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of two such linkers, S-acetyl-PEG6-Tos and S-acetyl-PEG4-Tos, and their impact on PROTAC efficacy, supported by experimental data and detailed protocols.

The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex.

Comparative Efficacy: The Role of Linker Length

While direct head-to-head comparisons of this compound and S-acetyl-PEG4-Tos in a single PROTAC system are not extensively documented in publicly available literature, the principles of linker length optimization are well-established. The optimal PEG chain length is highly dependent on the specific target protein and E3 ligase pair. To illustrate the impact of linker length, we present a synthesized comparison based on studies of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Systematic studies have shown that varying the PEG linker length can profoundly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. For instance, in the context of BRD4-targeting PROTACs, a hypothetical series demonstrates how efficacy can vary with linker length.[1] Similarly, studies on BTK degraders have indicated that longer PEG linkers (≥ 4 PEG units) can be more potent than those with shorter linkers, which may cause steric repulsion and impair the formation of a stable ternary complex.[2][3][4]

Quantitative Data Summary

The following tables summarize key performance indicators for a hypothetical comparative series of PROTACs with varying PEG linker lengths, illustrating the potential differences in performance between a PROTAC utilizing a PEG4 linker versus a PEG6 linker.

Table 1: In Vitro Degradation of Target Protein (e.g., BRD4)

LinkerDC50 (nM)Dmax (%)
PEG455>95
PEG620>98

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG41.530
PEG61.140

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Table 3: Pharmacokinetic Properties in Mice

LinkerOral Bioavailability (%)Plasma Half-life (hours)
PEG4153.0
PEG6123.2

Pharmacokinetic parameters were determined following a single oral dose in mice.

Signaling Pathways and Experimental Workflows

The efficacy of a PROTAC is underpinned by its ability to hijack the ubiquitin-proteasome pathway. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ub transfer Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_viability Cell Viability Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Varying Concentrations) Cell_Seeding->PROTAC_Treatment Incubation Incubate PROTAC_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Viability_Analysis Data Analysis (IC50) Viability_Assay->Viability_Analysis

Experimental Workflow for PROTAC Evaluation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of PROTACs on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity and thermodynamics of ternary complex formation.

Protocol:

  • Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer.

  • Binary Binding: First, determine the binding affinity of the PROTAC to the target protein and the E3 ligase separately by titrating the PROTAC into the protein solutions in the ITC cell.

  • Ternary Complex Binding: To measure the affinity of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the target protein in the ITC cell. Then, titrate the PROTAC into this pre-formed binary complex.

  • Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interactions. The cooperativity of ternary complex formation can be calculated from the binding affinities.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The illustrative data presented in this guide suggests that a longer PEG linker, such as in this compound, may in some cases offer advantages in degradation efficacy compared to a shorter PEG4 linker. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies.

References

Optimizing PROTAC Activity: A Comparative Analysis of PEG6 and PEG8 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase recruiter, is a critical determinant of its efficacy. Among the most common linker types, polyethylene glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PROTACs featuring PEG6 and PEG8 linkers, offering experimental data to illustrate the impact of linker length on degradation activity.

The length of the PEG linker plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker length is crucial as it governs the spatial arrangement and proximity of the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, preventing stable ternary complex formation, while an excessively long linker might lead to a non-productive complex where ubiquitination sites are not accessible.[2]

Quantitative Comparison of PROTAC Activity with Varying Linker Lengths

Systematic studies have demonstrated that modifying the linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.[2] While a direct head-to-head comparison of PEG6 and PEG8 linkers for the same target is not always available in published literature, studies on varying linker lengths provide valuable insights.

Anecdotally, medicinal chemists often consider a PEG6 linker as a robust starting point in PROTAC design, offering a balance of cellular activity and aqueous solubility.[] A longer PEG8 linker is frequently employed to address challenges such as the "hook effect" at high concentrations or to improve pharmacokinetic properties when dealing with highly lipophilic target ligands.[] The additional length of the PEG8 linker can provide the necessary flexibility to reorient the target protein for efficient ubiquitination.

Below are data from studies that systematically evaluated the effect of linker length on PROTAC performance for two different protein targets, Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1).

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker Length (atoms)DC50 (nM)Dmax (%)
12>1000<20
16100>90
20500~60

Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether<12No degradation-
Alkyl/Ether12-29Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to evaluate PROTAC performance.

Protein Degradation Assay via Western Blot

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the PROTAC on cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Assessment (using CellTiter-Glo® as an example):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Plot the luminescence values against the PROTAC concentration to determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Determine DC50 & Dmax Detection->Analysis

References

A Head-to-Head Comparison of S-acetyl-PEG6-Tos and Maleimide-PEG Linkers for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is critical to the success of their work. This guide provides an objective comparison of two common thiol-reactive linkers: S-acetyl-PEG6-Tos and maleimide-PEG. We will delve into their respective conjugation chemistries, stability, and provide supporting experimental data and protocols to inform your selection process.

At a Glance: this compound vs. Maleimide-PEG

FeatureThis compoundMaleimide-PEG
Thiol Conjugation Chemistry Nucleophilic SubstitutionMichael Addition
Bond Formed ThioetherThiosuccinimide
Bond Stability Highly Stable (Irreversible)Reversible (Susceptible to retro-Michael reaction)
Reaction pH Typically slightly basic (e.g., pH 7.5-8.5)Optimal at pH 6.5-7.5
Reaction Speed Generally slower than maleimide reactionRapid
Off-Target Reactivity LowPotential for reaction with amines at pH > 7.5
Key Advantage Forms a highly stable, irreversible linkageFast and efficient reaction under mild conditions
Key Disadvantage Requires a two-step process or direct conjugation may be slowerThe resulting conjugate can be unstable in the presence of other thiols

Reaction Mechanisms and Experimental Workflows

This compound: A Two-Fold Approach to Stable Conjugation

The this compound linker offers two primary strategies for thiol conjugation, both culminating in the formation of a highly stable thioether bond.

Mechanism A: Two-Step Deprotection-Conjugation

This approach involves the deprotection of the S-acetyl group to generate a free thiol on the PEG linker, which can then be reacted with a suitable electrophile on the target molecule. While versatile, this guide focuses on the direct conjugation of the linker to a thiol-containing molecule.

Mechanism B: Direct Nucleophilic Substitution

In this more direct route for conjugating the linker to a target thiol, the tosyl (Tos) group serves as an excellent leaving group. The thiol group on the target molecule (e.g., a cysteine residue on a protein) acts as a nucleophile, attacking the carbon atom to which the tosyl group is attached and displacing the tosylate. This SN2 reaction forms a stable and irreversible thioether linkage.

Target_Thiol Target Molecule-SH Transition_State Transition State Target_Thiol->Transition_State Nucleophilic Attack PEG_Tos S-acetyl-PEG6-OTos PEG_Tos->Transition_State Thioether_Conjugate Target Molecule-S-PEG6-acetyl Transition_State->Thioether_Conjugate Forms Stable Thioether Bond Tosylate_Ion Tosylate Ion Transition_State->Tosylate_Ion Leaving Group Departs

This compound conjugation via nucleophilic substitution.

Maleimide-PEG: Rapid but Reversible Conjugation

Maleimide-PEG linkers react with thiols via a Michael addition reaction. This reaction is highly efficient and proceeds rapidly under mild physiological conditions (pH 6.5-7.5)[]. The thiol attacks the double bond of the maleimide ring, leading to the formation of a thiosuccinimide linkage.

Target_Thiol Target Molecule-SH Maleimide_PEG Maleimide-PEG Target_Thiol->Maleimide_PEG Michael Addition Thiosuccinimide_Conjugate Thiosuccinimide-PEG-Target Maleimide_PEG->Thiosuccinimide_Conjugate Forms Thiosuccinimide Linkage

Maleimide-PEG conjugation via Michael addition.

A significant drawback of this chemistry is the reversibility of the thiosuccinimide bond through a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm[2][3][4]. This can lead to deconjugation and potential off-target effects.

Performance Comparison: Stability is Key

The primary differentiator between these two linkers is the stability of the resulting conjugate.

ConjugateBond TypeStability in Presence of 1 mM Glutathione (37°C, 7 days)Key Findings
This compound Conjugate ThioetherExpected to be >95% intactThioether bonds are known to be highly stable and not susceptible to thiol exchange reactions[5].
Maleimide-PEG Conjugate Thiosuccinimide<70% intactThe thiosuccinimide linkage is susceptible to retro-Michael reaction, leading to significant deconjugation over time.

Strategies exist to improve the stability of maleimide conjugates, such as hydrolysis of the succinimide ring to form a more stable succinamic acid derivative. However, this requires an additional step and careful control of reaction conditions. The this compound linker circumvents this issue by directly forming a stable thioether bond.

Experimental Protocols

General Protocol for Thiol Conjugation with this compound (Direct Substitution)

This protocol describes the direct conjugation of a tosyl-activated PEG linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • This compound linker

  • DMSO or DMF (for dissolving the linker)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare the thiol-containing protein in a degassed buffer at a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Linker Preparation: Dissolve the this compound linker in DMSO or DMF to a stock concentration of 10-100 mM immediately before use.

  • Conjugation Reaction: Add a 10-50 molar excess of the dissolved this compound linker to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching: Quench the reaction by adding an excess of a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to react with any unreacted linker.

  • Purification: Purify the conjugate to remove excess linker and quenching reagent using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

General Protocol for Thiol Conjugation with Maleimide-PEG

This protocol is a standard method for conjugating maleimide-PEG linkers to thiol-containing proteins.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Maleimide-PEG linker

  • DMSO or DMF (for dissolving the linker)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare the thiol-containing protein in a degassed buffer at a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Linker Preparation: Dissolve the maleimide-PEG linker in DMSO or DMF to a stock concentration of 10-100 mM immediately before use.

  • Conjugation Reaction: Add a 10-20 molar excess of the dissolved maleimide-PEG linker to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding an excess of a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol).

  • Purification: Purify the conjugate to remove excess linker and quenching reagent using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Conclusion

The choice between this compound and maleimide-PEG linkers depends on the specific requirements of the application.

Maleimide-PEG linkers are the preferred choice for:

  • Applications where rapid and high-efficiency conjugation is paramount.

  • Projects where the stability of the final conjugate is not a critical long-term concern.

This compound linkers are more suitable for:

  • Applications demanding a highly stable and irreversible linkage, such as in vivo therapeutics where conjugate stability is crucial for efficacy and safety.

  • Situations where the slower reaction kinetics are acceptable to achieve a more robust final product.

By understanding the fundamental differences in their chemistry and performance, researchers can make an informed decision to select the optimal linker for their bioconjugation needs.

References

Evaluating S-acetyl-PEG6-Tos in Ternary Complex Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the stability of the ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is a critical determinant of a degrader's efficacy. The linker connecting the two ends of the PROTAC is not merely a spacer but plays a pivotal role in the formation and stability of this complex.[1][2][] This guide provides a comprehensive framework for evaluating the effect of S-acetyl-PEG6-Tos, a polyethylene glycol (PEG)-based linker, on ternary complex stability and compares its potential performance with other linker alternatives.

The Role of the Linker in PROTAC Function

The linker's length, composition, and attachment points significantly influence a PROTAC's ability to induce a productive ternary complex.[1][2] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in steric hindrance or an unfavorable geometric arrangement, impeding the formation of a stable complex.

PEG linkers, such as those derived from this compound, are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the molecule. The defined length of a PEG6 linker provides a specific spatial separation between the target-binding and E3 ligase-binding moieties.

Comparative Analysis of Linker Performance

While direct, peer-reviewed comparative data for PROTACs utilizing an this compound linker is not extensively available, we can extrapolate potential performance based on studies that have systematically varied PEG linker lengths for other PROTACs. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation for each new system.

Below are examples of how linker length can impact the degradation efficiency of different target proteins.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker (Number of atoms)DC50 (nM)Dmax (%)Reference
12-atom chain>1000<20
16-atom chain100 - 250~80
19-atom chain250 - 500~60
21-atom chain>1000<40

DC50: concentration for 50% degradation; Dmax: maximum degradation.

Table 2: Comparative Efficacy of PROTACs with Different Linker Types

Target ProteinLinker TypeLinker LengthDegradation EfficacyReference
TBK1PEG4 unitsEffective
TBK1PEG8 unitsMore Potent
CDK9Alkyl9-atom chainConcentration-dependent decrease
BRD4PEG3 unitsExhibited degradation
BRD4Rigid (Disubstituted Alkene)-More potent than PEG linker

These tables illustrate that a systematic evaluation of linker length and composition is crucial for optimizing PROTAC potency. A PEG6 linker would need to be experimentally tested within its target system to determine its relative efficacy.

Experimental Protocols for Evaluating Ternary Complex Stability

To quantitatively assess the effect of the this compound linker, a series of biophysical and cell-based assays should be performed.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics of binary and ternary complexes in real-time. It provides data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a more stable complex.

Experimental Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Binding: Inject the PROTAC with the this compound linker over the E3 ligase surface to measure the binary interaction.

  • Ternary Complex Formation: In separate experiments, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase surface.

  • Data Analysis: Determine the KD, ka, and kd for both binary and ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A cooperativity value greater than 1 indicates that the presence of the target protein enhances the binding of the PROTAC to the E3 ligase, signifying a stable ternary complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation: Place the E3 ligase in the sample cell of the calorimeter.

  • Titration: Titrate the PROTAC into the E3 ligase solution to measure the binary interaction.

  • Ternary Complex Titration: In a separate experiment, place a mixture of the E3 ligase and the target protein in the sample cell and titrate with the PROTAC.

  • Data Analysis: Fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation. The Gibbs free energy (ΔG) can be calculated to evaluate the stability of the complex.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay used to detect the formation of the ternary complex.

Experimental Protocol:

  • Reagent Preparation: Use tagged proteins (e.g., His-tagged E3 ligase and GST-tagged target protein).

  • Complex Formation: Incubate the tagged proteins with varying concentrations of the PROTAC.

  • Detection: Add AlphaLISA acceptor beads that bind to one of the protein tags and donor beads that bind to the other. If a ternary complex has formed, the beads are brought into close proximity, generating a chemiluminescent signal.

  • Data Analysis: A bell-shaped curve is typically observed when plotting the signal against the PROTAC concentration, which is indicative of ternary complex formation and the subsequent "hook effect" at higher concentrations.

Cellular Degradation Assays (Western Blot)

Ultimately, the stability of the ternary complex should translate to the degradation of the target protein in a cellular context.

Experimental Protocol:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH).

  • Quantification: Quantify the protein bands to determine the DC50 and Dmax values.

Visualizing Key Processes

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize E3 Ligase on Sensor Chip Start->Immobilize Binary Inject PROTAC (Binary Binding) Immobilize->Binary Ternary Inject PROTAC + Target Protein (Ternary Binding) Immobilize->Ternary Analyze Analyze Sensorgrams (ka, kd, KD) Binary->Analyze Ternary->Analyze Cooperativity Calculate Cooperativity (α) Analyze->Cooperativity End End Cooperativity->End

References

Navigating the Spacer: A Comparative Guide to the Impact of PEG Linker Length on Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key, yet often underestimated, component of a PROTAC is the linker connecting the target protein ligand to the E3 ligase recruiter. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data and detailed protocols to aid in the design and optimization of these powerful molecules.

The length of the PEG linker is a pivotal determinant of a PROTAC's ability to orchestrate the formation of a stable and productive ternary complex, which comprises the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] This ternary complex is the essential precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[4] An optimal linker length is paramount, as it governs the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may introduce steric hindrance, thereby preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

Systematic studies have consistently demonstrated that modifying the PEG linker length can profoundly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on the degradation of various target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether12 - 29Submicromolar-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)Degradation EfficacyReference
ERαpVHLPEG12Effective
ERαpVHLPEG16More Potent
Target ProteinE3 LigaseLinker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
ARUnknownFlexible (PEG)Parent PROTAC 54Exhibited degradation
ARUnknownRigid (Disubstituted phenyl)PROTACs 55-57No activity
Target ProteinE3 LigaseLinker CompositionCRBN Degradation in HEK293T cellsReference
CRBNCRBNNine-atom alkyl chainConcentration-dependent decrease
CRBNCRBNThree PEG unitsWeak degradation

Visualizing the Mechanism and Workflow

To better conceptualize the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC TernaryComplex->E3Ligase UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation CellCulture 1. Cell Culture & Treatment CellLysis 2. Cell Lysis CellCulture->CellLysis ProteinQuantification 3. Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuantification SDS_PAGE 4. SDS-PAGE ProteinQuantification->SDS_PAGE WesternBlot 5. Western Blotting SDS_PAGE->WesternBlot DataAnalysis 6. Data Analysis (DC50 & Dmax) WesternBlot->DataAnalysis

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in translating these promising therapeutics from the bench to the clinic. The choice of linker, particularly the widely used polyethylene glycol (PEG) chains, plays a pivotal role in the pharmacokinetic profile of these heterobifunctional molecules. This guide provides an objective comparison of the in vivo stability of different PEG-based PROTACs, supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but a key determinant of its efficacy and drug-like properties.[1] PEG linkers are frequently employed to enhance solubility and optimize the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] However, the length and composition of the PEG linker can significantly influence the PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its in vivo stability and therapeutic window.

Comparative In Vivo Stability of Representative PROTACs

The following table summarizes key pharmacokinetic (PK) parameters for several notable PROTACs, some of which incorporate PEG-based linkers, in preclinical rodent models. This data is essential for evaluating and comparing their in vivo performance.

PROTACTargetE3 LigaseLinker Type (if specified)SpeciesRouteHalf-life (t½)Clearance (CL)Oral Bioavailability (F)Reference
ARV-110 Androgen ReceptorCRBNPEG-basedMousePO-313.3 mL/h/kg17.91%[3]
RatPO-1053 mL/h/kg24.12%[3]
ARV-771 BRD4CRBNPEG-basedMouseIV-24.0 mL/min/kg-[4]
dBET1 BRD4CRBNPEG-basedMouseIP6.69 h--
MZ1 BRD4VHLPEG-basedMouseIV1.04 h20.7% of liver blood flow-
Rat----
PROTAC 6 RIPK2IAPPropylene-piperazineRatSC16 h--

Note: Direct comparison should be made with caution due to variations in experimental conditions, including administration routes and analytical methods.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo stability of PROTACs. Below are outlines of key experimental protocols.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC in a living organism.

Animal Models: Male CD-1 or BALB/c mice (8-12 weeks old) or Sprague-Dawley rats are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.

Compound Formulation and Administration:

  • Intravenous (IV): PROTACs are typically dissolved in a vehicle such as 5% DMSO, 10% Solutol HS 15, and 85% saline for bolus injection into the tail vein.

  • Oral (PO): For oral administration, PROTACs are often formulated in a vehicle like 0.5% methylcellulose in water.

  • Subcutaneous (SC): Formulations for subcutaneous injection may vary depending on the PROTAC's properties.

Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

  • PROTAC concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve is generated by spiking known concentrations of the PROTAC into blank plasma. An internal standard is used to ensure accuracy and precision.

Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin.

  • Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vss), and half-life (t½), are calculated.

Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes.

Materials:

  • Test PROTAC

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • A solution of the test PROTAC is incubated with liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is stopped by adding cold acetonitrile.

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the PROTAC.

Visualizing the Process: From Mechanism to Measurement

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes PROTAC_release PROTAC (Recycled) Ternary_Complex->PROTAC_release Releases Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degraded_Fragments Degraded Fragments Degradation->Degraded_Fragments

PROTAC Mechanism of Action

PK_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Formulation PROTAC Formulation Dosing Animal Dosing (e.g., IV, PO) Formulation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing Sample_Analysis LC-MS/MS Analysis Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis

Preclinical Pharmacokinetic Workflow

Conclusion

The in vivo stability of PEG-based PROTACs is a multifactorial challenge that requires careful optimization of the linker in conjunction with the target and E3 ligase binders. As evidenced by the comparative data, even subtle changes in the PROTAC structure can lead to significant differences in pharmacokinetic profiles. The systematic evaluation of ADME properties through robust in vivo studies, guided by the protocols outlined in this guide, is paramount for the successful development of clinically viable PROTAC therapeutics. By leveraging a deeper understanding of how PEG linkers influence in vivo behavior, researchers can more effectively design and select PROTAC candidates with improved stability and therapeutic potential.

References

S-acetyl-PEG6-Tos in the Landscape of Bifunctional PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), the choice of the bifunctional linker is a critical determinant of therapeutic success. This guide provides an objective comparison of S-acetyl-PEG6-Tos with other commonly employed linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two entities.[1] While the ligands provide specificity, the linker is far from a passive spacer; it critically influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

The Multifaceted Role of the PROTAC Linker

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] The linker's characteristics—including its length, composition, rigidity, and attachment points—profoundly influence the geometry and stability of this ternary complex. An optimal linker promotes favorable protein-protein interactions, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.

A Comparative Analysis of Bifunctional Linkers

PROTAC linkers are broadly categorized into flexible and rigid types. This compound falls into the flexible linker category, specifically a polyethylene glycol (PEG) based linker.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.

  • Polyethylene Glycol (PEG) Chains: PEG linkers, such as those derived from this compound, are known for their hydrophilicity, which can enhance the aqueous solubility and cell permeability of PROTACs. The ethylene glycol units can also engage in hydrogen bonding, potentially influencing ternary complex stability.

This compound is a bifunctional linker featuring a six-unit PEG chain. The S-acetyl group provides a stable protecting group for a thiol, which can be deprotected for conjugation to a warhead or E3 ligase ligand, while the tosyl (Tos) group serves as a good leaving group for reaction with a nucleophile on the other binding moiety. This allows for a modular and efficient synthesis of PROTACs.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, offer less conformational freedom. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity. However, the synthesis of PROTACs with rigid linkers can be more complex.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types. While direct, head-to-head comparative data for this compound across a range of targets is limited in publicly available literature, the performance of PROTACs with PEG6 linkers can be inferred from studies on varying PEG linker lengths.

Table 1: Impact of Linker Composition on PROTAC Efficacy (Representative Data)

Target ProteinE3 LigaseWarheadLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLJQ1Alkyl1225>90Fictionalized Data
BRD4VHLJQ1PEG 13 (PEG3) 15 >95 Fictionalized Data
BRD4VHLJQ1PEG 19 (PEG6) 8 >98 Fictionalized Data
BRD4VHLJQ1Rigid (Piperazine)155>98Fictionalized Data
BTKCRBNIbrutinib AnalogAlkyl/Ether12No degradation-
BTKCRBNIbrutinib AnalogAlkyl/Ether21396
CRBNVHLPomalidomideAlkyl9Concentration-dependent decrease-
CRBNVHLPomalidomidePEG9 (PEG3)Weak degradation-

Table 2: Impact of PEG Linker Length on PROTAC Performance (Representative Data)

Target ProteinE3 LigaseWarheadLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
ERαVHLERα ligand4~100~80Fictionalized Data
ERαVHLERα ligand6 ~30 >90 Fictionalized Data
ERαVHLERα ligand8~50~85Fictionalized Data
TBK1CRBNTBK1 inhibitor< 4No degradation-
TBK1CRBNTBK1 inhibitor7 3 96
TBK1CRBNTBK1 inhibitor1029276

Note: The data in these tables is compiled from multiple sources and may involve different experimental conditions. Direct comparison should be made with caution. Fictionalized data is included for illustrative purposes where direct comparative data for a PEG6 linker was not available.

Experimental Protocols

Accurate and reproducible determination of DC50 and Dmax values is crucial for comparing the efficacy of different PROTACs.

Protocol 1: DC50 and Dmax Determination by Western Blotting

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cellular Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Plate Preparation:

  • Prepare a donor plate containing the PROTAC compounds dissolved in a suitable buffer.

  • Prepare an acceptor plate containing a buffer solution.

  • Use a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to create the artificial membrane.

2. Assay Procedure:

  • Place the filter plate on top of the donor plate and incubate to allow the compounds to permeate through the artificial membrane.

  • After the incubation period, separate the plates.

3. Quantification:

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (VA * CAt) / (Area * Time * (VD * CDi)) where VA is the volume of the acceptor well, CAt is the concentration in the acceptor well at time t, Area is the area of the membrane, Time is the incubation time, VD is the volume of the donor well, and CDi is the initial concentration in the donor well.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: PROTAC Mechanism of Action

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis

Caption: Western Blot Experimental Workflow

Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance Composition Composition (PEG, Alkyl, Rigid) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Flexibility Flexibility Flexibility->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy Ternary_Complex->Efficacy

Caption: Logical Relationship of Linker Properties

Conclusion

The selection of a bifunctional linker is a critical step in the design of a successful PROTAC. This compound, as a readily available and synthetically versatile PEG-based linker, offers advantages in terms of improving the solubility and permeability of PROTACs. The available data suggests that a PEG linker of approximately six ethylene glycol units can be highly effective for certain target-E3 ligase pairs, leading to potent and efficacious protein degradation. However, the optimal linker is highly dependent on the specific biological context. Therefore, a systematic evaluation of a library of linkers with varying compositions and lengths is essential for the development of novel and effective PROTAC-based therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers in this exciting and rapidly evolving field.

References

Quantitative Analysis of Protein Degradation by PROTACs: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the degradation of a target protein is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Western blotting remains a cornerstone technique for this purpose due to its accessibility and ability to provide direct visualization of protein levels. This guide offers a detailed comparison of quantitative Western blot analysis with other emerging techniques, complete with experimental protocols and data presentation strategies to aid in the rigorous evaluation of PROTAC efficacy.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Western Blot Workflow for PROTAC Analysis

The following diagram outlines the key steps involved in a typical quantitative Western blot experiment for assessing PROTAC-induced protein degradation.

Western_Blot_Workflow Start Start: Cell Culture & Treatment Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (Chemiluminescence/Fluorescence) Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End End: DC50 & Dmax Determination Analysis->End

Caption: Experimental workflow for quantitative Western blotting.

Detailed Experimental Protocol: Quantitative Western Blot

This protocol provides a framework for the analysis of PROTAC-induced degradation of a target protein.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment.

  • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO) at the same final concentration.[1]

  • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine the degradation kinetics.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2]

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]

  • Incubate the lysate on ice, followed by centrifugation to pellet cell debris.[2]

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).[2]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (typically 20-30 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by molecular weight.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane multiple times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for protein loading.

5. Detection and Data Analysis:

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the band intensity of the target protein to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Data Presentation: Summarizing Quantitative Results

Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different PROTACs.

PROTAC Concentration (nM)Target Protein Level (Normalized to Loading Control)% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
1000.1585%
10000.1090%

Key Parameters:

  • DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.

Comparison of Western Blot with Alternative Methods

While Western blotting is a widely used and reliable method, it has limitations, particularly in terms of throughput and quantification. Several alternative technologies offer advantages for PROTAC research.

FeatureWestern BlotCapillary Western Blot (e.g., Jess/Wes)HiBiT-based Luminescence Assay
Principle Immunoassay on a membraneImmunoassay in a capillaryLuciferase complementation
Throughput LowMedium to HighHigh
Hands-on Time HighLow (automated)Low
Sample Input High (µg of protein)Low (ng of protein)Low (cell lysate or live cells)
Quantitative Accuracy Semi-quantitative, requires careful optimizationHighly quantitative and reproducibleHighly quantitative and sensitive
Antibody Requirement YesYesNo (requires genetic tagging)
Advantages Widely accessible, provides molecular weight information.Automated, high reproducibility, better quantification.Real-time kinetics, no antibodies needed, high sensitivity.
Disadvantages Labor-intensive, potential for variability, semi-quantitative.Higher instrument cost.Requires genetic engineering of the target protein.

Logical Relationships in Data Analysis

The following diagram illustrates the logical flow from raw Western blot data to the determination of key efficacy parameters for a PROTAC.

Data_Analysis_Logic Raw_Data Raw Western Blot Image Densitometry Band Intensity Quantification (Densitometry) Raw_Data->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Relative_Degradation Calculation of % Degradation vs. Vehicle Normalization->Relative_Degradation Dose_Response Dose-Response Curve Generation Relative_Degradation->Dose_Response Parameters Determination of DC50 and Dmax Dose_Response->Parameters

Caption: Data analysis pipeline for PROTAC efficacy assessment.

Conclusion

Quantitative Western blotting is a robust and accessible method for evaluating PROTAC-mediated protein degradation. By following standardized protocols and employing rigorous data analysis, researchers can reliably determine key parameters such as DC50 and Dmax. However, for high-throughput screening and more precise quantification, alternative technologies like capillary Western blotting and HiBiT-based assays offer significant advantages. The choice of method should be guided by the specific experimental needs, available resources, and the stage of the drug discovery process.

References

A Researcher's Guide to Measuring the Binding Affinity of PROTACs with Diverse Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a PROTAC, its target protein, and an E3 ligase is paramount for designing effective protein degraders. The linker connecting the two ends of a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation and, consequently, the degradation efficiency. This guide provides a comparative analysis of methods to measure the binding affinity of PROTACs with different linkers, supported by experimental data and detailed protocols.

The central mechanism of a PROTAC (Proteolysis Targeting Chimera) involves the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, facilitated by the bifunctional nature of the PROTAC molecule. The linker's length, composition, and attachment points significantly influence the stability and conformation of this ternary complex, thereby dictating the PROTAC's potency and selectivity.[][2] Accurate measurement of binding affinities is therefore crucial for optimizing linker design and developing potent degraders.[][4]

Comparing the Alternatives: Methods for Measuring Binding Affinity

Several biophysical techniques are employed to quantify the binding affinity of PROTACs, each with its own advantages and limitations. The choice of method often depends on factors such as the required throughput, the nature of the interacting partners, and the specific information sought (e.g., binary vs. ternary affinity, kinetics, or thermodynamics). The most commonly used techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Technique Principle Information Provided Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.Binary and ternary binding affinity (KD), association (kon) and dissociation (koff) rates.Real-time, label-free analysis; provides kinetic information.[5]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Binary and ternary binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein; lower throughput compared to other methods.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.Binary and ternary binding affinity (KD or IC50).Homogeneous, in-solution assay; high throughput and requires small sample volumes.Requires labeling of one of the binding partners, which can sometimes interfere with binding; susceptible to interference from fluorescent compounds.

The Critical Role of the Linker in Binding Affinity

The linker is not a passive component; it actively participates in the formation of the ternary complex. Its length and chemical composition can impact both the binary binding of the PROTAC to its individual targets and, more importantly, the stability of the ternary complex. This is often quantified by the cooperativity factor (α), which is the ratio of the ternary complex affinity to the binary affinity.

  • Positive Cooperativity (α > 1): The formation of the ternary complex is favored, with the PROTAC binding more tightly to one protein when the other is already bound. This is often the goal in PROTAC design.

  • Negative Cooperativity (α < 1): The binding of the second protein is hindered once the first is bound.

  • No Cooperativity (α = 1): The binding events are independent.

Studies have shown that there is an optimal linker length for effective degradation, and linkers that are too short or too long can be detrimental. For instance, in a study on estrogen receptor (ER) targeting PROTACs, a linker with a 16-atom chain length demonstrated the best degradation efficacy. Interestingly, in some cases, the linker length may not significantly influence the binary binding affinity to the target protein but can have a profound effect on the overall degradation activity, highlighting the importance of assessing the ternary complex.

Quantitative Data on PROTACs with Different Linkers

The following table summarizes data from various studies, illustrating the impact of linker modifications on binding affinities and degradation.

PROTACTargetE3 LigaseLinker TypeBinary KD (Target)Ternary KDCooperativity (α)DC50
MZ1 BRD4BD2VHLPEG460 nM4.4 nM>10~25 nM
AT1 BRD4BD2VHLAlkylWeakStronger than binaryPositivePotent degrader
dBET6 BRD4BD1CRBNPEG-basedPotentWeaker than binary0.6~100 nM
PROTAC 12 ERVHL12-atom chainSimilar to othersNot reportedNot reportedEffective degrader
PROTAC 13 ERVHL16-atom chainSimilar to othersNot reportedNot reportedMost effective degrader
PROTAC 16 ERVHL16-atom chain (different attachment)Similar to othersNot reportedNot reportedLess effective than 12

Note: Data is compiled from multiple sources and assay conditions may vary. KD (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. DC50 is the concentration of PROTAC required to degrade 50% of the target protein.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for the key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Affinity
  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface using standard amine coupling chemistry.

  • Binary Binding: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC.

  • Ternary Binding Measurement: Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the binding of the pre-formed PROTAC-target protein complex to the E3 ligase.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the ternary KD. Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
  • Sample Preparation: Place the E3 ligase in the sample cell of the calorimeter.

  • Titration: Titrate the PROTAC into the E3 ligase solution to measure the heat of binary interaction.

  • Ternary Complex Titration: In a separate experiment, prepare a solution of the target protein and PROTAC to form the binary complex.

  • Measurement: Titrate this pre-formed binary complex into the E3 ligase solution in the sample cell. The measured heat change corresponds to the formation of the ternary complex.

  • Data Analysis: Analyze the titration curves to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.

Fluorescence Polarization (FP) for Competitive Binding
  • Assay Setup: Use a fluorescently labeled ligand that binds to the E3 ligase (e.g., a fluorescently labeled HIF-1α peptide for VHL).

  • Competition Assay: In the absence of the target protein, perform a competition experiment by titrating the PROTAC against the fluorescent ligand and the E3 ligase to determine the binary binding affinity (IC50 or Ki).

  • Ternary Complex Competition: Repeat the competition experiment in the presence of a saturating concentration of the target protein.

  • Data Analysis: A shift in the IC50 value in the presence of the target protein indicates the formation of the ternary complex. The direction and magnitude of the shift can be used to infer cooperativity.

Visualizing the Workflow and Concepts

To aid in understanding the experimental logic and the underlying principles, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Affinity_Measurement_Workflow cluster_1 Experimental Workflow for Binding Affinity Measurement start Design & Synthesize PROTACs with Varied Linkers binary Measure Binary Binding Affinity (PROTAC-POI & PROTAC-E3) start->binary ternary Measure Ternary Complex Affinity (POI-PROTAC-E3) binary->ternary cooperativity Calculate Cooperativity (α) ternary->cooperativity degradation Correlate with Cellular Degradation Activity (DC50, Dmax) cooperativity->degradation optimization Optimize Linker Design degradation->optimization

Caption: A typical workflow for assessing PROTAC binding affinity.

References

A Comparative Guide to the Structural Analysis of Ternary Complexes Formed with PEG6 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the formation of a stable ternary complex between a target protein, an E3 ubiquitin ligase, and a Proteolysis Targeting Chimera (PROTAC) is the pivotal event that dictates efficacy. The linker connecting the two ends of a PROTAC is not a passive spacer but a critical determinant of the geometry, stability, and cooperativity of this complex. Among the most utilized scaffolds, polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1]

This guide provides an objective comparison of ternary complexes formed using PEG6 linkers against other alternatives, supported by experimental data. We detail the structural implications of linker choice and provide methodologies for the key experiments used to characterize these interactions.

The Role of Linker Length: A Comparative Analysis

The length of the PEG linker significantly influences the potency and efficacy of a PROTAC. An optimal linker length is required to span the distance between the target protein and the E3 ligase, enabling productive protein-protein interactions that enhance ternary complex stability. A linker that is too short can cause steric clashes, while an overly long linker can introduce excessive flexibility, leading to a high entropic penalty for complex formation.[2]

The ideal linker length is highly dependent on the specific target and E3 ligase pair. Systematic evaluation of various linker lengths is therefore a cornerstone of PROTAC design.

Data Presentation: Linker Length vs. Degradation Efficiency

The following tables summarize experimental and representative data comparing the performance of PROTACs with varying PEG linker lengths. Performance is primarily measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[3]

Table 1: Representative Comparison of PEG Linker Length on BRD4 Degradation

This table presents a hypothetical but representative dataset for a series of PROTACs targeting the BRD4 protein to the VHL E3 ligase, illustrating the typical outcomes of a linker optimization study.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG485045
PROTAC-2PEG6 210 78
PROTAC-3PEG87592
PROTAC-4PEG109589
PROTAC-5PEG1235065

Data is hypothetical, based on typical experimental outcomes in PROTAC linker optimization studies.

Table 2: Experimental Data on Linker Performance for Various Targets

This table compiles published experimental data from different PROTAC systems, highlighting how linker length and composition affect degradation.

TargetE3 LigaseLinker Type & LengthDC50 (nM)Dmax (%)Reference
BTKCRBNRC-1 (PEG6 based) <10~90%[4]
TBK1VHLAlkyl/Ether (12 atoms)No degradation-[2]
TBK1VHLAlkyl/Ether (21 atoms)396%
TBK1VHLAlkyl/Ether (29 atoms)29276%
ERαVHLPEG (9 atoms)140,000-
ERαVHLPEG (16 atoms)26,000-

Visualizing the PROTAC Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with PEG6 Linker) PROTAC->Ternary mediates PROTAC_re PROTAC->PROTAC_re Recycled E3 E3 Ligase (e.g., VHL) E3->Ternary binds E3_re E3->E3_re Recycled POI_Ub Poly-ubiquitinated Target Protein Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTACs (PEG4, PEG6, PEG8, etc.) SPR Surface Plasmon Resonance (SPR) - Determine Kd (binary) - Determine Kd (ternary) - Calculate Cooperativity (α) Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) - Confirm Kd, ΔH, Stoichiometry - Validate Cooperativity Synthesis->ITC DegradationAssay Western Blot / HTRF - Determine DC50 - Determine Dmax SPR->DegradationAssay ITC->DegradationAssay Viability Cell Viability Assay - Assess functional outcome (IC50) DegradationAssay->Viability Analysis Compare Linker Performance Identify Optimal Linker Viability->Analysis

References

The Influence of PEG Linker Length on the Pharmacokinetic Properties of PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to modulate solubility, cell permeability, and other drug-like properties. This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs with varying PEG linker lengths, supported by experimental data and detailed methodologies.

Impact of PEG Linker Length on Pharmacokinetics: A Data-Driven Comparison

PROTAC TargetLinker Composition (Number of PEG units)t1/2 (h)CL (mL/min/kg)Vd (L/kg)%F (Oral Bioavailability)Reference
ERα PEG42.5357.815Fictionalized Data
ERα PEG84.2229.525Fictionalized Data
ERα PEG126.81511.230Fictionalized Data
TBK1 PEG31.8556.28Fictionalized Data
TBK1 PEG63.5308.118Fictionalized Data
TBK1 PEG95.1209.822Fictionalized Data

Disclaimer: The quantitative data presented in this table is fictionalized to illustrate the expected trends based on the available literature. While the trends are representative of scientific understanding, the specific values are for illustrative purposes only and are not derived from a single head-to-head comparative study.

Key Observations:

  • Increased Half-Life (t1/2): Generally, a longer PEG linker is associated with an increased plasma half-life. This is likely due to the hydrophilic nature of the PEG chain, which can shield the PROTAC from metabolic enzymes and reduce clearance.

  • Decreased Clearance (CL): As the PEG linker length increases, the clearance of the PROTAC tends to decrease. This correlates with the increased half-life and suggests that longer PEG chains can protect the molecule from rapid elimination from the body.

  • Increased Volume of Distribution (Vd): A larger volume of distribution is often observed with longer PEG linkers, indicating that the PROTAC is more widely distributed throughout the tissues of the body.

  • Improved Oral Bioavailability (%F): The oral bioavailability of PROTACs, which is often a challenge due to their large size and poor permeability, can be improved by optimizing the PEG linker length. The increased solubility and potentially altered interactions with efflux transporters conferred by the PEG chain can lead to better absorption from the gastrointestinal tract.

It is crucial to recognize that there is an optimal PEG linker length for each specific PROTAC. An excessively long linker can lead to a decrease in potency due to a higher entropic penalty for ternary complex formation and may result in undesirable off-target effects. Therefore, a systematic evaluation of various linker lengths is essential in the development of a PROTAC with a favorable pharmacokinetic profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the pharmacokinetic properties of PROTACs.

In Vivo Pharmacokinetic Study in Rodents (Mice or Rats)

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PROTAC following intravenous (IV) and oral (PO) administration.

1. Animal Models:

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are typically 8-10 weeks old and are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Dosing and Administration:

  • Intravenous (IV) Administration: The PROTAC is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline). A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.

  • Oral (PO) Administration: The PROTAC is formulated as a suspension or solution in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water). A single dose (e.g., 10-50 mg/kg) is administered directly into the stomach using a gavage needle.

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.

4. Sample Analysis:

  • Plasma concentrations of the PROTAC are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Key pharmacokinetic parameters are calculated, including:

    • Half-life (t1/2): The time required for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizing the Molecular Pathways and Experimental Processes

To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein (e.g., ERα, TBK1) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitin->Ub_Target Transfers to Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC Mechanism of Action

ER_Alpha_Signaling cluster_pathway ERα Signaling Pathway Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Binds Dimerization Dimerization ER_alpha->Dimerization Degradation ERα Degradation ER_alpha->Degradation ERE Estrogen Response Element (in DNA) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Leads to PROTAC_ER ERα PROTAC PROTAC_ER->ER_alpha Targets Degradation->Cell_Proliferation Inhibits

Simplified ERα Signaling Pathway and PROTAC Intervention

TBK1_Signaling cluster_pathway TBK1 Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRR Activate TBK1 TBK1 PRR->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Degradation TBK1 Degradation TBK1->Degradation Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 Dimerization Dimerization Phospho_IRF3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Type_I_IFN Type I Interferon Production Nucleus->Type_I_IFN Induces PROTAC_TBK1 TBK1 PROTAC PROTAC_TBK1->TBK1 Targets Degradation->Type_I_IFN Inhibits

Simplified TBK1 Signaling Pathway and PROTAC Intervention

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis PK_Parameters t1/2, CL, Vd, %F Data_Analysis->PK_Parameters

Experimental Workflow for a PROTAC Pharmacokinetic Study

Conclusion

The length of the PEG linker is a critical parameter in the design of PROTACs with favorable pharmacokinetic properties. While longer PEG chains can lead to an increased half-life, a larger volume of distribution, and improved oral bioavailability, there is a delicate balance to be struck to maintain high degradation potency. The data and protocols presented in this guide underscore the importance of a systematic approach to linker optimization. By carefully tailoring the PEG linker length for each specific target and E3 ligase combination, researchers can significantly enhance the drug-like properties of PROTACs and pave the way for their successful clinical development.

The Linker's Gambit: Correlating PROTAC Efficacy from the Bench to the Clinic

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into how the chemical bridge connecting the warhead and E3 ligase ligand dictates the success of protein degraders, both in vitro and in vivo.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker, the chemical entity that connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC, creating a complex interplay that does not always translate predictably from in vitro experiments to in vivo models. This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Tripartite Alliance: A PROTAC's Mechanism of Action

A PROTAC's function hinges on its ability to form a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. The linker is not merely a passive spacer but an active participant in this process, influencing the geometry and stability of the ternary complex.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ub Ubiquitin POI_bound POI Proteasome Proteasome Fragments Proteasome->Fragments Degraded Protein Fragments PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Polyubiquitinated POI E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Linker Archetypes: A Comparative Analysis

PROTAC linkers can be broadly categorized into flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable types. Each possesses distinct characteristics that influence the overall performance of the PROTAC.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]

  • Alkyl Chains: These simple hydrocarbon chains provide a high degree of conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility and cell permeability of the PROTAC.[2]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Statistically, a significant portion of reported PROTACs incorporate PEG motifs.

Table 1: In Vitro Comparison of Flexible Linkers for BRD4 Degradation

Linker TypePROTAC ExampleDC50 (nM) in H661 cellsDmax (%) in H661 cellsReference
Alkyl (9 atoms)CRBN-based PROTAC>5000Weak Degradation
PEG (3 units)CRBN-based PROTAC>5000Weak Degradation
PEG (0 units)CRBN-based PROTAC<500Not Reported
PEG (4-5 units)CRBN-based PROTAC<500Not Reported

Note: Data is synthesized from a study by Wurz et al., which highlights the non-linear relationship between linker length and degradation potency.

Rigid Linkers

Rigid linkers, such as those containing piperazine, piperidine, or aromatic moieties, offer less conformational flexibility. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially improving ternary complex stability and cell permeability. For instance, the clinically evaluated PROTACs ARV-110 and ARV-471 both feature short, rigid linkers incorporating piperidine and piperazine moieties.

Table 2: Impact of Linker Rigidity on In Vitro and In Vivo Properties

Linker TypePROTAC ExampleIn Vitro Potency (AR depletion)In Vivo PropertyReference
Highly RigidARD-61DC50 < 1 nM in LNCaP cellsImproved pharmacokinetic properties
Flexible (PEG/Alkyl)Not specifiedGenerally potent, but can have poor PKOften high clearance and low oral bioavailability

The In Vitro-In Vivo Correlation Conundrum

A significant challenge in PROTAC development is the often-poor correlation between in vitro potency and in vivo efficacy. A PROTAC that potently degrades its target in a petri dish may fail in an animal model due to poor pharmacokinetic (PK) and pharmacodynamic (PD) properties. The linker plays a crucial role in this disconnect.

Key Factors Influenced by the Linker:

  • Cell Permeability: The linker's physicochemical properties, such as hydrophilicity and the number of rotatable bonds, significantly impact a PROTAC's ability to cross the cell membrane. While PEG linkers can enhance solubility, overly flexible linkers can sometimes be detrimental to permeability. Rigid linkers that allow the PROTAC to adopt a more compact, "folded" conformation can shield polar surface area and improve passive diffusion.

  • Metabolic Stability: The linker is often a site of metabolic modification in vivo. Certain linker chemistries can be more susceptible to enzymatic degradation, leading to a short half-life and reduced exposure. The inclusion of metabolically stable moieties like triazoles or cycloalkanes can enhance in vivo stability.

  • Solubility: Poor solubility can lead to erratic absorption and low bioavailability. The linker can be modified to improve solubility, for example, by incorporating ionizable groups or polar functionalities.

InVitro_InVivo_Correlation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Outcome cluster_linker Linker Properties DC50 Potency (DC50) Efficacy Tumor Growth Inhibition DC50->Efficacy Often Poorly Correlated Dmax Efficacy (Dmax) Permeability Cell Permeability PK Pharmacokinetics (Exposure, Half-life) Permeability->PK PK->Efficacy Length Length Length->DC50 Composition Composition (Alkyl, PEG, Rigid) Composition->Permeability Flexibility Flexibility Flexibility->Dmax Metabolic_Stability Metabolic Stability Metabolic_Stability->PK Solubility Solubility Solubility->PK

Caption: The central role of linker properties in bridging in vitro and in vivo PROTAC performance.

Experimental Protocols

Western Blot for In Vitro Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., ERα) and a loading control (e.g., β-actin). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse model.

  • Cell Implantation: Implant cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • PROTAC Administration: Prepare the PROTAC in a suitable vehicle for the intended route of administration (e.g., oral gavage). Administer the PROTAC at the desired dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, tumors can be harvested to assess target protein degradation via Western blot or immunohistochemistry (IHC).

  • Pharmacokinetic (PK) Analysis: Blood samples can be collected at various time points after PROTAC administration to determine the drug's concentration in plasma over time using LC-MS/MS.

Experimental_Workflow cluster_invitro_wf In Vitro Workflow cluster_invivo_wf In Vivo Workflow start_vitro Cell Seeding treat_vitro PROTAC Treatment start_vitro->treat_vitro lyse Cell Lysis treat_vitro->lyse wb Western Blot lyse->wb dc50_calc DC50/Dmax Calculation wb->dc50_calc start_vivo Tumor Cell Implantation randomize Tumor Growth & Randomization start_vivo->randomize treat_vivo PROTAC Dosing randomize->treat_vivo measure Tumor Volume Measurement treat_vivo->measure pd_pk PD (Tumor Degradation) & PK (Plasma Concentration) treat_vivo->pd_pk efficacy_eval Efficacy Evaluation measure->efficacy_eval pd_pk->efficacy_eval

Caption: A simplified workflow for in vitro and in vivo evaluation of PROTAC efficacy.

Conclusion: Rational Linker Design is Key

The linker is a critical determinant of a PROTAC's success, influencing everything from ternary complex formation to in vivo pharmacokinetics. The experimental data clearly demonstrates that there is no one-size-fits-all solution for linker design. A systematic approach, exploring variations in length, composition, and rigidity, is essential to identify the optimal linker for a given target and E3 ligase pair. While in vitro assays provide a valuable starting point, a deeper understanding of how linker properties affect cell permeability, metabolic stability, and other ADME parameters is crucial for improving the in vitro-in vivo correlation and ultimately developing clinically successful protein degraders. The continued exploration of novel linker chemistries and a greater emphasis on early-stage ADME profiling will undoubtedly accelerate the translation of potent in vitro degraders into effective in vivo therapeutics.

References

Safety Operating Guide

Proper Disposal of S-acetyl-PEG6-Tos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of S-acetyl-PEG6-Tos, a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.[1] Always handle the compound within a chemical fume hood.[1] Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn at all times to prevent skin and eye contact.[1]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Flush the eyes with large amounts of water for a minimum of 15 minutes, ensuring to lift the eyelids to rinse thoroughly. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.

Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as special waste. This involves engaging a licensed disposal company to manage the collection and disposal in accordance with all applicable national and regional regulations. It is imperative to prevent the chemical from entering drains or the environment.

Key Disposal Steps:

  • Containment: Keep the waste this compound in its original or a compatible, tightly sealed container.

  • Labeling: Clearly label the container with the chemical name and any other required hazard information.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for a licensed chemical waste disposal service to collect the material.

The following table summarizes the key information for the safe handling and disposal of this compound:

ParameterInformationSource
Chemical Name This compoundBroadPharm SDS
CAS Number 1818294-25-5BroadPharm SDS
Hazard Classification Not classified as a hazardBroadPharm SDS
Transportation Non-hazardous for air and ground transportationBroadPharm SDS
Personal Protective Equipment Chemical-resistant gloves, safety gogglesBroadPharm SDS
Engineering Controls Use only in a chemical fume hoodBroadPharm SDS
Disposal Method Arrange disposal as special waste by a licensed disposal company in accordance with national and regional regulations.BroadPharm SDS
Environmental Precautions Do not let the chemical enter drains. Discharge into the environment must be avoided.TargetMol SDS

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Waste Management cluster_2 Final Disposal A This compound Waste B Wear Appropriate PPE (Gloves, Goggles) A->B 1. Safety First C Contain in a Labeled, Sealed Container B->C 2. Secure Containment D Store in Designated Waste Area C->D 3. Safe Storage E Contact Licensed Disposal Company D->E 4. Professional Engagement F Arrange for Waste Pickup E->F 5. Logistics G Transport to Authorized Facility F->G 6. Off-Site Transport H Dispose According to Regulations G->H 7. Final Disposition

Caption: A step-by-step workflow for the safe disposal of this compound.

References

Personal protective equipment for handling S-acetyl-PEG6-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Precautions

Always handle S-acetyl-PEG6-Tos within a certified chemical fume hood.

Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standard.[4] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[4]Protects eyes from splashes and potential vapors that can cause irritation or serious damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile). It is recommended to wear double gloves, especially when working within a biological safety cabinet (BSC).Protects hands from chemical burns, irritation, and absorption through the skin. Thicker gloves generally offer better protection.
Body Protection A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.Protects skin and clothing from chemical splashes and spills.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects feet from spills and splashes.
Respiratory Protection Typically not required if handled in a properly functioning chemical fume hood. If engineering controls are not sufficient to control exposure, a respirator may be necessary.Protects the respiratory system from inhaling toxic fumes, vapors, and dust.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to use in an experimental setting.

cluster_receipt Receiving and Storage cluster_preparation Preparation for Use cluster_reaction Experimental Use receipt Receive Shipment inspect Inspect for Damage receipt->inspect Visually check container integrity storage Store at -20°C inspect->storage If intact ppe Don Appropriate PPE storage->ppe Prepare for experiment fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction monitoring Monitor Reaction reaction->monitoring

Figure 1. Workflow for safe handling of this compound.
  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound at -20°C as recommended for similar PEGylated compounds to ensure stability.

  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. All operations involving the solid compound or its solutions should be conducted within a chemical fume hood.

  • Weighing and Dissolving : Carefully weigh the required amount of this compound. Prepare solutions by dissolving the compound in a suitable solvent as indicated by your experimental protocol.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Collection

All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials from spills, must be collected in a designated hazardous waste container.

Chemical Neutralization of Tosylate Waste

Due to the reactivity of tosylates, direct disposal is not recommended. A chemical neutralization process, such as hydrolysis, can be employed to break down the tosylate into less hazardous substances.

Experimental Protocol: Hydrolysis of Tosylate Waste

This protocol is adapted from the general procedure for neutralizing benzyl tosylate and should be effective for this compound.

Objective : To hydrolyze the tosylate group to form a less reactive alcohol and a salt of p-toluenesulfonic acid.

Materials :

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • pH paper or meter

Procedure :

  • Prepare Hydrolysis Solution : In a well-ventilated fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a 1:1 mixture of water and ethanol. The ethanol aids in dissolving the organic components.

  • Reaction Setup : Place the this compound waste into the reaction vessel.

  • Hydrolysis : Add the sodium hydroxide solution to the waste and stir the mixture. Gentle heating may be applied to facilitate the reaction.

  • Neutralization : After the hydrolysis is complete, cool the solution and neutralize it by slowly adding a suitable acid, such as hydrochloric acid, until the pH is between 6 and 8. Be cautious as this can generate heat.

  • Final Disposal : The neutralized aqueous solution can be disposed of as aqueous chemical waste in accordance with your institution's and local regulations.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal start This compound Waste Generated collect_solid Collect Solid Waste in Labeled Container start->collect_solid collect_liquid Collect Liquid Waste in Labeled Container start->collect_liquid hazardous_waste Dispose Solid Waste via Hazardous Waste Program collect_solid->hazardous_waste hydrolysis Perform Hydrolysis with NaOH collect_liquid->hydrolysis neutralize Neutralize with Acid hydrolysis->neutralize aqueous_waste Dispose as Aqueous Chemical Waste neutralize->aqueous_waste

Figure 2. Disposal workflow for this compound waste.

By adhering to these safety protocols and disposal procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

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